molecular formula C38H49K3N6O13S4 B12377213 AF 555 azide

AF 555 azide

Cat. No.: B12377213
M. Wt: 1043.4 g/mol
InChI Key: DAWUVPYNNYLDCF-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AF 555 azide is a useful research compound. Its molecular formula is C38H49K3N6O13S4 and its molecular weight is 1043.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C38H49K3N6O13S4

Molecular Weight

1043.4 g/mol

IUPAC Name

tripotassium;(2Z)-2-[(E)-3-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3-methyl-3-(4-sulfonatobutyl)-1-(3-sulfonatopropyl)indole-5-sulfonate

InChI

InChI=1S/C38H52N6O13S4.3K/c1-37(2)30-26-28(60(52,53)54)15-17-32(30)43(22-7-4-5-14-36(45)40-20-10-21-41-42-39)34(37)12-9-13-35-38(3,19-6-8-24-58(46,47)48)31-27-29(61(55,56)57)16-18-33(31)44(35)23-11-25-59(49,50)51;;;/h9,12-13,15-18,26-27H,4-8,10-11,14,19-25H2,1-3H3,(H4-,40,45,46,47,48,49,50,51,52,53,54,55,56,57);;;/q;3*+1/p-3

InChI Key

DAWUVPYNNYLDCF-UHFFFAOYSA-K

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C\3/C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)CCCCS(=O)(=O)[O-])CCCCCC(=O)NCCCN=[N+]=[N-])C.[K+].[K+].[K+]

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)CCCCS(=O)(=O)[O-])CCCCCC(=O)NCCCN=[N+]=[N-])C.[K+].[K+].[K+]

Origin of Product

United States

Foundational & Exploratory

AF 555 Azide: A Comprehensive Technical Guide for Advanced Fluorescence Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of AF 555 azide (B81097), a bright and photostable orange-fluorescent dye that has become an invaluable tool for the precise labeling and visualization of biomolecules in complex biological systems. Its primary utility lies in its ability to participate in bioorthogonal "click chemistry" reactions, enabling the specific attachment of the fluorescent AF 555 core to a wide range of molecular targets.

Core Properties and Characteristics

AF 555 azide is the azide-functionalized derivative of the Alexa Fluor 555 dye. This modification allows it to readily react with alkyne-containing molecules through either copper-catalyzed or strain-promoted copper-free click chemistry.[1][2] As a member of the Alexa Fluor family, it is recognized for its high fluorescence quantum yield, exceptional photostability, and good water solubility, making it a superior alternative to other fluorescent dyes such as TAMRA and Cy3.[2][3] The dye is optimally excited by 532 nm or 555 nm laser lines and its fluorescence can be visualized using standard TRITC (tetramethylrhodamine) filter sets.[4][5] Furthermore, its fluorescence is stable over a broad pH range of 4 to 10.[4][5]

Quantitative Data Summary

The key photophysical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValue
Excitation Maximum (λex) 555 nm
Emission Maximum (λem) 565 nm
Molar Extinction Coefficient 155,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield 0.1
Molecular Weight 915.08 g/mol (protonated)
Solubility Water, DMSO, DMF

Bioorthogonal Labeling via Click Chemistry

This compound is a premier reagent for click chemistry, a class of reactions known for their high efficiency, specificity, and biocompatibility. It can be utilized in two primary modalities: copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

In the presence of a copper(I) catalyst, this compound reacts with terminal alkynes to form a stable triazole linkage. This reaction is highly efficient and can be performed in aqueous buffers, making it suitable for labeling a wide array of biomolecules, including proteins and nucleic acids.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where the cytotoxicity of a copper catalyst is a concern, such as in live-cell imaging, this compound can be used in a copper-free click reaction. This approach utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with the azide group of this compound without the need for a catalyst.[5] This reaction is also highly specific and proceeds rapidly at physiological temperatures.

Experimental Protocols

Copper-Catalyzed Click Chemistry (CuAAC) Protocol for Protein Labeling

This protocol provides a general guideline for the copper-catalyzed labeling of an alkyne-modified protein with this compound.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Copper-chelating ligand (e.g., THPTA)

  • Reducing agent (e.g., Sodium Ascorbate)

  • DMSO or DMF for dissolving the dye

  • Desalting column for purification

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in DMSO or DMF to a concentration of 10 mM.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of the copper ligand (THPTA) in water.

    • Freshly prepare a 1 M stock solution of sodium ascorbate (B8700270) in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified protein with the this compound stock solution. The molar ratio of dye to protein should be optimized for your specific application, but a 5 to 10-fold molar excess of the dye is a good starting point.

    • Add the copper ligand solution to the reaction mixture. A 5-fold molar excess of ligand to copper is recommended.

    • Add the CuSO₄ solution. A final concentration of 1 mM copper is typically sufficient.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove the unreacted dye and other small molecules by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.

    • Collect the fractions containing the labeled protein.

Strain-Promoted Copper-Free Click Chemistry (SPAAC) Protocol for Live-Cell Imaging

This protocol outlines the labeling of a DBCO-modified biomolecule within living cells using this compound.

Materials:

  • Cells expressing or containing a DBCO-modified biomolecule

  • This compound

  • Cell culture medium

  • PBS (Phosphate-Buffered Saline)

  • Fluorescence microscope

Procedure:

  • Cell Preparation:

    • Culture cells under conditions that promote the incorporation or localization of the DBCO-modified biomolecule of interest.

  • Labeling:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (typically 1-10 µM).

    • Remove the existing medium from the cells and replace it with the labeling medium containing this compound.

  • Incubation:

    • Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing:

    • Remove the labeling medium and wash the cells two to three times with pre-warmed PBS to remove any unreacted dye.

  • Imaging:

    • Add fresh cell culture medium or an appropriate imaging buffer to the cells.

    • Visualize the fluorescently labeled cells using a fluorescence microscope equipped with a TRITC filter set.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams have been generated.

CuAAC_Workflow cluster_reagents Reagent Preparation cluster_reaction Click Reaction cluster_purification Purification AlkyneProtein Alkyne-Modified Protein Mix Combine Reagents AlkyneProtein->Mix AF555 This compound (in DMSO) AF555->Mix CuSO4 CuSO4 Solution CuSO4->Mix Ligand Ligand (THPTA) Solution Ligand->Mix Ascorbate Sodium Ascorbate (Fresh) Ascorbate->Mix Incubate Incubate (RT, 1-2h) Mix->Incubate Desalt Desalting Column Incubate->Desalt LabeledProtein Labeled Protein Desalt->LabeledProtein

Copper-Catalyzed Click Chemistry (CuAAC) Workflow.

SPAAC_Live_Cell_Workflow Start Cells with DBCO-tagged Biomolecule PrepareLabeling Prepare this compound in Culture Medium AddLabel Add Labeling Medium to Cells PrepareLabeling->AddLabel Incubate Incubate (37°C, 30-60 min) AddLabel->Incubate Wash Wash with PBS Incubate->Wash Image Fluorescence Microscopy Wash->Image

Strain-Promoted (Copper-Free) Click Chemistry for Live-Cell Imaging.

Applications in Research and Development

The versatility of this compound makes it a powerful tool in various research and drug development applications, including:

  • Fluorescence Microscopy: High-resolution imaging of labeled proteins, glycans, and other biomolecules to study their localization and dynamics within fixed and living cells.[3]

  • Flow Cytometry: Quantification of labeled cell populations and intracellular targets.[3]

  • ELISA and other Immunoassays: Development of sensitive detection methods.[3]

  • Proteomics: Identification and characterization of newly synthesized proteins or post-translationally modified proteins.

  • Drug Discovery: Tracking the distribution and target engagement of alkyne-modified drug candidates.

References

AF 555 Azide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of AF 555 azide (B81097), a fluorescent probe widely utilized in biological research. Its core application lies in "click chemistry," a powerful tool for specifically labeling and visualizing biomolecules. This document details its chemical properties, experimental protocols for its use, and illustrates its application in studying cellular processes.

Core Chemical Properties

AF 555 azide is a bright, water-soluble fluorescent dye belonging to the Alexa Fluor family. Its azide moiety allows it to readily participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. These reactions are bioorthogonal, meaning they occur efficiently within biological systems without interfering with native biochemical processes.

PropertyValue
Molecular Formula C37H47K3N6O13S4
Molecular Weight 1029.35 g/mol
Excitation Maximum ~555 nm
Emission Maximum ~565 nm
Extinction Coefficient ~150,000 cm⁻¹M⁻¹
Quantum Yield ~0.1
Solubility Water, DMSO, DMF

Experimental Protocols

This compound is a versatile tool for labeling alkyne-modified biomolecules. Below are detailed protocols for its use in the two main types of click chemistry reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This method is ideal for labeling proteins in fixed and permeabilized cells or in cell lysates.

Materials:

  • Alkyne-modified protein sample

  • This compound

  • Phosphate-buffered saline (PBS)

  • DMSO

  • Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)

  • Reducing agent solution (e.g., 300 mM sodium ascorbate (B8700270) in water, freshly prepared)

  • Copper chelating ligand (e.g., THPTA, 100 mM in water)

Protocol:

  • Prepare the Protein Sample: Ensure the alkyne-modified protein is in a buffer free of interfering substances like high concentrations of thiols. The pH should be around 7.4.

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM.

  • Prepare the Click Reaction Cocktail: In a microcentrifuge tube, combine the following reagents in order:

    • Alkyne-modified protein solution

    • This compound stock solution (to a final concentration of 100-200 µM)

    • THPTA solution (to a final concentration of 1 mM)

    • CuSO₄ solution (to a final concentration of 0.2 mM)

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 3 mM to initiate the click reaction.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.

  • Purification: Remove the excess dye and copper catalyst by methods such as spin filtration, dialysis, or gel filtration, depending on the downstream application.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free method is suitable for labeling live cells, as it avoids the cytotoxicity associated with copper catalysts. It requires the biomolecule to be modified with a strained alkyne, such as DBCO or BCN.

Materials:

  • Cells with surface proteins modified with a strained alkyne (e.g., DBCO)

  • This compound

  • Cell culture medium or appropriate buffer (e.g., PBS)

  • DMSO

Protocol:

  • Prepare the Cells: Culture the cells containing the strained alkyne-modified protein of interest.

  • Prepare this compound Labeling Solution: Dilute the this compound stock solution (10 mM in DMSO) in cell culture medium or PBS to the desired final concentration (typically 5-20 µM).

  • Labeling: Remove the culture medium from the cells and add the this compound labeling solution.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing: Gently wash the cells two to three times with fresh, pre-warmed culture medium or PBS to remove any unbound dye.

  • Imaging: The labeled cells are now ready for visualization by fluorescence microscopy.

Visualizations

Experimental Workflow: Labeling and Imaging of a Cell Surface Protein

The following diagram illustrates a typical workflow for labeling a cell surface protein using SPAAC and subsequent imaging.

experimental_workflow cluster_cell_culture Cell Culture & Modification cluster_labeling Fluorescent Labeling (SPAAC) cluster_imaging Imaging cluster_analysis Data Analysis cell_culture Culture cells expressing alkyne-modified surface protein add_dye Incubate cells with This compound cell_culture->add_dye wash Wash to remove unbound dye add_dye->wash microscopy Fluorescence Microscopy wash->microscopy data_analysis Image analysis and quantification microscopy->data_analysis

Experimental workflow for cell surface protein labeling.

Signaling Pathway: Visualizing Ion Channel Trafficking

This compound can be used to study the dynamic processes of protein trafficking. For instance, by labeling a specific ion channel on the cell surface, its internalization, recycling, and degradation can be monitored over time. This provides valuable insights into the regulation of its signaling function.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm surface_channel Surface Ion Channel (Alkyne-modified) labeled_channel AF 555 Labeled Channel surface_channel->labeled_channel Labeling with This compound (SPAAC) endosome Early Endosome labeled_channel->endosome Endocytosis recycling_endosome Recycling Endosome endosome->recycling_endosome Recycling lysosome Lysosome endosome->lysosome Degradation Pathway recycling_endosome->labeled_channel Return to Surface

Trafficking of a labeled cell surface ion channel.

An In-depth Technical Guide to the Spectral Properties of AF 555 Azide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core spectral properties of AF 555 azide (B81097), a fluorescent dye widely utilized in biological imaging and proteomics. Designed for researchers, scientists, and drug development professionals, this document details the essential photophysical characteristics, experimental protocols for its use in click chemistry, and standardized methods for spectral characterization.

Core Spectral and Photophysical Properties

AF 555 azide is a bright, water-soluble, and photostable orange-fluorescent dye. It is spectrally similar to other common fluorophores such as Cy3 and tetramethylrhodamine (B1193902) (TRITC), making it compatible with standard filter sets.[1][2][3] The dye's azide group allows for its covalent attachment to alkyne-modified biomolecules through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, commonly known as "click chemistry".[4][5] This specific and efficient ligation method makes this compound a valuable tool for labeling proteins, nucleic acids, and other biomolecules in complex biological samples.

Quantitative Spectral Data Summary

The key spectral and photophysical parameters of this compound and its close analogs are summarized in the table below. These values are critical for designing experiments, selecting appropriate instrumentation, and interpreting fluorescence data.

PropertyValueSource(s)
Excitation Maximum (λabs) 552 - 555 nm[1][3][6][7][8][9][10]
Emission Maximum (λem) 565 - 572 nm[1][6][8][10]
Molar Extinction Coefficient (ε) ~150,000 - 155,000 cm-1M-1[1][8][11]
Fluorescence Quantum Yield (Φ) 0.14[6]
Recommended Laser Lines 532 nm or 555 nm[3][8][10]
Commonly Used Filter Sets TRITC (Tetramethylrhodamine)[3][8][10]
Solubility Water, DMSO, DMF[8][10]
pH Sensitivity Insensitive from pH 4 to 10[8][10]

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling in Cell Lysates

This protocol outlines a general procedure for labeling alkyne-tagged proteins in a cell lysate with this compound. Optimization may be required depending on the specific protein and sample.

Materials:

  • Cell lysate containing alkyne-tagged protein

  • This compound

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (100 mM)

  • Copper(II) sulfate (B86663) (CuSO₄) solution (20 mM)

  • Sodium ascorbate (B8700270) solution (300 mM, freshly prepared)

  • Methanol (B129727), Chloroform, Water (for protein precipitation)

  • Phosphate-buffered saline (PBS)

Procedure:

  • To your protein sample in an appropriate buffer, add the this compound to a final concentration of 20 µM. The optimal concentration can range from 5 µM to 50 µM and should be determined empirically.[12]

  • Add 10 µL of 100 mM THPTA solution and vortex briefly to mix.

  • Add 10 µL of 20 mM CuSO₄ solution and vortex briefly.

  • To initiate the reaction, add 10 µL of 300 mM sodium ascorbate solution. Vortex the reaction mixture immediately.

  • Incubate the reaction for 30 minutes at room temperature, protected from light. Continuous vortexing or end-over-end rotation is recommended.[12]

  • To precipitate the labeled protein and remove excess dye, add 3 mL of cold (–20°C) methanol, 0.75 mL of chloroform, and 2.1 mL of water.

  • Incubate the mixture at –20°C for 1 hour.[12]

  • Centrifuge the sample for 10 minutes at 13,000-20,000 x g.

  • Carefully remove the upper aqueous layer without disturbing the protein interface.

  • Add 450 µL of methanol and vortex briefly.

  • Centrifuge for 5 minutes at 13,000-20,000 x g to pellet the protein.[12]

  • Discard the supernatant and allow the protein pellet to air dry. Do not over-dry the pellet. The labeled protein is now ready for downstream analysis.

Protocol 2: Measurement of Absorption Spectrum and Molar Extinction Coefficient

This protocol describes the standard method for determining the absorption maximum and molar extinction coefficient of a fluorescent dye.

Materials:

  • This compound

  • High-purity solvent (e.g., DMSO for stock, PBS or appropriate buffer for measurement)

  • UV-Vis spectrophotometer

  • Calibrated quartz cuvettes (1 cm path length)

  • Analytical balance

Procedure:

  • Prepare a concentrated stock solution of this compound in a suitable solvent like DMSO.

  • Create a series of dilutions of the stock solution in the desired spectroscopic buffer (e.g., PBS).

  • Measure the absorbance of each dilution across a relevant wavelength range (e.g., 300-700 nm) using the spectrophotometer. Use the same buffer as a blank reference.

  • Identify the wavelength of maximum absorbance (λabs).

  • According to the Beer-Lambert law (A = εcl), plot the absorbance at λabs against the concentration of the dye.

  • The molar extinction coefficient (ε) is determined from the slope of the resulting linear plot (slope = ε × path length).

Protocol 3: Measurement of Fluorescence Emission Spectrum and Quantum Yield

This protocol details the procedure for determining the fluorescence emission maximum and quantum yield. The quantum yield is typically measured relative to a known standard.

Materials:

  • This compound solution (from Protocol 2)

  • A fluorescent standard with a known quantum yield in the same spectral region (e.g., Rhodamine 6G in ethanol, Φ ≈ 0.95)

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Using the solutions from Protocol 2, prepare a dilution of this compound with an absorbance value below 0.1 at the excitation wavelength to minimize inner filter effects.

  • Prepare a solution of the fluorescent standard with a similar absorbance at the same excitation wavelength.

  • Set the spectrofluorometer to the excitation wavelength (λabs of this compound).

  • Measure the fluorescence emission spectrum of the this compound solution, scanning a wavelength range that covers the expected emission (e.g., 560-750 nm). The peak of this spectrum is the emission maximum (λem).

  • Without changing the instrument settings, measure the emission spectrum of the fluorescent standard.

  • Integrate the area under the emission curves for both the sample and the standard.

  • The quantum yield (Φsample) is calculated using the following equation: Φsample = Φstandard × (Isample / Istandard) × (Astandard / Asample) × (nsample² / nstandard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Visualized Workflows and Pathways

To further elucidate the experimental processes and applications of this compound, the following diagrams have been generated.

G cluster_0 Sample Preparation cluster_1 Click Reaction cluster_2 Purification cluster_3 Analysis Lysate Cell Lysate with Alkyne-Protein Mix Combine Lysate, Azide, THPTA, CuSO4, Na-Ascorbate Lysate->Mix Azide This compound Azide->Mix Incubate Incubate 30 min at Room Temp Mix->Incubate Precipitate Protein Precipitation (Methanol/Chloroform) Incubate->Precipitate Centrifuge Centrifuge to Pellet Labeled Protein Precipitate->Centrifuge Analysis Downstream Analysis (e.g., SDS-PAGE, MS) Centrifuge->Analysis

Caption: Workflow for labeling alkyne-modified proteins with this compound via CuAAC.

G cluster_0 Absorbance Measurement cluster_1 Fluorescence Measurement cluster_2 Data Analysis cluster_3 Results PrepAbs Prepare Serial Dilutions of this compound MeasureAbs Measure Absorbance Spectra (UV-Vis Spectrophotometer) PrepAbs->MeasureAbs PlotAbs Plot Absorbance vs. Conc. MeasureAbs->PlotAbs CalcEx Determine Extinction Coeff. from Slope (Beer's Law) PlotAbs->CalcEx PrepFluo Prepare Dilute Sample & Reference Standard (Abs < 0.1) MeasureFluo Measure Emission Spectra (Spectrofluorometer) PrepFluo->MeasureFluo Integrate Integrate Emission Curves MeasureFluo->Integrate CalcQY Calculate Quantum Yield (Relative Method) Integrate->CalcQY Results λabs, λem, ε, Φ CalcEx->Results CalcQY->Results

Caption: Experimental workflow for determining the spectral properties of this compound.

References

AF 555 Azide: A Comprehensive Technical Guide for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of AF 555 azide (B81097), a versatile fluorescent probe for biological research. We will delve into its core photophysical properties, provide detailed experimental protocols for its application, and visualize key experimental workflows.

Core Photophysical Properties of AF 555 Azide

This compound is a bright, water-soluble, and photostable orange-fluorescent dye. Its azide functional group allows for its covalent attachment to alkyne-modified biomolecules via copper-catalyzed or strain-promoted click chemistry.[1][2] This makes it an invaluable tool for a wide range of applications, including fluorescence microscopy, flow cytometry, and protein labeling.[1][3] Spectrally, it is an excellent alternative to other common dyes such as Cy3 and TRITC.[2]

The key photophysical characteristics of this compound and its derivatives are summarized in the table below. These values are crucial for designing and optimizing fluorescence-based experiments.

PropertyValueNotes
Maximum Excitation Wavelength (λex) 555 nmOptimal for excitation with 532 nm or 555 nm laser lines.[2]
Maximum Emission Wavelength (λem) 565 nmEmits in the orange region of the visible spectrum.
Molar Extinction Coefficient (ε) ~150,000 - 155,000 cm-1M-1Indicates high efficiency of light absorption.[2]
Fluorescence Quantum Yield (Φ) HighContributes to the brightness of the fluorophore.[1][3]
Recommended Filter Set TRITC (Tetramethylrhodamine)Ensures optimal signal detection and minimal bleed-through.[2]

Experimental Protocols

This section provides detailed methodologies for common applications of this compound.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol describes the labeling of an alkyne-modified protein with this compound using a copper(I)-catalyzed click reaction.

Materials:

  • Alkyne-modified protein in a buffer free of primary amines (e.g., PBS).

  • This compound.

  • Copper(II) sulfate (B86663) (CuSO₄).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand.

  • Sodium ascorbate (B8700270).

  • Aminoguanidine (B1677879) (optional, to prevent side reactions).

  • DMSO or DMF for dissolving this compound.

  • Desalting column for purification.

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in DMSO or DMF to a stock concentration of 10 mM.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of THPTA in water.

    • Freshly prepare a 100 mM stock solution of sodium ascorbate in water.

    • Prepare a 100 mM stock solution of aminoguanidine in water (optional).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified protein with an appropriate reaction buffer.

    • Add the this compound stock solution to the protein solution. The molar ratio of dye to protein should be optimized, but a starting point of 2-5 fold molar excess of the dye is recommended.

    • Prepare a premix of CuSO₄ and THPTA. For every 2.5 µL of 20 mM CuSO₄, add 5.0 µL of 50 mM THPTA.

    • Add the CuSO₄/THPTA premix to the reaction mixture.

    • If using, add aminoguanidine to a final concentration of 5 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

  • Purification:

    • Remove the unreacted dye and other small molecules by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein.

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and 555 nm.

    • Store the labeled protein at 4°C for short-term storage or at -20°C for long-term storage, protected from light.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Imaging

This protocol outlines the labeling of azide-modified biomolecules on the surface of live cells with a cyclooctyne-modified AF 555. This copper-free click chemistry method is ideal for applications in living systems where copper toxicity is a concern.[4]

Materials:

  • Cells with azide-modified surface biomolecules (e.g., through metabolic labeling with an azide-containing sugar).

  • DBCO-AF 555 (or other strained cyclooctyne-AF 555 conjugate).

  • Cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Imaging system (e.g., confocal microscope).

Procedure:

  • Cell Preparation:

    • Culture cells to the desired confluency in a suitable imaging dish or plate.

    • If necessary, metabolically label the cells with an azide-containing precursor (e.g., Ac₄ManNAz for sialic acid engineering) for a sufficient period to achieve surface expression of azide groups.

  • Labeling:

    • Wash the cells once with warm PBS or serum-free medium.

    • Prepare a solution of DBCO-AF 555 in cell culture medium at the desired final concentration (typically 1-10 µM).

    • Add the DBCO-AF 555 solution to the cells and incubate at 37°C for 30-60 minutes, protected from light.

  • Washing:

    • Remove the labeling solution and wash the cells two to three times with warm PBS or cell culture medium to remove any unbound probe.

  • Imaging:

    • Replace the wash buffer with fresh, pre-warmed imaging medium.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for AF 555 (e.g., a TRITC filter set).

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of this compound.

experimental_workflow cluster_preparation Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein Alkyne-Modified Protein mix Mix & Incubate (RT, 1-2h) protein->mix dye This compound dye->mix catalyst Cu(I) Catalyst (CuSO4 + NaAsc) catalyst->mix purify Desalting Column mix->purify analyze Spectrophotometry (DOL Calculation) purify->analyze product AF 555-Labeled Protein analyze->product

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm gpcr GPCR (Alkyne-modified) endosome Early Endosome gpcr->endosome Internalization labeling Label with This compound (SPAAC) gpcr->labeling agonist Agonist agonist->gpcr Binding & Activation recycling Recycling Vesicle endosome->recycling Sorting lysosome Lysosome (Degradation) endosome->lysosome Targeting for Degradation visualization Fluorescence Microscopy endosome->visualization recycling->gpcr Recycling to Membrane recycling->visualization labeling->visualization

Caption: Visualizing GPCR Trafficking with this compound.

References

AF 555 Azide: A Technical Guide to Quantum Yield and Photostability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of fluorescent probes is a critical determinant of experimental success. Among the vast array of available fluorophores, AF 555 azide (B81097) has emerged as a popular choice for the labeling of biomolecules through click chemistry. This technical guide provides an in-depth analysis of the core photophysical properties of AF 555 azide, namely its fluorescence quantum yield and photostability, which are crucial for ensuring the sensitivity and reliability of fluorescence-based assays.

Core Photophysical Properties of this compound

AF 555 is a bright, water-soluble, orange-fluorescent dye that serves as a robust tool for various bio-imaging and detection applications.[1] Its azide functionality allows for its covalent attachment to alkyne-modified biomolecules via copper-catalyzed or strain-promoted click chemistry. The key photophysical parameters of this compound are summarized in the table below.

PropertyValueReference
Excitation Maximum (λex) 555 nm[2]
Emission Maximum (λem) 565 - 572 nm[3][2]
Molar Extinction Coefficient (ε) 155,000 cm⁻¹M⁻¹[2][4]
Fluorescence Quantum Yield (Φ) 0.14[3]
Recommended Laser Lines 532 nm or 555 nm[2]
Commonly Used Filter Sets TRITC (tetramethylrhodamine)[2]

Table 1: Key photophysical properties of this compound.

Quantum Yield of this compound

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield of this compound is reported to be 0.14.[3] This value indicates a moderate to high efficiency of fluorescence emission, contributing to the brightness of the dye.

Photostability of this compound

Experimental Protocols

Determination of Fluorescence Quantum Yield (Comparative Method)

This protocol outlines the comparative method for determining the fluorescence quantum yield of a sample (this compound) relative to a standard of known quantum yield.

Materials:

  • This compound

  • Quantum yield standard (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • High-purity solvent (e.g., phosphate-buffered saline (PBS), pH 7.2)

  • Volumetric flasks and pipettes

  • Cuvettes (quartz for absorbance, fluorescence grade for emission)

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of both this compound and the quantum yield standard in the chosen solvent.

  • Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions of both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the selected excitation wavelength.

  • Measure Fluorescence Emission:

    • Set the excitation wavelength of the spectrofluorometer to the absorbance maximum of the dyes.

    • Record the fluorescence emission spectrum for each dilution of the sample and the standard.

    • Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

    • For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance.

    • Determine the gradient of the linear fit for both plots.

    • Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (η_sample² / η_standard²) where Φ is the quantum yield, Gradient is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Assessment of Photostability

This protocol provides a general method for assessing the photostability of this compound by measuring its photobleaching rate.

Materials:

  • This compound labeled sample (e.g., protein conjugate, oligonucleotide)

  • Fluorescence microscope with a stable light source (e.g., laser) and a sensitive detector (e.g., sCMOS camera)

  • Microscope slides and coverslips

  • Mounting medium

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Sample Preparation: Prepare a sample of the this compound-labeled biomolecule mounted on a microscope slide.

  • Microscope Setup:

    • Select the appropriate laser line and filter set for AF 555 (e.g., 532 nm or 555 nm excitation).

    • Set the illumination power to a level relevant for the intended application.

    • Define a region of interest (ROI) for analysis.

  • Time-Lapse Imaging:

    • Acquire an initial image (t=0).

    • Continuously illuminate the sample.

    • Acquire images at regular time intervals until the fluorescence intensity has significantly decreased.

  • Data Analysis:

    • Measure the mean fluorescence intensity within the ROI for each time point.

    • Correct for background fluorescence.

    • Normalize the fluorescence intensity at each time point to the initial intensity at t=0.

    • Plot the normalized fluorescence intensity as a function of time to obtain the photobleaching curve.

    • The photobleaching half-life (t₁/₂) is the time at which the fluorescence intensity drops to 50% of its initial value.

Experimental Workflows and Signaling Pathways

The primary application of this compound is its use in click chemistry for the labeling of biomolecules. This can be achieved through either a copper-catalyzed or a copper-free, strain-promoted reaction.

experimental_workflow cluster_synthesis Biomolecule Modification cluster_labeling Click Chemistry Labeling cluster_analysis Downstream Analysis biomolecule Biomolecule of Interest (Protein, DNA, etc.) alkyne_mod Introduction of Alkyne Group biomolecule->alkyne_mod click_reaction Click Reaction (Cu-catalyzed or Strain-promoted) alkyne_mod->click_reaction Alkyne-modified Biomolecule af555 This compound af555->click_reaction purification Purification of Labeled Biomolecule click_reaction->purification Labeled Biomolecule analysis Fluorescence-based Assay (Microscopy, Flow Cytometry, etc.) purification->analysis

Workflow for labeling biomolecules with this compound.

The following diagram illustrates the general workflow for determining the photophysical properties of this compound.

photophysical_characterization cluster_qy Quantum Yield Determination cluster_ps Photostability Assessment start This compound Sample abs_spec Measure Absorbance Spectrum start->abs_spec time_lapse Time-Lapse Fluorescence Microscopy start->time_lapse em_spec Measure Emission Spectrum abs_spec->em_spec calc_qy Calculate Quantum Yield (Comparative Method) em_spec->calc_qy bleaching_curve Generate Photobleaching Curve time_lapse->bleaching_curve calc_ps Determine Photobleaching Rate/Half-life bleaching_curve->calc_ps

Workflow for photophysical characterization.

Finally, the core of this compound's utility lies in the click chemistry reaction itself.

click_chemistry reagents Alkyne-modified Biomolecule This compound product Labeled Biomolecule (Stable Triazole Linkage) reagents->product Click Reaction catalyst Catalyst catalyst->product Cu(I) or Strain

The click chemistry reaction for labeling.

References

AF 555 Azide: A Comprehensive Technical Guide to Solubility and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the solubility and storage of AF 555 azide (B81097), a bright and photostable fluorescent probe crucial for a variety of applications in biological research and drug development. Proper handling and storage of this reagent are paramount to ensure its optimal performance and the reproducibility of experimental results.

Core Properties of AF 555 Azide

This compound is a derivative of the Alexa Fluor 555 dye, featuring an azide moiety that enables its covalent attachment to molecules containing a terminal alkyne via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or to strained cyclooctynes via strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".[1][2][3] This bright orange-fluorescent dye is characterized by its high quantum yield and photostability, making it an excellent choice for demanding imaging applications.[4]

Solubility Profile

While precise quantitative solubility values are not consistently published by manufacturers, this compound is consistently reported to have good solubility in several common laboratory solvents. This qualitative solubility information is summarized in the table below.

SolventQualitative SolubilitySource
WaterGood[5][6]
Dimethyl sulfoxide (B87167) (DMSO)Good[5][6]
Dimethylformamide (DMF)Good[5][6]

Note: "Good solubility" indicates that the compound is sufficiently soluble for the preparation of stock solutions at concentrations commonly used in labeling and imaging experiments (e.g., 1-10 mM). It is always recommended to start with a small amount of the solid to assess its solubility in the chosen solvent before preparing a larger stock solution.

Recommended Storage Conditions

Proper storage of this compound is critical to maintain its chemical integrity and fluorescence properties over time. Both the solid form and solutions should be stored under the following conditions:

FormTemperatureLight ConditionsOther RecommendationsShelf Life (Solid)
Solid -20°CProtect from lightDesiccateUp to 24 months
In Solution -20°CProtect from lightAliquot to avoid repeated freeze-thaw cyclesNot specified

Key Storage Considerations:

  • Temperature: Long-term storage at -20°C is recommended for both the solid and solvated forms of the dye.[4] While transportation at room temperature for up to three weeks is generally acceptable, prolonged exposure to higher temperatures should be avoided.[4]

  • Light: this compound, like most fluorescent dyes, is susceptible to photobleaching. It is crucial to protect the solid and any solutions from light by storing them in amber vials or by wrapping the container in aluminum foil.

  • Moisture: The solid compound should be stored in a desiccated environment to prevent hydrolysis. Before opening the vial, it should be allowed to warm to room temperature to prevent condensation of atmospheric moisture onto the product.

  • Freeze-Thaw Cycles: To maintain the stability of stock solutions, it is highly recommended to prepare single-use aliquots. Repeated freeze-thaw cycles can lead to degradation of the dye and a decrease in its fluorescence.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes a general procedure for preparing a stock solution of this compound.

Materials:

  • This compound (solid)

  • Anhydrous, high-purity Dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes or amber vials

  • Vortex mixer

  • Pipettes

Procedure:

  • Equilibration: Allow the vial of solid this compound to warm to room temperature before opening. This typically takes 15-20 minutes.

  • Weighing (Optional but Recommended): For precise concentration, weigh an appropriate amount of the solid dye. However, many suppliers provide pre-weighed amounts (e.g., 1 mg).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, if the molecular weight of this compound is approximately 915 g/mol , for 1 mg of the dye, you would add approximately 109 µL of DMSO.

  • Dissolution: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid in dissolution if necessary.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in amber microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C, protected from light.

Visual Workflow for Stock Solution Preparation

G Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_storage Storage start Start: Obtain solid this compound equilibrate Equilibrate vial to room temperature start->equilibrate add_solvent Add anhydrous DMSO equilibrate->add_solvent dissolve Vortex to dissolve add_solvent->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C, protected from light aliquot->store end Ready for use store->end

Caption: A flowchart illustrating the key steps for preparing a stock solution of this compound.

Application: Click Chemistry

This compound is a key reagent in click chemistry, a powerful and versatile tool for bioconjugation. The azide group of AF 555 reacts specifically and efficiently with an alkyne-modified biomolecule in the presence of a copper(I) catalyst to form a stable triazole linkage.

General Principle of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

G Principle of CuAAC using this compound cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product af555 This compound catalyst Copper(I) af555->catalyst alkyne Alkyne-modified Biomolecule alkyne->catalyst product Fluorescently Labeled Biomolecule catalyst->product

Caption: A diagram showing the reactants and product of a CuAAC reaction with this compound.

By adhering to these guidelines for solubility and storage, researchers can ensure the reliability and performance of this compound in their experiments, leading to high-quality and reproducible results in their scientific endeavors.

References

The Researcher's Guide to Click Chemistry with AF 555 Azide: A Deep Dive into Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to precisely and efficiently label biomolecules is paramount. Click chemistry, a powerful and versatile suite of bioorthogonal reactions, has emerged as an indispensable tool for achieving this. This in-depth technical guide explores the core principles of click chemistry with a focus on the versatile fluorescent probe, AF 555 azide (B81097). We will delve into detailed experimental protocols, present key quantitative data, and provide visual workflows to empower your research endeavors.

AF 555 azide is a bright, photostable, and water-soluble fluorescent dye, making it an excellent choice for a wide range of applications in microscopy and cytometry.[1][2][3] Its azide functional group allows it to readily participate in click chemistry reactions, enabling the covalent labeling of alkyne-modified biomolecules.[4][5] This guide will cover the two primary forms of azide-alkyne click chemistry: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

Core Principles of Azide-Alkyne Click Chemistry

At its heart, azide-alkyne cycloaddition is a [3+2] cycloaddition between an azide and an alkyne to form a stable triazole linkage.[6][7] This reaction is highly specific and bioorthogonal, meaning it proceeds with high efficiency in complex biological environments without interfering with native biochemical processes.[8]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction utilizes a copper(I) catalyst to dramatically accelerate the reaction between a terminal alkyne and an azide.[7][9][] The copper catalyst brings the two reactants into close proximity, lowering the activation energy and leading to rapid and specific formation of a 1,4-disubstituted triazole.[] While highly efficient, the potential cytotoxicity of copper can be a limitation for live-cell imaging.[6][11]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the toxicity concerns of CuAAC, SPAAC was developed as a copper-free alternative.[6][] This reaction employs a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which possesses significant ring strain.[6][13] This inherent strain provides the energy required for the reaction to proceed efficiently with an azide without the need for a catalyst, forming a stable triazole.[6][] This makes SPAAC ideal for applications in living systems.[14]

Quantitative Data: this compound Properties

For successful experimental design, understanding the spectral properties of your fluorophore is critical. The table below summarizes the key quantitative data for this compound.

PropertyValueReference
Excitation Maximum (λex)555 nm[2][15]
Emission Maximum (λem)572 nm[2][15]
Extinction Coefficient155,000 cm⁻¹M⁻¹[2][15]
Recommended Laser Lines532 nm or 555 nm[2][15]
Recommended Filter SetsTRITC (tetramethylrhodamine)[2][3]
SolubilityWater, DMSO, DMF[15]
Storage Conditions-20°C, desiccated, protected from light[1][15][16]

Experimental Protocols

The following are detailed protocols for labeling biomolecules with this compound using both CuAAC and SPAAC methodologies. These protocols provide a starting point and may require optimization based on the specific biomolecule and experimental context.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of an Alkyne-Modified Protein

This protocol outlines the steps for labeling a protein containing a terminal alkyne with this compound.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 100 mM in water)[17]

  • Ligand stock solution (e.g., 200 mM THPTA in water)[17]

  • Reducing agent stock solution (e.g., 100 mM sodium ascorbate (B8700270) in water, freshly prepared)[17]

  • Desalting column or appropriate purification system

Methodology:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein with this compound. A molar excess of the azide (typically 4 to 10-fold) is recommended.[17]

  • Prepare the Catalyst Complex: In a separate tube, mix CuSO₄ and the THPTA ligand in a 1:2 molar ratio.[17] Allow this mixture to stand for a few minutes to form the Cu(I) complex.

  • Initiate the Reaction: Add the Cu(I)/THPTA complex to the protein-azide mixture. The final concentration of the catalyst complex is typically in the range of 25 equivalents relative to the azide.[17]

  • Add the Reducing Agent: To ensure the copper remains in its active Cu(I) state, add the freshly prepared sodium ascorbate solution to the reaction mixture (typically 40 equivalents relative to the azide).[17]

  • Incubation: Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours.[8] The reaction can be monitored by techniques such as SDS-PAGE to observe the shift in molecular weight of the labeled protein.

  • Purification: Remove the excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling

This protocol describes the labeling of azide-modified biomolecules on the surface of live cells using a DBCO-functionalized AF 555 derivative. For this protocol, we assume the cells have been metabolically labeled with an azide-containing precursor.

Materials:

  • Live cells with metabolically incorporated azide groups[14]

  • AF 555-DBCO

  • Cell culture medium or appropriate buffer (e.g., PBS)

Methodology:

  • Cell Preparation: Gently wash the azide-labeled cells three times with warm PBS to remove any unincorporated azide precursors.[6]

  • Prepare the Labeling Solution: Prepare a working solution of AF 555-DBCO in a biocompatible buffer. The optimal concentration will need to be determined empirically but typically ranges from 25 to 100 µM.

  • Labeling: Add the AF 555-DBCO solution to the cells and incubate for 30-60 minutes at 37°C. The incubation time may need to be optimized.

  • Washing: After incubation, gently wash the cells three times with fresh medium or PBS to remove any unreacted AF 555-DBCO.

  • Imaging: The labeled cells are now ready for visualization by fluorescence microscopy using a TRITC filter set.

Visualizing the Chemistry and Workflows

To further clarify the concepts and procedures, the following diagrams have been generated using the DOT language.

G cluster_cunc Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_spaac Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Alkyne Alkyne Triazole Triazole Alkyne->Triazole + Azide Azide Azide Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Triazole catalyzes Strained Alkyne (e.g., DBCO) Strained Alkyne (e.g., DBCO) Triazole_spaac Triazole Strained Alkyne (e.g., DBCO)->Triazole_spaac + Azide Azide_spaac Azide G Start Start Introduce_Alkyne Introduce Alkyne or Azide into Biomolecule Start->Introduce_Alkyne Prepare_Reagents Prepare this compound and Catalyst (if CuAAC) Introduce_Alkyne->Prepare_Reagents Click_Reaction Perform Click Reaction (CuAAC or SPAAC) Prepare_Reagents->Click_Reaction Purification Purify Labeled Biomolecule Click_Reaction->Purification Analysis Analyze Labeled Product (e.g., Microscopy, Flow Cytometry) Purification->Analysis End End Analysis->End G Metabolic_Labeling Metabolic Labeling of Cells with Azide-Sugar Surface_Glycans Azide-Modified Cell Surface Glycans Metabolic_Labeling->Surface_Glycans SPAAC_Reaction SPAAC Reaction with AF 555-DBCO Surface_Glycans->SPAAC_Reaction Labeled_Cells Fluorescently Labeled Cells SPAAC_Reaction->Labeled_Cells Microscopy Fluorescence Microscopy Imaging Labeled_Cells->Microscopy Track_Cells Track Cell Migration or Localization Microscopy->Track_Cells

References

An In-depth Technical Guide to Bioorthogonal Chemistry Using AF 555 Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of AF 555 azide (B81097) in bioorthogonal chemistry. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to employ this versatile fluorescent probe in their experimental workflows, particularly in the fields of cell biology, chemical biology, and drug development.

Introduction to Bioorthogonal Chemistry and AF 555 Azide

Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside living systems without interfering with native biochemical processes.[1][2] These reactions are characterized by their high selectivity and efficiency in complex biological environments. A cornerstone of bioorthogonal chemistry is the "click chemistry" concept, which involves reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.

The azide functional group is a key player in bioorthogonal chemistry due to its small size, stability, and lack of reactivity with most biological molecules. This compound is a bright, photostable, and hydrophilic fluorescent dye equipped with an azide moiety, making it an excellent tool for labeling and visualizing biomolecules in vitro and in vivo.[3] It can be conjugated to alkyne-modified biomolecules through two primary click chemistry reactions: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[3]

Properties of this compound

This compound is a derivative of the Alexa Fluor 555 dye, known for its excellent photophysical properties. A summary of its key characteristics is provided in the table below.

PropertyValueReference
Molecular Weight ~915.08 g/mol (protonated)[4]
Excitation Maximum (λex) 555 nm[3]
Emission Maximum (λem) 566-572 nm[3]
Molar Extinction Coefficient (ε) ~155,000 cm⁻¹M⁻¹[4]
Fluorescence Quantum Yield (Φ) ~0.1[3]
Solubility Water, DMSO, DMF[4]
Storage -20°C, desiccated, protected from light[3]

Bioorthogonal Reactions with this compound

This compound can be used in two main types of click chemistry reactions to label alkyne-containing biomolecules. The choice between CuAAC and SPAAC depends on the specific application, particularly whether the experiment is conducted in living cells where the cytotoxicity of copper is a concern.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and widely used click reaction that involves the formation of a stable triazole linkage between a terminal alkyne and an azide, catalyzed by a copper(I) species.[5] This reaction is ideal for in vitro applications such as labeling proteins in cell lysates.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product AF555_Azide AF 555-N₃ Labeled_Biomolecule AF 555-Triazole-Biomolecule AF555_Azide->Labeled_Biomolecule CuAAC Alkyne_Biomolecule Biomolecule-C≡CH Alkyne_Biomolecule->Labeled_Biomolecule Cu_I Cu(I) Cu_I->Labeled_Biomolecule

Figure 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), to react with an azide.[2] The ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a cytotoxic copper catalyst.[2] This makes SPAAC the method of choice for labeling biomolecules in living cells and organisms.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product AF555_Azide AF 555-N₃ Labeled_Biomolecule AF 555-Triazole-Biomolecule AF555_Azide->Labeled_Biomolecule SPAAC DBCO_Biomolecule Biomolecule-DBCO DBCO_Biomolecule->Labeled_Biomolecule

Figure 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction.

Experimental Protocols

The following are detailed protocols for labeling biomolecules with this compound using both CuAAC and SPAAC.

Protocol 1: CuAAC Labeling of Alkyne-Modified Proteins in Cell Lysate

This protocol describes the labeling of proteins that have been metabolically tagged with an alkyne-containing amino acid analog in a cell lysate.

Materials:

  • Cell lysate containing alkyne-modified proteins (1-5 mg/mL)

  • This compound (10 mM stock in DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄) (50 mM stock in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (50 mM stock in water)

  • Sodium ascorbate (B8700270) (100 mM stock in water, freshly prepared)

  • PBS (pH 7.4)

  • Microcentrifuge tubes

Procedure:

  • To a microcentrifuge tube, add 50 µL of the cell lysate.

  • Add 1 µL of the 10 mM this compound stock solution (final concentration: 100 µM).

  • Prepare the catalyst premix: in a separate tube, mix 2 µL of 50 mM CuSO₄ and 10 µL of 50 mM THPTA.

  • Add 12 µL of the catalyst premix to the cell lysate mixture.

  • Initiate the reaction by adding 10 µL of freshly prepared 100 mM sodium ascorbate.

  • Vortex the reaction mixture gently and incubate at room temperature for 1-2 hours, protected from light.

  • The labeled proteins in the lysate are now ready for downstream analysis, such as SDS-PAGE and in-gel fluorescence scanning.

Protocol 2: SPAAC Labeling of Azide-Modified Cell Surface Glycans

This protocol details the labeling of cell surface glycans that have been metabolically engineered to incorporate azide-containing sugars.

Materials:

  • Cells with azide-modified surface glycans (cultured on coverslips or in a multi-well plate)

  • DBCO-AF 555 (1 mM stock in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

Procedure:

  • Wash the cells twice with warm PBS to remove any unincorporated azido (B1232118) sugars.

  • Prepare the labeling solution by diluting the DBCO-AF 555 stock solution to a final concentration of 20-50 µM in cell culture medium.

  • Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Wash the cells three times with PBS to remove any unreacted DBCO-AF 555.

  • The cells are now fluorescently labeled and can be fixed for imaging or analyzed by flow cytometry.

Experimental Workflow and Signaling Pathway Visualization

Bioorthogonal labeling with this compound can be integrated into various experimental workflows to study cellular processes. A general workflow for metabolic labeling and subsequent visualization is depicted below.

Experimental_Workflow cluster_metabolic_labeling Metabolic Labeling cluster_click_chemistry Click Chemistry cluster_analysis Analysis Metabolic_Precursor Introduce Azide- or Alkyne-Modified Precursor Incorporation Cellular Incorporation into Biomolecules Metabolic_Precursor->Incorporation Click_Reaction React with this compound (CuAAC) or DBCO-AF 555 (SPAAC) Incorporation->Click_Reaction Imaging Fluorescence Microscopy Click_Reaction->Imaging Flow_Cytometry Flow Cytometry Click_Reaction->Flow_Cytometry Proteomics Proteomic Analysis Click_Reaction->Proteomics

Figure 3: General Experimental Workflow for Bioorthogonal Labeling.

This technique can be applied to study a wide range of signaling pathways. For instance, changes in protein glycosylation during a specific signaling event can be monitored.

Signaling_Pathway cluster_cell Cell cluster_labeling Bioorthogonal Labeling Ligand Ligand Receptor Receptor (Glycosylated) Ligand->Receptor Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade AF555_Labeling SPAAC with DBCO-AF 555 Receptor->AF555_Labeling Labeling Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response Azido_Sugar Metabolic Labeling with Azido-Sugar Azido_Sugar->Receptor Incorporation

Figure 4: Investigating Receptor Glycosylation in a Signaling Pathway.

Quantitative Data Summary

The efficiency of bioorthogonal labeling can be influenced by various factors, including the concentration of reactants and reaction time. The following table summarizes key quantitative parameters for this compound and related reagents.

ParameterReagentTypical ConcentrationReaction TimeApplication
Labeling Concentration This compound100 µM1-2 hoursCuAAC in cell lysate[6]
Labeling Concentration DBCO-AF 55520-50 µM30-60 minutesSPAAC on live cells[7]
Catalyst Concentration CuSO₄100 µM1-2 hoursCuAAC in cell lysate
Ligand Concentration THPTA500 µM1-2 hoursCuAAC in cell lysate
Reducing Agent Sodium Ascorbate1 mM1-2 hoursCuAAC in cell lysate

Conclusion

This compound is a powerful and versatile tool for bioorthogonal chemistry, enabling the fluorescent labeling of a wide range of biomolecules with high specificity and sensitivity. By understanding the principles of CuAAC and SPAAC and utilizing the detailed protocols provided in this guide, researchers can effectively integrate this technology into their studies to gain deeper insights into complex biological processes. The ability to visualize and quantify biomolecules in their native environment opens up new avenues for discovery in fundamental research and the development of novel therapeutics.

References

AF 555 Azide vs. Other Fluorescent Dyes: An In-depth Technical Guide for Beginners

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of AF 555 azide (B81097) and other commonly used fluorescent dyes, with a focus on their application in biological research for those new to fluorescence labeling. We will delve into the core principles of fluorescence, the specifics of click chemistry for bioconjugation, and provide detailed experimental protocols for labeling and imaging.

Introduction to Fluorescent Dyes and Labeling

Fluorescent labeling is a cornerstone technique in modern biological and biomedical research, enabling the visualization and tracking of specific molecules within complex cellular environments. The process involves attaching a fluorescent molecule, or fluorophore, to a target biomolecule, such as a protein, nucleic acid, or small molecule. When excited by light of a specific wavelength, the fluorophore emits light at a longer wavelength, which can be detected using a fluorescence microscope.

The choice of fluorescent dye is critical and depends on several factors, including the brightness of the dye, its photostability (resistance to fading), the specific instrumentation available, and the nature of the biological sample. For beginners, dyes that are bright, photostable, and easy to use are highly recommended.

The Power of Click Chemistry for Bioconjugation

"Click chemistry" refers to a class of chemical reactions that are rapid, specific, and high-yielding.[1][2] One of the most prominent examples is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage between a molecule containing an azide group and another with an alkyne group.[1] This reaction is highly bioorthogonal, meaning it does not interfere with native biological processes, making it ideal for labeling biomolecules in living cells or complex lysates.[3]

AF 555 azide is a fluorescent dye that has been functionalized with an azide group, making it ready for use in click chemistry reactions.[4] This allows for the precise and efficient attachment of the bright and photostable AF 555 fluorophore to alkyne-modified biomolecules.

A Comparative Overview of Beginner-Friendly Fluorescent Azides

For those starting with fluorescence labeling, selecting the right dye is a crucial first step. Below is a comparison of this compound with other popular fluorescent azides suitable for beginners. The key parameters to consider are the excitation and emission maxima (which determine the appropriate laser lines and filters for microscopy), the molar extinction coefficient (a measure of how strongly the dye absorbs light), and the fluorescence quantum yield (the efficiency of converting absorbed light into emitted light).

Fluorescent Dye AzideExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield (Φ)Key Features for Beginners
This compound ~555~565~150,000~0.10Bright and photostable, good alternative to Cy3.[5][6]
Alexa Fluor 488 Azide ~496~519~71,000~0.92Exceptionally bright and photostable, very popular green fluorophore.[6][7][8][9]
Cy3 Azide ~550~570~150,000~0.15Bright and well-established dye, spectrally similar to AF 555.[6]
Cy5 Azide ~649~670~250,000~0.27Bright far-red dye, good for reducing autofluorescence.[10][11][12][13]
FITC Azide ~494~518~75,000Variable (pH sensitive)A classic and cost-effective green fluorophore, but less photostable and pH sensitive.[14]

Experimental Protocols

This section provides detailed methodologies for a typical intracellular labeling experiment using a fluorescent azide and click chemistry.

Cell Culture and Preparation
  • Cell Seeding: Seed your cells of interest onto sterile coverslips in a petri dish or in a multi-well imaging plate at a density that will result in 70-80% confluency at the time of the experiment. Allow the cells to adhere and grow for 24-48 hours in a suitable culture medium at 37°C and 5% CO₂.[15]

  • Metabolic Labeling (Optional but Recommended for Intracellular Targets): To introduce an alkyne group into your target biomolecule, you can use metabolic labeling. For example, to label newly synthesized proteins, you can incubate the cells with an alkyne-containing amino acid analog, such as L-homopropargylglycine (HPG), in the culture medium for a defined period.

  • Washing: Gently wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) to remove excess culture medium and unincorporated metabolic labels.[15]

Cell Fixation and Permeabilization
  • Fixation: Fixation crosslinks proteins and preserves cellular structures. A common method is to incubate the cells with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.[16]

  • Washing: After fixation, wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: To allow the click chemistry reagents and fluorescent dye to access intracellular targets, you need to permeabilize the cell membranes. Incubate the cells with a solution of 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

Note: Prepare the click reaction cocktail immediately before use.

  • Prepare the Click Reaction Cocktail: For a typical reaction, you will need the following components. The final concentrations may need to be optimized for your specific cell type and target.

    • Fluorescent Azide (e.g., this compound): 1-10 µM

    • Copper(II) sulfate (B86663) (CuSO₄): 100-500 µM

    • Copper(I)-stabilizing ligand (e.g., TBTA or THPTA): 500 µM - 2.5 mM

    • Reducing agent (e.g., Sodium Ascorbate): 2.5-5 mM

  • Labeling: Add the freshly prepared click reaction cocktail to your fixed and permeabilized cells. Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS containing a chelating agent like EDTA to remove any residual copper. Follow with two more washes with PBS.

Fluorescence Microscopy Imaging
  • Mounting: Mount the coverslip onto a microscope slide using a mounting medium containing an antifade reagent to preserve the fluorescence signal.

  • Imaging: Image the cells using a fluorescence microscope equipped with the appropriate laser lines and emission filters for your chosen fluorescent dye. For AF 555, you would typically use a laser around 561 nm for excitation and collect the emission between 570 and 620 nm.

  • Image Acquisition: Acquire images with appropriate settings for laser power, exposure time, and gain to obtain a good signal-to-noise ratio while minimizing photobleaching.[17]

Data Analysis
  • Image Processing: Use image analysis software such as ImageJ or Fiji to process your images. This may include background subtraction and adjusting brightness and contrast for visualization.

  • Quantification: To obtain quantitative data, you can measure the fluorescence intensity in specific regions of interest (ROIs), such as the whole cell, nucleus, or specific organelles.[14]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_fix_perm Fixation & Permeabilization cluster_click Click Chemistry cluster_imaging Imaging & Analysis cell_seeding 1. Cell Seeding metabolic_labeling 2. Metabolic Labeling (e.g., with HPG) cell_seeding->metabolic_labeling wash1 3. Wash metabolic_labeling->wash1 fixation 4. Fixation (4% PFA) wash1->fixation wash2 5. Wash fixation->wash2 permeabilization 6. Permeabilization (Triton X-100) wash2->permeabilization wash3 7. Wash permeabilization->wash3 click_reaction 8. CuAAC Reaction (this compound) wash3->click_reaction wash4 9. Wash click_reaction->wash4 mounting 10. Mounting wash4->mounting imaging 11. Fluorescence Microscopy mounting->imaging analysis 12. Data Analysis imaging->analysis

Figure 1. Experimental workflow for intracellular labeling.

CuAAC_Reaction cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product alkyne Alkyne-modified Biomolecule triazole Fluorescently Labeled Biomolecule (Stable Triazole Linkage) alkyne->triazole azide This compound azide->triazole copper Copper(I) copper->triazole catalyzes

Figure 2. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Dye_Selection_Tree start Start: Choose a Fluorescent Dye q1 What is your primary concern? start->q1 a1_bright Brightness & Photostability q1->a1_bright a1_cost Cost-Effectiveness q1->a1_cost a1_autofluor Minimizing Autofluorescence q1->a1_autofluor q2_bright What color channel do you need? a1_bright->q2_bright rec_fitc Recommendation: FITC Azide (be aware of limitations) a1_cost->rec_fitc rec_cy5 Recommendation: Cy5 Azide a1_autofluor->rec_cy5 a2_green Green (e.g., 488 nm laser) q2_bright->a2_green a2_orange Orange/Red (e.g., 561 nm laser) q2_bright->a2_orange rec_af488 Recommendation: Alexa Fluor 488 Azide a2_green->rec_af488 rec_af555 Recommendation: AF 555 or Cy3 Azide a2_orange->rec_af555

Figure 3. Decision tree for selecting a fluorescent dye.

Troubleshooting

ProblemPossible CauseSuggested Solution
No or Weak Signal Inefficient click reactionOptimize concentrations of copper, ligand, and reducing agent. Ensure reagents are fresh.
Low expression of the target proteinUse a positive control cell line known to express the target. Increase metabolic labeling time.
Incomplete permeabilizationIncrease Triton X-100 concentration or incubation time.
PhotobleachingReduce laser power and exposure time during imaging. Use an antifade mounting medium.
High Background Non-specific binding of the dyeIncrease the number and duration of wash steps after the click reaction. Include a chelating agent in the washes.
Autofluorescence from the cells or tissueUse a dye with a longer emission wavelength (e.g., Cy5) to move away from the typical autofluorescence range.
Too high concentration of the fluorescent azideTitrate the concentration of the fluorescent azide to find the optimal balance between signal and background.

Conclusion

This compound is an excellent choice for beginners in fluorescence labeling due to its brightness, photostability, and compatibility with the robust and specific click chemistry reaction. By understanding the principles of fluorescence and following detailed experimental protocols, researchers can successfully label and visualize their biomolecules of interest. For multicolor experiments or when dealing with high cellular autofluorescence, other dyes such as Alexa Fluor 488 azide or Cy5 azide may be more suitable. Careful consideration of the experimental goals and the properties of the available fluorescent dyes will lead to high-quality, reproducible data.

References

Methodological & Application

AF 555 Azide: Application Notes and Protocols for Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing AF 555 Azide (B81097) for the fluorescent labeling of biomolecules through click chemistry. AF 555 is a bright, photostable, and hydrophilic fluorescent dye, making it an excellent choice for a wide range of applications in fluorescence microscopy, flow cytometry, and other fluorescence-based detection methods. This document details the protocols for two primary click chemistry techniques: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

Introduction to AF 555 Azide Click Chemistry

Click chemistry refers to a class of reactions that are rapid, specific, and high-yielding, making them ideal for bioconjugation.[1] this compound is a derivative of the AF 555 fluorophore that has been functionalized with an azide group. This azide moiety can react with an alkyne-functionalized biomolecule to form a stable triazole linkage.[2][3] This bioorthogonal reaction allows for the specific labeling of proteins, nucleic acids, and other molecules in complex biological samples.

There are two main strategies for this compound click chemistry:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This classic click reaction utilizes a copper(I) catalyst to join terminal alkynes and azides.[2][3] It is a highly efficient and versatile method for labeling biomolecules.[4]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click chemistry variant employs a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with azides.[5][] The absence of a cytotoxic copper catalyst makes SPAAC particularly well-suited for live-cell imaging and in vivo applications.[5][]

Data Presentation

The following tables summarize the key quantitative parameters for performing CuAAC and SPAAC reactions with this compound.

Table 1: Stock Solution Preparation for CuAAC

ReagentStock ConcentrationSolventStorage
This compound10 mMDMSO-20°C, protected from light
Copper(II) Sulfate (CuSO₄)100 mMWaterRoom Temperature
THPTA Ligand200 mMWater-20°C
Sodium Ascorbate (B8700270)100 mMWaterPrepare fresh for each use

Table 2: Reaction Conditions for CuAAC Labeling of Proteins

ParameterRecommended ValueNotes
Alkyne-Modified Protein Concentration1-5 mg/mLIn a compatible buffer (e.g., PBS)
This compound Final Concentration20 µM - 100 µMA 10-fold molar excess over the alkyne is a good starting point.[7]
CuSO₄:THPTA Premix1:2 to 1:5 molar ratioPrepare fresh before adding to the reaction.[7][8]
Final CuSO₄ Concentration50 µM - 2 mMOptimize for each specific application.[7]
Final Sodium Ascorbate Concentration2.5 mM - 5 mMAdded to initiate the reaction.[2][9]
Reaction Time30 - 60 minutesAt room temperature, protected from light.[8]
Quenching (optional)100 mM Tris or GlycineTo stop the reaction.[10]

Table 3: Reaction Conditions for SPAAC Labeling with DBCO

ParameterRecommended ValueNotes
DBCO-Modified Biomolecule Concentration1-10 mg/mLIn an amine-free and azide-free buffer (e.g., PBS, pH 7.2-7.4).
This compound Molar Excess2 to 4-foldOver the DBCO-modified biomolecule.[11]
Reaction Time2 - 4 hours (RT) or overnight (4°C)Longer incubation times may be needed for dilute samples.[11]
SolventAqueous buffer (e.g., PBS)Can tolerate up to 20% DMSO.[11]

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Alkyne-Modified Protein

This protocol describes the labeling of a protein containing a terminal alkyne group with this compound using a copper(I) catalyst generated in situ.

Materials:

  • Alkyne-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)

  • This compound

  • Copper(II) Sulfate (CuSO₄)

  • THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) ligand

  • Sodium Ascorbate

  • Dimethylsulfoxide (DMSO)

  • Deionized water

  • Purification column (e.g., desalting spin column or size-exclusion chromatography)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 100 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 200 mM stock solution of THPTA in deionized water.[4]

    • Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh before each experiment.[4]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified protein solution with the this compound stock solution. A typical starting point is a 4-10 fold molar excess of the azide.[8]

    • Prepare the CuSO₄:THPTA premix by mixing CuSO₄ and THPTA in a 1:2 molar ratio and letting it stand for a few minutes.[8]

    • Add the CuSO₄:THPTA premix to the protein-azide mixture. The final concentration of the copper complex should be optimized, but a starting point of 25 equivalents relative to the azide can be used.[8]

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of approximately 40 equivalents relative to the azide to initiate the click reaction.[8]

    • Mix the reaction gently by pipetting or brief vortexing.

  • Incubation:

    • Incubate the reaction at room temperature for 30-60 minutes, protected from light.[8]

  • Purification:

    • Purify the labeled protein from unreacted dye and catalyst components using a desalting spin column, size-exclusion chromatography, or dialysis.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling

This protocol outlines the labeling of azide-modified biomolecules on the surface of live cells with a DBCO-functionalized AF 555 dye. For intracellular targets, permeabilization steps would be required.

Materials:

  • Cells with azide-functionalized biomolecules

  • AF 555-DBCO

  • Cell culture medium or appropriate buffer (e.g., PBS with Ca²⁺/Mg²⁺)

  • Anhydrous DMSO

Procedure:

  • Prepare AF 555-DBCO Solution:

    • Prepare a stock solution of AF 555-DBCO in anhydrous DMSO (e.g., 10 mM).

  • Cell Preparation:

    • Wash the cells expressing the azide-modified target twice with fresh, pre-warmed culture medium or buffer to remove any interfering substances.

  • Labeling Reaction:

    • Dilute the AF 555-DBCO stock solution in culture medium to the desired final concentration (typically in the low micromolar range, which should be optimized for the specific cell type and target).

    • Add the AF 555-DBCO containing medium to the cells.

  • Incubation:

    • Incubate the cells at 37°C in a CO₂ incubator for 1-2 hours. The optimal incubation time may vary and should be determined empirically.

  • Washing:

    • After incubation, gently aspirate the labeling solution and wash the cells three times with fresh, pre-warmed medium or buffer to remove any unreacted dye.

  • Imaging:

    • The cells are now ready for imaging using a fluorescence microscope with appropriate filter sets for AF 555 (Excitation/Emission maxima ~555/565 nm).

Mandatory Visualization

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Alkyne-Biomolecule Alkyne-Biomolecule Mix Combine Reactants Alkyne-Biomolecule->Mix AF555_Azide AF555_Azide AF555_Azide->Mix CuSO4_THPTA CuSO4/THPTA Premix CuSO4_THPTA->Mix Na_Ascorbate Sodium Ascorbate Na_Ascorbate->Mix Initiates Incubate Incubate RT (30-60 min) Mix->Incubate Purify Purification Incubate->Purify Labeled_Product AF555-Labeled Biomolecule Purify->Labeled_Product

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.

SPAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Azide-Biomolecule Azide-Biomolecule (e.g., on live cells) Combine Add AF555-DBCO to sample Azide-Biomolecule->Combine AF555_DBCO AF555-DBCO AF555_DBCO->Combine Incubate Incubate (e.g., 37°C, 1-2h) Combine->Incubate Wash Wash to remove unbound dye Incubate->Wash Labeled_Product AF555-Labeled Biomolecule Wash->Labeled_Product

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow.

References

Application Notes and Protocols for Copper-Catalyzed Click Chemistry with AF 555 Azide

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the covalent labeling of alkyne-modified biomolecules with Alexa Fluor 555 (AF 555) Azide (B81097) using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as Click Chemistry. This highly efficient and specific reaction is a cornerstone of bioconjugation, enabling the attachment of fluorescent dyes to various biological targets for applications in research, diagnostics, and drug development.[1][2][3][4]

Introduction to Copper-Catalyzed Click Chemistry (CuAAC)

Click chemistry describes a class of reactions that are rapid, selective, and high-yielding.[5][6] The CuAAC reaction involves the formation of a stable triazole linkage between an azide and a terminal alkyne, catalyzed by copper(I) ions.[5][7][8] This bioorthogonal reaction is exceptionally useful for labeling biomolecules because the azide and alkyne functional groups are absent in most natural biological systems, ensuring minimal background labeling.[1][9][10] The reaction proceeds efficiently in aqueous buffers over a wide pH range (4-12) and at room temperature, making it suitable for sensitive biological samples.[1][5][11]

The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate (B8700270).[5][12] To enhance reaction efficiency and protect biomolecules from oxidative damage caused by reactive oxygen species generated during the reaction, a copper-chelating ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) is often included.[1][12][13]

Applications in Research and Drug Development

The ability to specifically attach a bright and photostable fluorophore like AF 555 to biomolecules has numerous applications:

  • Fluorescent Labeling of Biomolecules: Covalently attach AF 555 to proteins, nucleic acids, lipids, and glycans for visualization and quantification.[8][9]

  • Drug Discovery: Used in the synthesis of antibody-drug conjugates (ADCs) and for tracking the localization and mechanism of action of drug candidates.[2][3][14]

  • Cellular Imaging: Label specific cellular components in their native environment to study dynamic biological processes with high specificity.[8][13][15]

  • Proteomics and Genomics: Identify and quantify newly synthesized proteins or nucleic acids by incorporating alkyne-modified precursors.[10][16]

Experimental Protocols

Protocol 1: General Labeling of Alkyne-Modified Biomolecules

This protocol provides a general procedure for labeling alkyne-modified proteins or other biomolecules in solution.

Materials:

  • Alkyne-modified biomolecule

  • AF 555 Azide

  • Copper(II) Sulfate (CuSO₄)

  • THPTA Ligand

  • Sodium Ascorbate

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • DMSO or water for stock solutions

  • Purification supplies (e.g., size-exclusion chromatography columns, dialysis cassettes)

Stock Solution Preparation:

ReagentStock ConcentrationSolventStorage
This compound1-10 mMDMSO or Water-20°C, protected from light
Copper(II) Sulfate (CuSO₄)20-100 mMWaterRoom Temperature
THPTA Ligand100 mMWaterRoom Temperature or -20°C for long-term
Sodium Ascorbate100-300 mMWaterPrepare fresh before each use

Experimental Workflow Diagram:

G General Workflow for Biomolecule Labeling cluster_prep Preparation cluster_reaction Click Reaction cluster_incubation Incubation & Purification cluster_analysis Analysis prep_biomolecule Prepare Alkyne-Biomolecule in PBS add_azide Add this compound to Biomolecule Solution prep_biomolecule->add_azide prep_reagents Prepare Stock Solutions (this compound, CuSO4, THPTA, Ascorbate) add_thpta Add THPTA Ligand add_azide->add_thpta add_cuso4 Add CuSO4 add_thpta->add_cuso4 add_ascorbate Add Sodium Ascorbate (to initiate reaction) add_cuso4->add_ascorbate incubate Incubate at Room Temperature (1-2 hours, protected from light) add_ascorbate->incubate purify Purify Labeled Biomolecule (e.g., SEC, Dialysis) incubate->purify analyze Analyze Labeled Product (e.g., SDS-PAGE, Spectroscopy) purify->analyze

Caption: Workflow for labeling alkyne-biomolecules with this compound.

Labeling Procedure:

  • Dissolve the alkyne-modified biomolecule in PBS (pH 7.4) to a final concentration of 1-10 mg/mL (or approximately 10-100 µM).

  • Add this compound stock solution to the biomolecule solution. The final concentration of the azide should be in 2 to 10-fold molar excess over the alkyne-modified biomolecule.[12][17]

  • Add the THPTA ligand stock solution. A common final concentration is 5 times that of the copper sulfate.[12]

  • Add the CuSO₄ stock solution.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution.

  • Gently mix the reaction components and incubate at room temperature for 1-2 hours, protected from light. Longer incubation times may improve labeling efficiency.[18]

  • Purify the labeled biomolecule from excess reagents using an appropriate method such as size-exclusion chromatography, dialysis, or precipitation.[9]

Recommended Reagent Concentrations:

ComponentFinal Concentration RangeExample Final Concentration
Alkyne-Biomolecule10 - 100 µM25 µM
This compound20 - 500 µM50 µM (2-fold excess)
CuSO₄50 - 250 µM100 µM
THPTA Ligand250 - 1250 µM500 µM (5:1 ligand to copper)
Sodium Ascorbate1 - 5 mM2.5 mM
Protocol 2: Labeling of Live Cells

This protocol is for labeling alkyne-modified biomolecules on the surface of live cells. This typically follows metabolic labeling where cells are cultured with an alkyne-containing precursor (e.g., an alkyne-modified sugar or amino acid).

Materials:

  • Live cells with metabolically incorporated alkynes

  • This compound

  • Copper(II) Sulfate (CuSO₄)

  • THPTA Ligand

  • Sodium Ascorbate

  • Aminoguanidine (optional, to suppress side reactions)[19]

  • Cell culture medium or PBS with calcium and magnesium

Labeling Procedure:

  • Wash the cells twice with ice-cold PBS to remove any un-incorporated alkyne precursors.

  • Prepare the "Click-iT® cocktail" immediately before use. For each sample, combine the reagents in the following order. It is crucial to add the sodium ascorbate last to initiate the reaction right before adding it to the cells.

  • Add the reaction cocktail to the cells and incubate for 3-5 minutes at 4°C to label cell surface molecules.[13] For internal labeling, incubation can be done at room temperature for 30 minutes.

  • After incubation, aspirate the reaction cocktail and wash the cells three to four times with PBS to remove unreacted labeling reagents.

  • The cells are now ready for downstream analysis such as fluorescence microscopy or flow cytometry.

Recommended Reagent Concentrations for Live Cell Labeling:

ComponentFinal Concentration
This compound25 µM
CuSO₄50 µM
THPTA Ligand250 µM
Sodium Ascorbate2.5 mM
Aminoguanidine1 mM

Note: These concentrations have been shown to be effective for cell surface labeling with minimal toxicity.[13]

Signaling Pathway Diagram (Conceptual):

G Conceptual Pathway of Metabolic Labeling and Detection cluster_metabolism Metabolic Incorporation cluster_detection Fluorescent Detection cluster_analysis Downstream Analysis precursor Alkyne-Precursor (e.g., Alkyne-Sugar) uptake Cellular Uptake precursor->uptake incorporation Incorporation into Biomolecules (e.g., Glycans) uptake->incorporation alkyne_biomolecule Alkyne-Modified Biomolecule on Cell incorporation->alkyne_biomolecule click_reaction CuAAC Click Reaction alkyne_biomolecule->click_reaction labeled_biomolecule AF 555 Labeled Biomolecule click_reaction->labeled_biomolecule af555_azide This compound af555_azide->click_reaction analysis Microscopy / Flow Cytometry labeled_biomolecule->analysis

Caption: Metabolic labeling workflow for live-cell imaging via click chemistry.

Quantitative Data Summary

The efficiency of the CuAAC reaction can be very high, often quantitative, even in complex biological mixtures.[1][11] The reaction kinetics are significantly accelerated by the use of copper-chelating ligands.

Table of Reaction Parameters and Efficiency:

ParameterValue/RangeReference/Notes
Reaction pH Range 4 - 12The reaction is largely insensitive to pH in this range.[1][5]
Reaction Time Minutes to a few hoursTypically 1-2 hours for solution-phase reactions; 1-5 minutes for live cell surface labeling.[13][19]
Ligand to Copper Ratio 5:1A 5-fold excess of ligand (e.g., THPTA) to copper is recommended to accelerate the reaction and protect biomolecules.[12]
Azide to Alkyne Molar Ratio 2:1 to 10:1A slight excess of the azide-fluorophore ensures complete labeling of the alkyne-biomolecule.[12][17]
Typical Reaction Yield High to QuantitativeClick chemistry is known for its high efficiency and yields.[1][5][11]
Second-order rate constant (Cu-free) 7.6 x 10⁻² M⁻¹s⁻¹ (for DIFO with benzyl (B1604629) azide)For comparison, copper-free click chemistry variants also show rapid kinetics.[15]

Note: Reaction efficiency should be optimized for each specific biomolecule and experimental setup. A fluorogenic assay can be used to test the efficiency of the reaction under desired conditions before using valuable biological reagents.[12][20]

References

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with AF 555 Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal chemistry technique that enables the specific and efficient labeling of biomolecules in complex biological systems. This copper-free click chemistry reaction relies on the high reactivity of a strained cyclooctyne (B158145) with an azide (B81097) to form a stable triazole linkage. AF 555 azide is a bright, photostable, and hydrophilic fluorescent dye that is well-suited for SPAAC-mediated labeling, offering excellent performance in a variety of applications, including cell imaging, protein tracking, and drug development.

These application notes provide detailed protocols for the use of this compound in SPAAC reactions for labeling live cells and proteins, along with quantitative data to aid in experimental design and optimization.

Quantitative Data

The efficiency and performance of SPAAC reactions are dependent on several factors, including the choice of cyclooctyne, reactant concentrations, and the photophysical properties of the fluorescent probe. The following tables summarize key quantitative data for SPAAC reactions involving this compound and its cyclooctyne--conjugated counterpart, AF 555 DBCO.

ParameterValueReference
This compound
Excitation Maximum (λex)~555 nm[1][2]
Emission Maximum (λem)~565 nm[1][2]
Molar Extinction Coefficient (ε)~155,000 cm⁻¹M⁻¹[1][2]
AF 555 DBCO
Excitation Maximum (λex)552 nm[3]
Emission Maximum (λem)566 nm[3]
Molar Extinction Coefficient (ε)152,000 cm⁻¹M⁻¹[3]
Fluorescence Quantum Yield (Φ)0.14[3]
General SPAAC Kinetics
Second-Order Rate Constant (k₂) with DBCO0.1 - 1.0 M⁻¹s⁻¹ (with benzyl (B1604629) azide)[4]

Note: The quantum yield of the triazole product formed from this compound and a cyclooctyne may vary depending on the specific reaction partners and local environment. The provided second-order rate constant is for a general DBCO-azide reaction and should be considered as a reference range.

Experimental Protocols

Protocol 1: Live Cell Labeling using Metabolic Glycoengineering and SPAAC

This protocol describes the labeling of cell surface glycans in live cells by metabolically incorporating an azide-containing sugar followed by SPAAC with a cyclooctyne-conjugated AF 555 dye. This method is particularly useful for visualizing and tracking changes in glycosylation patterns.

Workflow for Live Cell Labeling

G cluster_0 Metabolic Labeling cluster_1 SPAAC Reaction cluster_2 Imaging A Seed cells and allow to adhere overnight B Incubate cells with azide-modified sugar (e.g., Ac₄ManNAz) for 24-48 hours A->B C Wash cells to remove unincorporated sugar B->C D Prepare AF 555-cyclooctyne (e.g., DBCO) solution in serum-free media (10-50 µM) C->D E Incubate cells with AF 555-cyclooctyne for 30-60 minutes at 37°C D->E F Wash cells to remove excess dye E->F G Image cells using fluorescence microscopy (TRITC/Cy3 filter set) F->G

Caption: Workflow for live cell labeling via metabolic glycoengineering and SPAAC.

Materials:

  • Live cells of interest

  • Complete cell culture medium

  • Azide-modified sugar (e.g., N-azidoacetylmannosamine-tetraacylated (Ac₄ManNAz))

  • AF 555-DBCO or other suitable AF 555-cyclooctyne conjugate

  • Phosphate-buffered saline (PBS)

  • Serum-free cell culture medium

  • Fluorescence microscope with appropriate filter sets (e.g., for TRITC or Cy3)

Procedure:

  • Metabolic Labeling: a. Seed cells in a suitable culture vessel and allow them to adhere overnight. b. The following day, replace the medium with fresh complete medium supplemented with an azide-modified sugar. A typical starting concentration for Ac₄ManNAz is 20-50 µM.[5] c. Incubate the cells for 24-48 hours to allow for the metabolic incorporation of the azido (B1232118) sugar into cell surface glycans. d. Gently wash the cells twice with warm PBS to remove any unincorporated azido sugar.

  • SPAAC Reaction: a. Prepare a fresh solution of AF 555-cyclooctyne (e.g., AF 555-DBCO) in serum-free cell culture medium. The optimal concentration may vary depending on the cell type and desired labeling intensity, but a starting range of 10-50 µM is recommended. b. Add the AF 555-cyclooctyne solution to the washed cells. c. Incubate the cells for 30-60 minutes at 37°C, protected from light. d. Gently wash the cells three to four times with warm PBS to remove any unreacted dye.

  • Imaging: a. Replace the PBS with fresh, pre-warmed complete culture medium. b. Image the labeled cells immediately using a fluorescence microscope equipped with a filter set appropriate for AF 555 (e.g., excitation ~555 nm, emission ~570 nm).

Protocol 2: Site-Specific Protein Labeling

This protocol outlines a method for the site-specific labeling of a protein of interest (POI) containing a genetically encoded non-canonical amino acid (ncAA) bearing a cyclooctyne moiety, followed by reaction with this compound.

Workflow for Site-Specific Protein Labeling

G cluster_0 Protein Expression cluster_1 SPAAC Reaction cluster_2 Analysis A Introduce a unique codon (e.g., amber stop codon) at the desired labeling site in the gene of the POI B Co-transfect cells with the POI plasmid and a plasmid encoding an orthogonal tRNA/aminoacyl-tRNA synthetase pair A->B C Culture cells in the presence of the cyclooctyne-containing ncAA B->C D Lyse cells or purify the expressed protein C->D E Incubate the protein with this compound (e.g., 2-4 fold molar excess) D->E F Purify the labeled protein to remove excess this compound E->F G Analyze the labeled protein by SDS-PAGE, mass spectrometry, or fluorescence imaging F->G G cluster_0 Cytosol cluster_1 Golgi Apparatus cluster_2 Cell Surface ManNAc Ac₄ManNAz (Azide-modified sugar) SiaNAz SiaNAz (Azide-modified sialic acid) ManNAc->SiaNAz Biosynthesis CMPSiaNAz CMP-SiaNAz SiaNAz->CMPSiaNAz Activation Glycoprotein Nascent Glycoprotein CMPSiaNAz->Glycoprotein AzidoGlycoprotein Azido-Glycoprotein Glycoprotein->AzidoGlycoprotein Sialyltransferase SurfaceGlycoprotein Cell Surface Azido-Glycoprotein AzidoGlycoprotein->SurfaceGlycoprotein Trafficking LabeledGlycoprotein AF 555 Labeled Glycoprotein SurfaceGlycoprotein->LabeledGlycoprotein SPAAC with AF 555-DBCO

References

Application Notes and Protocols for Labeling Proteins with AF 555 Azide

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the covalent labeling of proteins with Alexa Fluor™ 555 (AF 555) azide (B81097). This process is achieved through a bioorthogonal reaction known as "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This method allows for the highly specific and efficient labeling of proteins that have been pre-modified to contain an alkyne group.

Introduction

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[1] Click chemistry, a key example of bioorthogonal ligation, involves the reaction between an azide and an alkyne to form a stable triazole linkage.[1][2][3] This methodology is particularly advantageous for labeling proteins in complex biological mixtures due to its high selectivity and biocompatibility.[1][4][5]

Labeling proteins with AF 555, a bright and photostable fluorescent dye, enables researchers to visualize, track, and quantify proteins in various applications, including fluorescence microscopy, flow cytometry, and western blotting.[6] The protocol described herein involves a two-step process: first, the introduction of an alkyne group into the target protein, and second, the click reaction with AF 555 azide.

Data Presentation

Table 1: Key Reagents and Recommended Concentrations for CuAAC Labeling
ReagentStock ConcentrationFinal ConcentrationPurpose
Alkyne-Modified Protein1-5 mg/mLVariableTarget molecule for labeling
This compound1-10 mM in DMSO2-40 µMFluorescent label
Copper (II) Sulfate (CuSO4)20-100 mM in water50-100 µMSource of copper catalyst[2][3]
Ligand (e.g., THPTA)100-200 mM in water250-500 µMStabilizes the Cu(I) catalyst[2][3]
Reducing Agent (e.g., Sodium Ascorbate)100-300 mM in water2.5-5 mMReduces Cu(II) to the active Cu(I) state[2][3]
Table 2: Typical Reaction Parameters for CuAAC Protein Labeling
ParameterRecommended ConditionNotes
Reaction Time 15-60 minutes[2][3]Longer incubation may improve efficiency.[7]
Temperature Room TemperatureAvoid direct sunlight.[8]
pH 4-11The reaction is largely pH-insensitive.[1][5]
Buffer PBS or other amine-free buffersBuffers containing primary amines (e.g., Tris) can interfere with some alkyne modification strategies.[6]

Experimental Protocols

Protocol 1: Introduction of Alkyne Groups into a Protein

To label a protein with an azide-functionalized dye, the protein must first be modified to contain an alkyne group. This can be achieved through various methods, including the use of amine-reactive alkyne-NHS esters that target lysine (B10760008) residues.

Materials:

  • Purified protein in an amine-free buffer (e.g., PBS)

  • Alkyne-NHS ester (e.g., a DBCO-NHS ester for strain-promoted click chemistry or a simple alkyne for CuAAC)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • DMSO (for dissolving the alkyne-NHS ester)

  • Purification column (e.g., Sephadex G-25)[9]

Procedure:

  • Protein Preparation: Ensure the protein is at a concentration of 1-10 mg/mL in an amine-free buffer. If the protein is in a buffer containing primary amines like Tris, it must be dialyzed against a suitable buffer such as PBS.[6]

  • Prepare Alkyne-NHS Ester Stock Solution: Dissolve the alkyne-NHS ester in DMSO to a concentration of 10 mg/mL.

  • Reaction Setup:

    • Adjust the pH of the protein solution to 8.0-9.0 by adding 1 M sodium bicarbonate.[9]

    • Add the desired molar excess of the alkyne-NHS ester to the protein solution. A starting point is a 10 to 20-fold molar excess.[9]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle stirring.[9]

  • Purification: Remove the unreacted alkyne-NHS ester using a desalting column (e.g., Sephadex G-25) according to the manufacturer's instructions.[9] The purified alkyne-modified protein is now ready for labeling with this compound.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling

This protocol describes the labeling of an alkyne-modified protein with this compound using a copper catalyst.

Materials:

  • Alkyne-modified protein (from Protocol 1)

  • This compound

  • Copper (II) Sulfate (CuSO4) stock solution (e.g., 20 mM in water)[2][7]

  • Ligand stock solution (e.g., 100 mM THPTA in water)[2][7]

  • Reducing agent stock solution (e.g., 300 mM sodium ascorbate (B8700270) in water, freshly prepared)[2][7]

  • PBS buffer (pH 7.4)

  • Purification supplies (e.g., spin column or dialysis cassette)

Procedure:

  • Prepare the Click Reaction Cocktail: In a microfuge tube, combine the following reagents in order:

    • Alkyne-modified protein solution

    • This compound (to a final concentration of 20-100 µM)

    • Ligand (e.g., THPTA) to a final concentration of 250-500 µM.[2] Vortex briefly.

    • CuSO4 to a final concentration of 50-100 µM.[2] Vortex briefly.

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM to initiate the click reaction.[2] Vortex briefly to mix.

  • Incubation: Protect the reaction from light and incubate for 30-60 minutes at room temperature.[2][3]

  • Purification of the Labeled Protein:

    • Remove the excess dye and reaction components by purifying the labeled protein. For proteins larger than 4 kDa, a spin ultrafiltration vial can be used.[8] Alternatively, dialysis or size-exclusion chromatography can be employed.

    • Centrifuge the purification column to separate the labeled protein from the smaller, unreacted components.[8]

  • Determination of Labeling Efficiency: The degree of labeling can be determined by measuring the absorbance of the protein (at 280 nm) and the dye (at ~555 nm).

  • Storage: Store the labeled protein conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store at -20°C or -80°C.[10] The addition of 0.02% to 0.2% sodium azide can prevent microbial growth.[8]

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Alkyne Modification cluster_step2 Step 2: this compound Labeling (CuAAC) protein Purified Protein reaction1 Amine-Reactive Labeling (pH 8.0-9.0, 1 hr, RT) protein->reaction1 alkyne_nhs Alkyne-NHS Ester alkyne_nhs->reaction1 purification1 Alkyne-Modified Protein reaction1->purification1 Purification (Desalting Column) reaction2 Click Reaction (30-60 min, RT) purification1->reaction2 af555_azide This compound af555_azide->reaction2 catalyst CuSO4 + Ligand + Sodium Ascorbate catalyst->reaction2 purification2 AF 555-Labeled Protein reaction2->purification2 Purification (Spin Column/Dialysis)

Caption: Workflow for labeling a protein with this compound via CuAAC click chemistry.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

An alternative to the copper-catalyzed reaction is the strain-promoted azide-alkyne cycloaddition (SPAAC). This method does not require a cytotoxic copper catalyst and is therefore suitable for labeling proteins in living cells.[11][12][13] In this approach, the protein is modified with a strained alkyne, such as a dibenzocyclooctyne (DIBO or DBCO).[14] The inherent ring strain of the alkyne allows it to react spontaneously with an azide.[13]

The labeling protocol for SPAAC is similar to CuAAC but omits the addition of the copper sulfate, ligand, and reducing agent. The reaction between the strained alkyne-modified protein and the azide-functionalized dye proceeds directly upon mixing.

signaling_pathway cluster_spaac Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) protein_dbco Protein with Strained Alkyne (DBCO) triazole_linkage Stable Triazole Linkage protein_dbco->triazole_linkage Spontaneous Reaction (No Catalyst) af555_azide This compound af555_azide->triazole_linkage labeled_protein AF 555-Labeled Protein triazole_linkage->labeled_protein

Caption: Logical relationship in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

References

Step-by-Step Guide for Nucleic Acid Labeling with AF 555 Azide

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the labeling of nucleic acids with AF 555 azide (B81097) using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." AF 555 is a bright, photostable fluorescent dye with excitation and emission maxima in the orange spectrum, making it an excellent choice for a variety of applications in molecular biology and drug development.

Introduction

Nucleic acid labeling is a fundamental technique in molecular biology for studying the structure, function, and dynamics of DNA and RNA. The covalent attachment of fluorescent dyes, such as AF 555, enables the visualization and quantification of nucleic acids in a wide range of applications, including fluorescence in situ hybridization (FISH), microarray analysis, and next-generation sequencing.

Click chemistry offers a highly efficient and specific method for labeling biomolecules.[1][2][3][] The reaction involves the formation of a stable triazole linkage between an azide-modified fluorophore (AF 555 azide) and an alkyne-modified nucleic acid.[1][2][3] This bioorthogonal reaction is rapid, high-yielding, and occurs under mild conditions, preserving the integrity of the nucleic acid.[1][2]

Key Features of this compound Labeling:

  • High Specificity: The azide-alkyne reaction is highly selective and does not interfere with other functional groups present in nucleic acids.[3]

  • Efficiency: The copper-catalyzed reaction proceeds with high efficiency, often achieving near-quantitative labeling.[1][5]

  • Versatility: This method can be used to label various types of nucleic acids, including DNA, RNA, and oligonucleotides.

  • Photostability: AF 555 is a photostable fluorophore, allowing for robust imaging and analysis.[6]

Quantitative Data Summary

The efficiency of nucleic acid labeling with this compound can be assessed by determining the degree of labeling (DOL), often expressed as the dye-to-base ratio. The following tables provide typical performance data and the key spectral properties of AF 555.

Table 1: Typical Labeling Efficiency and Yields

ParameterTypical ValueNotes
Labeling Efficiency > 90%Efficiency can be influenced by the purity of the nucleic acid and reagents.
Final Product Yield 85 - 95%Yields are dependent on the purification method used after the labeling reaction.[5]
Dye-to-Oligonucleotide Ratio 1:1 (for terminal labeling)For oligonucleotides with a single alkyne modification.
Dye-to-Base Ratio (for internal labeling) 1 dye per 20-50 basesThis can be controlled by the incorporation rate of alkyne-modified nucleotides.

Table 2: Spectral Properties of AF 555

PropertyValue
Excitation Maximum (λex) 555 nm[7]
Emission Maximum (λem) 565 nm[7]
Molar Extinction Coefficient (ε) 150,000 cm⁻¹M⁻¹[7]
Quantum Yield (Φ) ~0.1[8]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the copper-catalyzed click chemistry labeling of alkyne-modified nucleic acids with this compound.

Materials and Reagents
  • Alkyne-modified DNA or RNA (e.g., with a 5'-ethynyl or internal alkyne modification)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Copper(II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper-stabilizing ligand

  • Sodium Ascorbate (B8700270) (freshly prepared)

  • Triethylammonium Acetate (B1210297) (TEAA) buffer (2 M, pH 7.0)

  • Nuclease-free water

  • Purification supplies (e.g., ethanol, sodium acetate, spin columns, or HPLC system)

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for Nucleic Acid Labeling cluster_prep Preparation cluster_reaction Click Reaction cluster_purification Purification cluster_analysis Analysis prep_na Prepare Alkyne-Modified Nucleic Acid mix_reagents Combine Nucleic Acid, Buffer, and this compound prep_na->mix_reagents prep_azide Prepare this compound Stock Solution (10 mM in DMSO) prep_azide->mix_reagents prep_cu Prepare Copper/Ligand Stock Solution add_catalyst Add Copper/Ligand and Sodium Ascorbate prep_cu->add_catalyst prep_asc Prepare Fresh Sodium Ascorbate Solution (5 mM) prep_asc->add_catalyst mix_reagents->add_catalyst incubate Incubate at Room Temperature (1-4 hours, protected from light) add_catalyst->incubate purify Purify Labeled Nucleic Acid (Ethanol Precipitation, Spin Column, or HPLC) incubate->purify quantify Quantify and Assess Labeling Efficiency (UV-Vis) purify->quantify store Store Labeled Nucleic Acid at -20°C quantify->store

A diagram illustrating the step-by-step workflow for labeling nucleic acids with this compound.
Step-by-Step Protocol

1. Preparation of Stock Solutions:

  • This compound Stock (10 mM): Dissolve the appropriate amount of this compound in anhydrous DMSO. Vortex until fully dissolved. Store at -20°C, protected from light and moisture.

  • Copper(II)-Ligand Stock (10 mM): Prepare a 10 mM solution of CuSO₄ and a 50 mM solution of THPTA or TBTA in nuclease-free water. To prepare the final stock, mix one part CuSO₄ solution with five parts ligand solution. This will result in a 1:5 molar ratio of copper to ligand.

  • Sodium Ascorbate Stock (5 mM): Dissolve sodium ascorbate in nuclease-free water to a final concentration of 5 mM. This solution should be prepared fresh for each experiment as it is prone to oxidation.[3]

2. Click Reaction Setup:

  • In a microcentrifuge tube, combine the following reagents in the specified order:

    • Alkyne-modified nucleic acid (e.g., 1 nmol)

    • 2 M TEAA buffer (pH 7.0) to a final concentration of 0.2 M[3][9]

    • Nuclease-free water to bring the volume to the desired reaction volume (e.g., 40 µL)

    • This compound stock solution (e.g., 2 µL of 10 mM stock for a 2-fold molar excess over the nucleic acid)

  • Vortex the mixture gently.

  • Add the Copper(II)-Ligand stock solution to a final concentration of 0.5 mM.

  • Initiate the reaction by adding the freshly prepared Sodium Ascorbate stock solution to a final concentration of 2.5 mM.

  • Vortex the reaction mixture gently but thoroughly.

3. Incubation:

  • Incubate the reaction at room temperature for 1-4 hours, protected from light. The reaction time can be optimized depending on the specific nucleic acid and desired labeling efficiency.

4. Purification of Labeled Nucleic Acid:

  • It is crucial to remove unreacted this compound and the copper catalyst. Common purification methods include:

    • Ethanol Precipitation: For larger DNA/RNA fragments. Add 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5 volumes of cold 100% ethanol. Incubate at -20°C for at least 1 hour, then centrifuge to pellet the nucleic acid. Wash the pellet with 70% ethanol.

    • Spin Column Purification: Use a commercially available nucleic acid purification spin column suitable for the size of your nucleic acid.

    • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is recommended for oligonucleotides to ensure high purity.[7]

5. Quantification and Determination of Labeling Efficiency:

  • Measure the absorbance of the purified, labeled nucleic acid at 260 nm (for nucleic acid) and 555 nm (for AF 555) using a spectrophotometer.

  • Calculate the concentration of the nucleic acid:

    • Corrected A₂₆₀ = A₂₆₀ - (A₅₅₅ x 0.08)

    • Nucleic Acid Concentration (µM) = (Corrected A₂₆₀ / ε₂₆₀) x 1,000,000

      • ε₂₆₀ is the molar extinction coefficient of the nucleic acid.

  • Calculate the concentration of the dye:

    • Dye Concentration (µM) = (A₅₅₅ / 150,000) x 1,000,000

  • Calculate the Degree of Labeling (DOL) or Dye-to-Base Ratio:

    • DOL = Dye Concentration / Nucleic Acid Concentration

Signaling Pathways and Logical Relationships

The core of this labeling technique is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The following diagram illustrates the catalytic cycle.

CuAAC_mechanism Conceptual Diagram of CuAAC Reaction cluster_catalyst Catalytic Cycle Alkyne_NA Alkyne-Modified Nucleic Acid Cu_acetylide Copper Acetylide Intermediate Alkyne_NA->Cu_acetylide + Cu(I) Azide_AF555 This compound Cu_I Cu(I) Metallacycle Six-membered Copper Metallacycle Cu_acetylide->Metallacycle + this compound Triazolide Triazolide-Copper Intermediate Metallacycle->Triazolide Triazolide->Cu_I Releases Labeled_NA AF 555 Labeled Nucleic Acid Triazolide->Labeled_NA + H+

A simplified representation of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) mechanism.

In this reaction, Cu(I) acts as a catalyst to facilitate the cycloaddition between the terminal alkyne on the nucleic acid and the azide group on the AF 555 dye, resulting in the formation of a stable 1,4-disubstituted triazole ring.[10][11] Sodium ascorbate is used to reduce Cu(II) to the active Cu(I) catalytic species in situ.[10]

Troubleshooting

Table 3: Common Issues and Solutions

IssuePossible CauseRecommended Solution
Low Labeling Efficiency Inactive this compound due to hydrolysis.Use anhydrous DMSO for stock solutions and store properly at -20°C, protected from light and moisture.
Oxidized sodium ascorbate.Prepare a fresh solution of sodium ascorbate immediately before use.
Impure nucleic acid sample (e.g., presence of primary amines like Tris buffer).Purify the nucleic acid sample before the labeling reaction.
High Background Fluorescence Incomplete removal of unreacted this compound.Optimize the purification method. For oligonucleotides, HPLC is highly recommended.
Degradation of Nucleic Acid Nuclease contamination.Use nuclease-free water, tubes, and pipette tips throughout the procedure.
Excessive copper concentration.Ensure the correct concentration of the copper-stabilizing ligand is used.

Conclusion

The use of this compound in conjunction with click chemistry provides a robust and versatile platform for the fluorescent labeling of nucleic acids. The high efficiency, specificity, and mild reaction conditions make this an ideal method for a wide array of applications in research and drug development. By following the detailed protocols and troubleshooting guide provided, researchers can achieve reliable and reproducible labeling of their nucleic acid samples for downstream analysis.

References

AF 555 Azide: Application Notes and Protocols for Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using AF 555 azide (B81097) for the fluorescent labeling of biomolecules in live cells. This bright and photostable dye is an excellent tool for a variety of applications, including fluorescence microscopy and flow cytometry.[1][2] AF 555 azide is a hydrophilic fluorophore that serves as a superior alternative to tetramethylrhodamine (B1193902) (TAMRA) and Cyanine3 (Cy3) dyes.[1] It is particularly well-suited for live-cell imaging via click chemistry, a bioorthogonal ligation reaction that allows for the specific labeling of biomolecules without disrupting normal cellular processes.

Principle of Action: Click Chemistry

This compound contains an azide functional group that can react with an alkyne-modified biomolecule in one of two ways:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction is catalyzed by copper(I) and is suitable for a wide range of applications.[1][3] However, the potential cytotoxicity of the copper catalyst must be considered for live-cell applications.[4]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction, also known as copper-free click chemistry, utilizes a strained cyclooctyne (B158145) (such as DBCO) to react with the azide without the need for a toxic catalyst, making it ideal for live-cell imaging.[5][6]

Quantitative Data

The following tables summarize the key photophysical properties of this compound and its performance in live-cell imaging.

PropertyValueReferences
Excitation Maximum~555 nm[7]
Emission Maximum~572 nm[7]
Molar Extinction Coefficient~155,000 cm⁻¹M⁻¹[7]
SolubilityWater, DMSO, DMF[7]
pH SensitivityInsensitive from pH 4-10[7]
Performance MetricValue/ObservationReferences
Photostability AF 555 is described as having high photostability. One study measured the photobleaching lifetime of a chloroalkane derivative of AF555 (CA-AF555) to be 23.6 seconds under specific TIRF microscopy conditions.[2][8]
Cytotoxicity Specific IC50 values for this compound are not readily available in the scientific literature. The cytotoxicity of the overall labeling procedure is more dependent on the click chemistry method used. CuAAC can exhibit higher toxicity due to the copper catalyst, while SPAAC is generally considered more biocompatible for live-cell applications.[4][9]
Signal-to-Noise Ratio Quantitative data on the signal-to-noise ratio of this compound in live-cell imaging is not extensively reported. However, its high fluorescence quantum yield and photostability suggest a favorable signal-to-noise ratio compared to less stable dyes.[2][10]

Applications in Live-Cell Imaging

This compound is a versatile tool for visualizing various biological processes in living cells. Two prominent applications are the imaging of nascent protein synthesis and protein glycosylation.

Visualizing Nascent Protein Synthesis

Newly synthesized proteins can be metabolically labeled by introducing non-canonical amino acids containing an alkyne group, such as L-azidohomoalanine (AHA) or O-propargyl-puromycin (OPP).[4][11] These alkyne-tagged proteins can then be visualized by a subsequent click reaction with this compound. This allows for the spatial and temporal tracking of protein synthesis within living cells.

G cluster_cell Live Cell AHA Alkyne-modified Amino Acid (e.g., AHA) Ribosome Ribosome AHA->Ribosome Incorporation during translation CultureMedium Cell Culture Medium CultureMedium->AHA Supplementation NascentProtein Newly Synthesized Protein (Alkyne-tagged) Ribosome->NascentProtein Protein Synthesis LabeledProtein Fluorescently Labeled Protein NascentProtein->LabeledProtein Click Reaction AF555_azide This compound AF555_azide->LabeledProtein Microscope Fluorescence Microscopy LabeledProtein->Microscope Imaging

Caption: Workflow for visualizing nascent protein synthesis using this compound.

Visualizing Protein Glycosylation

Glycans, complex carbohydrate structures attached to proteins, play crucial roles in cellular function. By introducing azide-modified sugars, such as peracetylated N-azidoacetylmannosamine (Ac4ManNAz), into the cellular metabolism, glycoproteins can be tagged with azides.[12][13] These azide-modified glycans can then be fluorescently labeled with an alkyne-functionalized AF 555 dye (e.g., AF 555 DBCO) via SPAAC, enabling the visualization of glycosylation events in live cells.[12][13]

G cluster_cell Live Cell AzidoSugar Azide-modified Sugar (e.g., Ac4ManNAz) MetabolicPathway Glycosylation Pathway AzidoSugar->MetabolicPathway Metabolic Incorporation AzideGlycoprotein Azide-tagged Glycoprotein MetabolicPathway->AzideGlycoprotein LabeledGlycoprotein Fluorescently Labeled Glycoprotein AzideGlycoprotein->LabeledGlycoprotein SPAAC Reaction AF555_alkyne AF 555-Alkyne (e.g., DBCO) AF555_alkyne->LabeledGlycoprotein Microscope Fluorescence Microscopy LabeledGlycoprotein->Microscope Imaging

Caption: Workflow for visualizing protein glycosylation using this compound.

Experimental Protocols

The following are generalized protocols for labeling live cells with this compound using both CuAAC and SPAAC. Note: These protocols should be optimized for your specific cell type and experimental conditions.

Protocol 1: Metabolic Labeling of Live Cells with an Alkyne-Modified Precursor

This protocol describes the metabolic incorporation of an alkyne-containing amino acid. A similar approach can be used for alkyne-modified sugars or other metabolic precursors.

Materials:

  • Live cells in culture

  • Complete cell culture medium

  • Alkyne-modified amino acid (e.g., L-homopropargylglycine, HPG)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Plate cells on a suitable imaging dish or plate and allow them to adhere and grow to the desired confluency.

  • Prepare Labeling Medium: Prepare a working solution of the alkyne-modified amino acid in complete cell culture medium. The final concentration will need to be optimized but typically ranges from 25 to 100 µM.

  • Metabolic Labeling: Remove the existing culture medium from the cells and replace it with the labeling medium.

  • Incubation: Incubate the cells for a period sufficient for incorporation of the alkyne analog. This can range from 30 minutes to 24 hours, depending on the rate of protein synthesis and the desired labeling density.

  • Washing: After incubation, gently aspirate the labeling medium and wash the cells three times with warm PBS to remove any unincorporated alkyne-modified amino acid. The cells are now ready for the click chemistry reaction.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Live Cells

Materials:

  • Alkyne-labeled live cells (from Protocol 1)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Copper-chelating ligand (e.g., THPTA)

  • Reducing agent (e.g., sodium ascorbate)

  • Live-cell imaging buffer

Procedure:

  • Prepare Reagent Stocks:

    • This compound: 10 mM in DMSO

    • CuSO₄: 20 mM in water

    • THPTA: 100 mM in water

    • Sodium ascorbate (B8700270): 100 mM in water (prepare fresh)

  • Prepare Click Reaction Cocktail: In a microcentrifuge tube, prepare the click reaction cocktail immediately before use. For a final volume of 500 µL, add the reagents in the following order, vortexing gently after each addition:

    • 435 µL Live-cell imaging buffer

    • 2.5 µL this compound stock (final concentration: 50 µM)

    • 5 µL THPTA stock (final concentration: 1 mM)

    • 2.5 µL CuSO₄ stock (final concentration: 100 µM)

    • 50 µL Sodium ascorbate stock (final concentration: 10 mM)

  • Labeling Reaction: Aspirate the PBS from the alkyne-labeled cells and add the click reaction cocktail.

  • Incubation: Incubate the cells for 10-30 minutes at room temperature, protected from light.

  • Washing: Aspirate the reaction cocktail and wash the cells three times with live-cell imaging buffer.

  • Imaging: The cells are now ready for live-cell imaging using a fluorescence microscope with appropriate filter sets for AF 555 (Excitation: ~555 nm, Emission: ~572 nm).

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Live Cells

This protocol is for labeling azide-modified cells with an alkyne-functionalized AF 555 dye.

Materials:

  • Azide-labeled live cells (prepared similarly to Protocol 1, but with an azide-modified precursor)

  • AF 555-DBCO (or other strained alkyne derivative)

  • Live-cell imaging buffer

Procedure:

  • Prepare Labeling Solution: Prepare a working solution of AF 555-DBCO in live-cell imaging buffer. The optimal concentration should be determined empirically but typically ranges from 5 to 25 µM.

  • Labeling Reaction: Aspirate the wash buffer from the azide-labeled cells and add the AF 555-DBCO labeling solution.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.

  • Washing: Aspirate the labeling solution and wash the cells three to five times with live-cell imaging buffer to remove any unbound dye.

  • Imaging: The cells are now ready for live-cell imaging using a fluorescence microscope with appropriate filter sets for AF 555.

Troubleshooting

ProblemPossible CauseSuggested Solution
No or weak fluorescence signal Inefficient metabolic labelingOptimize the concentration and incubation time of the bioorthogonal precursor. Ensure cells are healthy and metabolically active.
Inefficient click reactionFor CuAAC, ensure the sodium ascorbate solution is fresh. Optimize the concentrations of all reaction components. For SPAAC, consider a longer incubation time or a higher concentration of the strained alkyne.
High background fluorescence Incomplete removal of unbound dyeIncrease the number and duration of washing steps after the click reaction.
Non-specific binding of the dyeInclude a blocking step with a protein-containing buffer (e.g., 1% BSA in PBS) before the click reaction. Reduce the concentration of the fluorescent dye.
Cell death or morphological changes Cytotoxicity of the labeling reagentsFor CuAAC, reduce the concentration of copper and the incubation time. Consider using a copper-chelating ligand. For all methods, test the toxicity of the bioorthogonal precursor and the fluorescent dye independently.

References

AF 555 Azide: Application Notes and Protocols for Super-Resolution Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF 555 azide (B81097) is a bright and photostable orange-fluorescent dye that has emerged as a valuable tool for super-resolution microscopy. Its azide functional group allows for its covalent attachment to a wide range of biomolecules through "click chemistry," a highly efficient and bioorthogonal ligation reaction. This enables the precise labeling of proteins, nucleic acids, and other targets for advanced imaging techniques such as Stochastic Optical Reconstruction Microscopy (STORM) and DNA-based Point Accumulation for Imaging in Nanoscale Topography (DNA-PAINT). AF 555 is a hydrophilic fluorophore with a high fluorescence quantum yield, making it an excellent alternative to dyes like TAMRA and Cy3.[1][2] Its spectral properties are well-suited for excitation with common laser lines, and it exhibits the photoswitching characteristics necessary for single-molecule localization microscopy.

This document provides detailed application notes and protocols for the use of AF 555 azide in super-resolution microscopy, with a focus on STORM and DNA-PAINT.

Data Presentation

The performance of a fluorophore in super-resolution microscopy is characterized by several key photophysical parameters. While exhaustive quantitative data for this compound across all possible conditions is not available in a single source, the following tables summarize the known properties of AF 555 and its spectrally similar analog, Alexa Fluor 555, which can serve as a strong starting point for experimental design.

Table 1: Spectroscopic and General Properties of this compound

PropertyValueReference(s)
Excitation Maximum (λex)~555 nm[3]
Emission Maximum (λem)~580 nm[3]
Molar Extinction Coefficient~150,000 cm⁻¹M⁻¹
Fluorescence Quantum YieldHigh[1][2]
SolubilityWater-soluble[2]
Reactive GroupAzide (-N₃)[1][2]

Table 2: Reported Performance of Alexa Fluor 555 in Super-Resolution Microscopy

ParameterValueImaging ConditionsReference(s)
Photons per Switching Event~2500Glycerol/Oxygen Scavenging Buffer[3]
Localization Precision~20.5 nm (FRC)Slowfade Diamond buffer[4]
Blinking BehaviorGood in OxEA buffer and Slowfade DiamondTIRF microscopy, >1 kW/cm² 532 nm laser[4][5]

Experimental Protocols

Protocol 1: Labeling of Proteins with this compound via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the labeling of an alkyne-modified antibody with this compound.

Materials:

  • Alkyne-modified antibody

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • Sodium ascorbate (B8700270)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • Size-exclusion chromatography column (e.g., PD-10)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in DMSO to a concentration of 10 mM.

    • Prepare a 20 mM solution of CuSO₄ in water.

    • Prepare a 100 mM solution of THPTA in water.

    • Prepare a fresh 100 mM solution of sodium ascorbate in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified antibody (typically at 1-5 mg/mL in PBS) with a 5-10 fold molar excess of this compound from the stock solution.

    • In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.

  • Initiate the Click Reaction:

    • Add the CuSO₄/THPTA mixture to the antibody/azide solution to a final copper concentration of 0.1-0.5 mM.

    • Add sodium ascorbate to a final concentration of 2-5 mM to reduce Cu(II) to the catalytic Cu(I) state.[6]

    • Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

  • Purification:

    • Remove unconjugated dye by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.

    • Collect the fractions containing the labeled antibody.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 555 nm (for AF 555).

Protocol 2: Labeling of Live Cells with this compound via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for labeling biomolecules in living cells that have been metabolically engineered to incorporate a strained alkyne (e.g., DBCO).

Materials:

  • Cells cultured with a DBCO-modified metabolic precursor

  • This compound

  • Cell culture medium

  • PBS

Procedure:

  • Cell Preparation:

    • Culture cells to the desired confluency.

    • Incubate cells with the DBCO-containing metabolic precursor for a sufficient time to allow for incorporation into the target biomolecules (e.g., 24-48 hours).

  • Labeling:

    • Prepare a working solution of this compound in cell culture medium at a final concentration of 2-10 µM.

    • Wash the cells gently with warm PBS to remove unincorporated precursor.

    • Incubate the cells with the this compound solution for 30-60 minutes at 37°C in a cell culture incubator.[7]

  • Washing and Imaging:

    • Wash the cells three times with warm PBS to remove excess dye.

    • The cells are now ready for live-cell super-resolution imaging.

Protocol 3: (d)STORM Imaging of this compound-Labeled Samples

This protocol provides a starting point for direct STORM (dSTORM) imaging. Optimal parameters will depend on the specific microscope setup and sample.

Materials:

  • This compound-labeled sample on a #1.5 glass coverslip

  • STORM imaging buffer

STORM Imaging Buffer Formulation (Gloxy Buffer):

  • Buffer A: 10 mM Tris (pH 8.0) + 50 mM NaCl

  • Buffer B: 50 mM Tris (pH 8.0) + 10 mM NaCl + 10% (w/v) glucose

  • GLOX solution: 14 mg glucose oxidase + 50 µL catalase (17 mg/mL) in 200 µL Buffer A

  • MEA solution: 77 mg cysteamine (B1669678) (MEA) in 1 mL of 0.25 N HCl (1 M stock)

Imaging Buffer Preparation (prepare fresh):

  • To 620 µL of Buffer B, add 7 µL of GLOX solution and 70 µL of 1 M MEA.[8]

Imaging Procedure:

  • Microscope Setup:

    • Use a high numerical aperture objective (e.g., 100x, NA ≥ 1.4).

    • Use a 561 nm laser for excitation and a weak 405 nm laser for reactivation.

  • Image Acquisition:

    • Mount the sample on the microscope and add the STORM imaging buffer.

    • Focus on the sample.

    • Illuminate the sample with the 561 nm laser at a high power density (e.g., 1-2 kW/cm²) to induce photoswitching of the AF 555 molecules into a dark state.[4]

    • Adjust the 405 nm laser power to achieve a sparse density of single-molecule blinking events per frame.

    • Acquire a sequence of 10,000-100,000 frames at a high frame rate (e.g., 50-100 Hz).[9]

  • Data Analysis:

    • Process the raw image stack using single-molecule localization software (e.g., ThunderSTORM, Picasso) to identify and localize the individual blinking events with sub-pixel precision.

    • Reconstruct the final super-resolution image from the localized coordinates.

Protocol 4: DNA-PAINT Imaging with this compound-Labeled Imager Strands

This protocol outlines the use of this compound-labeled oligonucleotides for DNA-PAINT.

Materials:

  • Sample labeled with docking strands (complementary to the imager strand)

  • This compound-labeled imager strand (typically 9-11 nucleotides)

  • DNA-PAINT imaging buffer (e.g., PBS with 500 mM NaCl to facilitate hybridization)

Procedure:

  • Imager Strand Preparation:

    • Synthesize or purchase an alkyne-modified oligonucleotide (imager strand).

    • Label the imager strand with this compound using the CuAAC protocol described above.

    • Purify the labeled imager strand using HPLC.

  • Sample Preparation:

    • Label the target of interest in the sample with the complementary docking strand (e.g., via antibody-oligonucleotide conjugates).

  • Imaging:

    • Mount the sample on the microscope.

    • Add the DNA-PAINT imaging buffer containing the AF 555-labeled imager strand at a low concentration (typically 0.1-1 nM).

    • Illuminate the sample with a 561 nm laser.

    • Acquire a long image sequence (e.g., 10,000-50,000 frames) to capture the transient binding and unbinding events of the imager strand.

  • Data Analysis:

    • Process the image stack with DNA-PAINT analysis software (e.g., Picasso) to localize the binding events and reconstruct the super-resolution image.[10]

Visualizations

experimental_workflow_STORM cluster_labeling Labeling cluster_imaging STORM Imaging cluster_analysis Data Analysis Target Target Molecule (e.g., Protein with Alkyne) Click Click Chemistry (CuAAC or SPAAC) Target->Click AF555 This compound AF555->Click LabeledTarget AF 555-Labeled Target Click->LabeledTarget Sample Prepare Sample on Coverslip LabeledTarget->Sample Buffer Add STORM Imaging Buffer Sample->Buffer Acquisition Image Acquisition (561 nm excite, 405 nm activate) Buffer->Acquisition Data Raw Image Stack (Blinking Molecules) Acquisition->Data Localization Single-Molecule Localization Data->Localization Reconstruction Image Reconstruction Localization->Reconstruction SuperRes Super-Resolution Image Reconstruction->SuperRes experimental_workflow_DNA_PAINT cluster_probe_prep Probe Preparation cluster_sample_prep Sample Preparation cluster_imaging DNA-PAINT Imaging cluster_analysis Data Analysis Imager Alkyne-Imager Oligonucleotide Click Click Chemistry (CuAAC) Imager->Click AF555 This compound AF555->Click LabeledImager AF 555-Imager Strand Click->LabeledImager ImagingMix Add Labeled Imager to Sample LabeledImager->ImagingMix Target Target Molecule Docking Docking Strand (e.g., via Antibody) Target->Docking LabeledSample Docking Strand- Labeled Sample Docking->LabeledSample LabeledSample->ImagingMix Acquisition Image Acquisition (TIRF, 561 nm excite) ImagingMix->Acquisition Data Raw Image Stack (Transient Binding) Acquisition->Data Localization Localization of Binding Events Data->Localization Reconstruction Image Reconstruction Localization->Reconstruction SuperRes Super-Resolution Image Reconstruction->SuperRes

References

AF 555 Azide for In Vivo Imaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF 555 azide (B81097) is a bright, water-soluble, and photostable fluorescent probe ideal for in vivo imaging applications.[1][2] Its azide functional group allows for covalent attachment to biomolecules modified with a corresponding alkyne or cyclooctyne (B158145) group through "click chemistry". This bioorthogonal labeling strategy enables the specific and efficient visualization of a wide range of biological processes in living organisms. This document provides detailed application notes and protocols for utilizing AF 555 azide in preclinical in vivo imaging studies.

Application Notes

This compound is a versatile tool for a variety of in vivo imaging techniques, primarily leveraging the principles of bioorthogonal chemistry. The core concept involves a two-step labeling process: first, the biological target of interest is tagged with a bioorthogonal handle (an alkyne or a strained cyclooctyne), and second, the fluorescent this compound is introduced and specifically reacts with this handle, rendering the target visible.

Key Applications:

  • Metabolic Labeling and Tracking: Cells can be metabolically engineered to incorporate azide-modified sugars, amino acids, or other building blocks into their macromolecules.[3][4][5][6] Subsequent administration of a cyclooctyne-modified AF 555 (e.g., AF 555 DBCO) allows for the in vivo visualization and tracking of these labeled cells. This is particularly useful for studying cell proliferation, migration, and fate in contexts such as cancer metastasis, immunology, and developmental biology.

  • Pre-targeted Imaging: To improve the signal-to-background ratio in tumor imaging, a pre-targeting strategy can be employed. An antibody or other targeting ligand conjugated to a cyclooctyne is first administered and allowed to accumulate at the target site while the excess unbound conjugate clears from circulation. Subsequently, the small, rapidly clearing this compound is administered and "clicks" to the pre-localized targeting ligand, providing a strong and specific signal at the site of interest.

  • In Vivo Cell-Surface Labeling: Specific cell populations can be labeled in vivo by targeting cell-surface receptors. An antibody or ligand targeting a specific receptor can be conjugated with a cyclooctyne. Following injection and binding to the target cells, this compound is administered to fluorescently label these cells for visualization.

Advantages of this compound for In Vivo Imaging:

  • High Quantum Yield and Photostability: AF 555 is a bright and robust fluorophore, providing strong and lasting signals for sensitive detection in vivo.[1]

  • Hydrophilicity: Its water-soluble nature ensures good bioavailability and reduces the likelihood of aggregation in physiological environments.[1]

  • Bioorthogonal Reactivity: The azide group is chemically inert within biological systems, ensuring that the labeling reaction is highly specific and does not interfere with normal cellular processes.

  • Spectral Properties: With an excitation maximum around 555 nm and an emission maximum around 570 nm, AF 555 is well-suited for imaging systems with appropriate laser lines and filter sets, falling within a spectral window with manageable tissue autofluorescence.[2][7]

Considerations for In Vivo Use:

  • Choice of Click Chemistry: For in vivo applications, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is highly recommended over the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The copper catalyst required for CuAAC can be toxic to living organisms. SPAAC utilizes a strained cyclooctyne (e.g., DBCO) that reacts spontaneously with azides, eliminating the need for a catalyst.[8]

  • Pharmacokinetics and Biodistribution: The biodistribution and clearance rate of this compound and its conjugates will depend on their size, charge, and formulation. It is crucial to characterize these properties to optimize imaging time points and minimize non-specific background signals.

  • Tissue Penetration and Autofluorescence: The penetration depth of the excitation and emission light in the 550-570 nm range can be limited in deep tissues. Autofluorescence from tissues can also contribute to background noise. Careful selection of the imaging modality and appropriate image analysis techniques are necessary to mitigate these effects.[9]

Quantitative Data

The following tables summarize the key properties of this compound and provide a comparative overview of relevant parameters for in vivo imaging.

Table 1: Spectroscopic and Physicochemical Properties of this compound

PropertyValueReference
Excitation Maximum~555 nm[2]
Emission Maximum~572 nm[2]
Molar Extinction Coefficient~155,000 cm⁻¹M⁻¹[2]
Fluorescence Quantum YieldHigh[1]
Molecular Weight~915 g/mol [2]
SolubilityWater, DMSO, DMF[2]

Table 2: Comparative Data for In Vivo Fluorescent Probes in the 550-570 nm Range

ParameterAF 555 (and spectrally similar dyes)Considerations for In Vivo Imaging
Signal Brightness HighBrighter probes provide better signal-to-noise ratios.
Photostability HighCrucial for longitudinal imaging studies to minimize signal loss over time.
In Vivo Half-life Variable (depends on conjugation)Shorter half-life of the free dye reduces background signal.
Tissue Penetration ModerateDeeper tissue imaging may require near-infrared (NIR) probes.
Background Autofluorescence ModerateCan be significant in certain tissues; appropriate controls are essential.[9]
Biocompatibility Good (especially in SPAAC)Avoids the toxicity associated with copper catalysts in CuAAC.

Experimental Protocols

The following protocols provide a framework for using this compound in common in vivo imaging applications. Note: These are generalized protocols and may require optimization for specific experimental models and imaging systems.

Protocol 1: In Vivo Cell Tracking via Metabolic Labeling and SPAAC

This protocol describes the labeling of cells with an azido-sugar and their subsequent visualization in vivo using an AF 555-DBCO conjugate.

Protocol1_Workflow cluster_invitro In Vitro Cell Preparation cluster_invivo In Vivo Procedure cell_culture 1. Cell Culture metabolic_labeling 2. Metabolic Labeling with Azido-Sugar cell_culture->metabolic_labeling Incubate with Ac4ManNAz cell_harvest 3. Cell Harvest and Washing metabolic_labeling->cell_harvest Incorporate azides into glycans cell_injection 4. Injection of Labeled Cells into Animal Model cell_harvest->cell_injection Prepare cell suspension probe_administration 5. Administration of AF 555-DBCO cell_injection->probe_administration Allow cell engraftment imaging 6. In Vivo Fluorescence Imaging probe_administration->imaging Allow probe distribution and reaction

Caption: Workflow for in vivo cell tracking using metabolic labeling and this compound.

Materials:

  • Cells of interest

  • Cell culture medium

  • N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz)

  • AF 555-DBCO (or other strained cyclooctyne conjugate)

  • Phosphate-buffered saline (PBS), sterile

  • Anesthetic for small animals

  • In vivo fluorescence imaging system

Procedure:

  • Metabolic Labeling of Cells (In Vitro): a. Culture the cells of interest to the desired confluency. b. Supplement the culture medium with 25-50 µM Ac4ManNAz. c. Incubate the cells for 24-72 hours to allow for the metabolic incorporation of the azido-sugar into cell surface glycans.

  • Cell Preparation for In Vivo Injection: a. Harvest the azide-labeled cells. b. Wash the cells three times with sterile PBS to remove any unincorporated azido-sugar. c. Resuspend the cells in sterile PBS at the desired concentration for injection.

  • In Vivo Administration and Imaging: a. Anesthetize the animal model (e.g., mouse). b. Inject the azide-labeled cells via the desired route (e.g., tail vein for metastasis models, intraperitoneal, or subcutaneous). c. Allow sufficient time for the cells to home to the target tissue or form a tumor (this will be model-dependent). d. Prepare a solution of AF 555-DBCO in a biocompatible vehicle (e.g., PBS). The optimal dose should be determined empirically, but a starting point of 10-50 nmol per mouse is suggested. e. Administer the AF 555-DBCO solution via intravenous injection. f. Image the animal at various time points (e.g., 1, 4, 24, and 48 hours) post-injection using a fluorescence imaging system equipped with appropriate filters for AF 555 (Excitation: ~550 nm, Emission: ~570 nm).

Protocol 2: Pre-targeted Tumor Imaging with an Antibody-Cyclooctyne Conjugate

This protocol outlines a pre-targeting strategy for enhanced tumor imaging using an antibody-DBCO conjugate and this compound.

Protocol2_Signaling_Pathway cluster_targeting Targeting Phase cluster_imaging Imaging Phase ab_dbco 1. Antibody-DBCO Conjugate Administration accumulation 2. Accumulation at Tumor Site ab_dbco->accumulation Binds to tumor antigen clearance 3. Clearance of Unbound Conjugate accumulation->clearance Time delay (24-72h) af555_azide 4. This compound Administration clearance->af555_azide click_reaction 5. In Vivo Click Reaction af555_azide->click_reaction Rapid distribution imaging 6. Fluorescence Imaging click_reaction->imaging Signal amplification at tumor

Caption: Pre-targeted in vivo imaging workflow.

Materials:

  • Tumor-bearing animal model

  • Targeting antibody conjugated to DBCO (Ab-DBCO)

  • This compound

  • Biocompatible vehicle for injection (e.g., sterile PBS)

  • Anesthetic

  • In vivo fluorescence imaging system

Procedure:

  • Antibody-DBCO Conjugation: a. Conjugate your antibody of interest with a DBCO-NHS ester or similar reagent according to the manufacturer's protocol. b. Purify the Ab-DBCO conjugate to remove any unreacted DBCO.

  • In Vivo Pre-targeting: a. Administer the Ab-DBCO conjugate to the tumor-bearing animal via intravenous injection. The optimal dose will depend on the antibody and target but typically ranges from 10-100 µg per mouse. b. Allow 24-72 hours for the Ab-DBCO to accumulate at the tumor site and for the unbound conjugate to clear from circulation. This timing needs to be optimized for each specific antibody.

  • Imaging: a. Prepare a solution of this compound in a biocompatible vehicle. A typical dose is 10-50 nmol per mouse. b. Administer the this compound solution via intravenous injection. c. Image the animal at various time points (e.g., 1, 2, 4, and 6 hours) post-injection of the this compound to visualize the tumor.

Troubleshooting

Problem: High background signal. Possible Causes & Solutions:

  • Incomplete clearance of the probe: Increase the time between probe administration and imaging.

  • Non-specific binding: Consider using a blocking agent or a different formulation of the probe.

  • Tissue autofluorescence: Use appropriate spectral unmixing algorithms if available on your imaging system. Include a control group of animals that did not receive the fluorescent probe to assess the level of autofluorescence.

Problem: Weak or no signal. Possible Causes & Solutions:

  • Inefficient labeling: Ensure that the metabolic labeling or antibody conjugation was successful.

  • Poor bioavailability of the probe: Adjust the formulation or administration route of the this compound or its conjugate.

  • Suboptimal imaging parameters: Optimize the exposure time, laser power, and filter settings on your imaging system.

  • Low target expression: Confirm the expression of the target antigen or the efficiency of metabolic incorporation.

For further troubleshooting of the click chemistry reaction itself, refer to specialized guides on this topic.[10]

References

Metabolic Labeling of Glycans with AF555 Azide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosylation, the enzymatic process of attaching glycans (carbohydrates) to proteins and lipids, is a critical post-translational modification that profoundly influences a wide array of biological processes, including cell-cell recognition, signaling, and immune responses.[1] The study of glycans, or "glycobiology," is therefore essential for understanding health and disease. Metabolic glycan labeling, combined with bioorthogonal click chemistry, has emerged as a powerful method for imaging and analyzing glycans in their native cellular environment.[1][2] This technique involves a two-step process: first, cells are cultured with a synthetic azido-sugar, an analog of a natural monosaccharide that contains a chemically inert azide (B81097) group (-N₃).[1][2] The cell's metabolic machinery incorporates this azido-sugar into newly synthesized glycans.[1][2] Second, the azide-modified glycans are covalently labeled with a fluorescent probe, such as Alexa Fluor 555 (AF555) azide, which contains a reactive group that specifically "clicks" with the azide. This allows for the visualization and analysis of glycosylation patterns.

This document provides detailed protocols for the metabolic labeling of glycans using peracetylated azido-sugars and subsequent detection with AF555 DIBO alkyne, a commonly used copper-free click chemistry reagent. It also includes quantitative data to guide experimental design and an example of how this technique can be applied to study the role of glycosylation in the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Data Presentation

Table 1: Recommended Starting Concentrations for Azido Sugar Labeling

Optimal conditions should be determined empirically for each cell type and experimental setup. The peracetylated forms of the azido-sugars are used to enhance cell permeability.[3]

Azido SugarTypical Concentration Range (µM)Incubation Time (hours)Primary Glycan Targets
Ac₄ManNAz (Tetraacetylated N-azidoacetylmannosamine)25-5024-72Sialoglycans[3]
Ac₄GalNAz (Tetraacetylated N-azidoacetylgalactosamine)25-5024-72Mucin-type O-linked glycans[3]
Ac₄GlcNAz (Tetraacetylated N-azidoacetylglucosamine)25-5024-72O-GlcNAcylated proteins[3]
Table 2: Recommended Conditions for AF555 DIBO Alkyne Click Reaction

The following conditions are recommended for the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.

ParameterLive-Cell ImagingFixed-Cell ImagingFlow Cytometry
AF555 DIBO Alkyne Concentration (µM) 5-205-2020-50
Incubation Time 30-60 minutes1 hour30 minutes
Temperature 37°CRoom Temperature37°C
Buffer Phenol (B47542) red-free mediumPBSFACS buffer (e.g., PBS with 1-2% BSA)

Experimental Protocols

Protocol 1: Metabolic Labeling of Live Cells for Fluorescence Microscopy

This protocol describes the metabolic labeling of cell surface glycans with an azido-sugar and subsequent visualization using AF555 DIBO alkyne.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Peracetylated azido-sugar (e.g., Ac₄ManNAz)

  • Anhydrous DMSO

  • AF555 DIBO alkyne

  • Phosphate-buffered saline (PBS), pH 7.4

  • Live-cell imaging buffer (e.g., phenol red-free medium)

  • Glass-bottom imaging dishes or chamber slides

Procedure:

  • Cell Seeding: a. Seed cells onto glass-bottom imaging dishes or chamber slides at a density that will result in 50-70% confluency at the time of imaging.[1] b. Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.[1]

  • Metabolic Labeling: a. Prepare a 10 mM stock solution of the desired peracetylated azido-sugar in anhydrous DMSO.[1] b. Dilute the azido-sugar stock solution in complete cell culture medium to the desired final concentration (typically 25-50 µM).[1] c. Remove the old medium from the cells and replace it with the medium containing the azido-sugar.[1] d. Incubate the cells for 24-72 hours to allow for metabolic incorporation of the azido-sugar into cellular glycans.[1]

  • Labeling with AF555 DIBO Alkyne: a. Prepare a 1-5 mM stock solution of AF555 DIBO alkyne in anhydrous DMSO. b. On the day of imaging, wash the cells twice with warm PBS to remove any unincorporated azido-sugar.[1] c. Dilute the AF555 DIBO alkyne stock solution in live-cell imaging buffer to a final concentration of 5-20 µM.[1] d. Add the AF555 DIBO alkyne solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[1]

  • Imaging: a. Wash the cells three times with warm live-cell imaging buffer to remove excess AF555 DIBO alkyne.[1] b. Add fresh live-cell imaging buffer to the cells.[1] c. Image the cells using a fluorescence microscope with appropriate filters for AF555 (Excitation/Emission maxima ~555/565 nm).

Protocol 2: Metabolic Labeling of Fixed Cells for Fluorescence Microscopy

This protocol allows for the visualization of both cell surface and intracellular glycans.

Materials:

  • Metabolically labeled cells (from Protocol 1, step 2)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (for permeabilization)

  • AF555 DIBO alkyne

  • PBS, pH 7.4

  • Mounting medium with DAPI

Procedure:

  • Fixation: a. After metabolic labeling, wash the cells twice with PBS.[3] b. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[3] c. Wash the cells twice with PBS.[3]

  • (Optional) Permeabilization: a. To visualize intracellular glycans, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.[3] b. Wash the cells twice with PBS.[3]

  • Click Reaction: a. Dilute the AF555 DIBO alkyne stock solution in PBS to a final concentration of 5-20 µM. b. Incubate the fixed (and permeabilized, if applicable) cells with the AF555 DIBO alkyne solution for 1 hour at room temperature, protected from light.[3]

  • Mounting and Imaging: a. Wash the cells three times with PBS.[3] b. Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining. c. Image the cells using a fluorescence microscope.

Protocol 3: Flow Cytometry Analysis of Labeled Cells

This protocol allows for the quantification of cell surface glycan expression.[1]

Materials:

  • Metabolically labeled cells (from Protocol 1, step 2)

  • Cell scraper or non-enzymatic cell dissociation solution

  • Flow cytometry staining buffer (FACS buffer, e.g., PBS with 1-2% BSA)

  • AF555 DIBO alkyne

  • Flow cytometer

Procedure:

  • Cell Harvesting: a. Gently detach the cells from the culture vessel using a cell scraper or a non-enzymatic cell dissociation solution.[1] b. Transfer the cells to a microcentrifuge tube.

  • Click Reaction: a. Pellet the cells by centrifugation and wash twice with FACS buffer. b. Dilute the AF555 DIBO alkyne stock solution in FACS buffer to a final concentration of 20-50 µM.[3] c. Resuspend the cell pellet in the AF555 DIBO alkyne solution and incubate for 30 minutes at 37°C, protected from light.[3]

  • Analysis: a. Pellet the cells and wash twice with FACS buffer to remove unincorporated probe.[3] b. Resuspend the cells in an appropriate volume of FACS buffer.[3] c. Analyze the labeled cells on a flow cytometer using the appropriate laser and filter for AF555.[3] Include unlabeled cells and cells treated with the fluorophore alone as controls.[3]

Visualizations

experimental_workflow cluster_labeling Step 1: Metabolic Labeling cluster_detection Step 2: Click Chemistry Detection cluster_analysis Step 3: Analysis cell_culture Cell Culture azido_sugar Incubate with Ac4ManNAz (24-72h) cell_culture->azido_sugar Metabolic Incorporation wash Wash to remove unincorporated sugar azido_sugar->wash click_reaction Incubate with AF555 DIBO Alkyne (30-60 min) wash->click_reaction SPAAC Reaction final_wash Final Wash click_reaction->final_wash imaging Fluorescence Microscopy final_wash->imaging flow_cytometry Flow Cytometry final_wash->flow_cytometry

Caption: General experimental workflow for metabolic glycan labeling and analysis.

EGFR_signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR (Glycosylated) EGF->EGFR Binding & Dimerization Grb2 Grb2 EGFR->Grb2 Autophosphorylation & Recruitment Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Translocation Proliferation Cell Proliferation, Survival, etc. Transcription->Proliferation

Caption: Simplified EGFR signaling pathway highlighting the role of glycosylation.

Application Example: Studying EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein (B1211001) whose signaling activity is crucial for cell proliferation.[4] Aberrant EGFR signaling is a hallmark of many cancers. The N-glycosylation of the EGFR extracellular domain is known to be important for its proper folding, trafficking to the cell surface, ligand binding, and dimerization.[2][5] Alterations in the glycosylation patterns of EGFR can impact its signaling output.

Metabolic glycan labeling with azido-sugars and subsequent click chemistry with AF555 azide can be employed to visualize and quantify changes in EGFR glycosylation under different conditions. For instance, researchers can compare the sialylation levels (using Ac₄ManNAz) of EGFR in cancer cells versus normal cells, or before and after drug treatment. This can be achieved by immunoprecipitating EGFR after metabolic labeling and click chemistry, followed by fluorescence detection or mass spectrometry. Such studies can provide valuable insights into how glycosylation modulates EGFR function and its role in disease.

References

Application Notes and Protocols for AF 555 Azide Conjugation to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the conjugation of AF 555 azide (B81097) to antibodies using click chemistry. Detailed protocols for both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition are presented, along with methods for the purification and characterization of the resulting fluorescently labeled antibodies. Additionally, protocols for the application of these conjugates in immunofluorescence and flow cytometry are included, as well as a troubleshooting guide to address common challenges.

Introduction

AF 555 is a bright, photostable, and hydrophilic fluorescent dye, making it an excellent choice for antibody labeling.[1] Its azide derivative allows for highly specific and efficient conjugation to alkyne-modified antibodies via "click chemistry." This bioorthogonal ligation strategy offers significant advantages over traditional amine-reactive labeling, including precise control over the site of conjugation and the potential for higher labeling efficiencies without compromising antibody function.[2][3]

There are two primary methods for AF 555 azide conjugation:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method utilizes a copper(I) catalyst to join a terminal alkyne-modified antibody with this compound. It is a rapid and high-yielding reaction.[3][4]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click chemistry method involves the reaction of this compound with a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), that has been incorporated into the antibody. The absence of a cytotoxic copper catalyst makes SPAAC ideal for applications in living systems.[2][3]

Data Presentation

AF 555 Dye Properties
PropertyValueReference
Excitation Maximum (λex)~555 nm[5]
Emission Maximum (λem)~565 nm[5]
Molar Extinction Coefficient (ε)~150,000 cm⁻¹M⁻¹[5]
Quantum Yield (Φ)High[6]
Molecular WeightVaries by manufacturer-
Recommended Degree of Labeling (DOL)

The Degree of Labeling (DOL), or the average number of dye molecules per antibody, is a critical parameter for optimal performance. Over-labeling can lead to fluorescence quenching and reduced antibody affinity, while under-labeling results in a weak signal.[7]

ApplicationRecommended DOL
Immunofluorescence Microscopy2 - 5
Flow Cytometry2 - 7
In Vivo Imaging1 - 3
Expected DOL based on Molar Input Ratio

The following table provides an estimation of the resulting Degree of Labeling (DOL) based on the molar ratio of this compound to antibody used in the conjugation reaction. These values are approximate and can vary depending on the specific antibody, buffer conditions, and reaction time.

Molar Ratio (Dye:Antibody)Expected DOL
2:11 - 2
5:12 - 4
10:14 - 7
20:1> 7 (potential for quenching)

Experimental Protocols

Antibody Preparation for Click Chemistry

Prior to conjugation, the antibody must be modified to contain either a terminal alkyne (for CuAAC) or a strained cyclooctyne (for SPAAC). This is typically achieved by reacting the antibody with an NHS-ester functionalized alkyne or cyclooctyne, which targets primary amines (e.g., lysine (B10760008) residues).

Materials:

  • Purified antibody (1-5 mg/mL in amine-free buffer, e.g., PBS)

  • DBCO-NHS ester or Alkyne-NHS ester

  • Anhydrous DMSO or DMF

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Desalting column or spin filter for buffer exchange

Procedure:

  • Buffer Exchange: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or spin filter.

  • Prepare Reagents: Prepare a 10 mM stock solution of the DBCO-NHS or Alkyne-NHS ester in anhydrous DMSO or DMF.

  • Reaction Setup: Add the reaction buffer to the antibody solution to achieve a final pH of 8.0-8.5. Add a 10-20 fold molar excess of the NHS-ester reagent to the antibody solution. The final concentration of DMSO/DMF should be below 20%.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Purification: Remove excess, unreacted NHS-ester reagent using a desalting column or dialysis against PBS.

  • Quantification: Determine the concentration of the modified antibody using a spectrophotometer (A280).

Protocol 1: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the conjugation of this compound to a DBCO-modified antibody.

Materials:

  • DBCO-modified antibody (in PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • PBS, pH 7.4

Procedure:

  • Prepare this compound Stock: Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Reaction Setup: In a microcentrifuge tube, combine the DBCO-modified antibody with a 2-10 fold molar excess of the this compound stock solution. The final DMSO/DMF concentration should be kept below 10%.

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing. Protect from light.

  • Purification: Proceed to the "Purification of Labeled Antibody" section.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to an alkyne-modified antibody.

Materials:

  • Alkyne-modified antibody (in PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Copper(II) sulfate (B86663) (CuSO₄) solution (10 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (50 mM in water)

  • Sodium ascorbate (B8700270) solution (100 mM in water, freshly prepared)

  • PBS, pH 7.4

Procedure:

  • Prepare this compound Stock: Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Prepare Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.

  • Reaction Setup: In a microcentrifuge tube, add the alkyne-modified antibody, followed by a 2-10 fold molar excess of the this compound stock solution.

  • Add Catalyst: Add the CuSO₄/THPTA premix to the antibody-azide mixture to a final copper concentration of 0.1-0.5 mM.

  • Initiate Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM to initiate the click reaction.

  • Incubation: Gently mix and incubate at room temperature for 1-4 hours, protected from light.

  • Purification: Proceed to the "Purification of Labeled Antibody" section.

Purification of Labeled Antibody

Purification is essential to remove unreacted this compound and other reaction components.

Method 1: Size Exclusion Chromatography (SEC) / Gel Filtration

  • Equilibrate a desalting column (e.g., Sephadex G-25) with PBS, pH 7.4.

  • Apply the conjugation reaction mixture to the column.

  • Elute with PBS and collect the fractions. The labeled antibody will elute in the void volume.

  • Monitor the fractions by measuring absorbance at 280 nm (protein) and 555 nm (dye).

  • Pool the fractions containing the labeled antibody.

Method 2: Spin Desalting Columns

For smaller scale reactions, spin desalting columns offer a quick and efficient purification method. Follow the manufacturer's instructions for use.

Characterization of Labeled Antibody

Determination of Degree of Labeling (DOL)
  • Measure the absorbance of the purified antibody conjugate at 280 nm (A₂₈₀) and 555 nm (A₅₅₅) using a UV-Vis spectrophotometer.

  • Calculate the concentration of the antibody and the dye using the Beer-Lambert law:

    • Concentration of Antibody (M) = [A₂₈₀ - (A₅₅₅ × CF₂₈₀)] / ε_protein

    • Concentration of Dye (M) = A₅₅₅ / ε_dye

  • Calculate the DOL:

    • DOL = Concentration of Dye / Concentration of Antibody

Where:

  • ε_protein: Molar extinction coefficient of the antibody at 280 nm (typically ~210,000 M⁻¹cm⁻¹ for IgG).

  • ε_dye: Molar extinction coefficient of AF 555 at 555 nm (~150,000 M⁻¹cm⁻¹).

  • CF₂₈₀: Correction factor for the dye's absorbance at 280 nm (provided by the dye manufacturer, typically around 0.08 for AF 555).

Functional Analysis

It is recommended to assess the binding affinity of the labeled antibody compared to the unlabeled antibody using methods such as ELISA or surface plasmon resonance (SPR).

Application Protocols

Immunofluorescence Staining
  • Cell Preparation: Grow cells on coverslips or in chamber slides. Fix, permeabilize, and block as per standard protocols.

  • Primary Antibody Incubation: Incubate the cells with the AF 555-conjugated primary antibody at the optimized dilution in blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Counterstaining (Optional): Incubate with a nuclear counterstain (e.g., DAPI) for 5-10 minutes.

  • Washing: Wash the cells twice with PBS.

  • Mounting: Mount the coverslips with an anti-fade mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter sets for AF 555 (e.g., TRITC/Cy3 channel).

Flow Cytometry Staining
  • Cell Preparation: Prepare a single-cell suspension and wash with flow cytometry staining buffer (e.g., PBS with 1% BSA).

  • Fc Block (Optional): Incubate cells with an Fc receptor blocking antibody to reduce non-specific binding.

  • Staining: Add the AF 555-conjugated antibody at the predetermined optimal concentration and incubate for 20-30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with staining buffer by centrifugation.

  • Resuspension: Resuspend the cells in staining buffer for analysis.

  • Analysis: Analyze the cells on a flow cytometer equipped with a laser and detector suitable for AF 555 excitation and emission (e.g., a yellow-green laser at 561 nm).

Troubleshooting

ProblemPossible CauseSolution
Low DOL - Insufficient molar excess of this compound- Inactive dye or antibody modification reagent- Suboptimal reaction buffer pH- Presence of interfering substances (e.g., amines, sodium azide) in the antibody buffer- Increase the molar ratio of dye to antibody- Use fresh reagents- Ensure the reaction pH is between 8.0-8.5 for NHS ester modification- Purify the antibody and exchange into a suitable buffer before modification
High DOL / Aggregation - Excessive molar ratio of this compound- High concentration of organic solvent- Reduce the molar excess of the dye- Keep the final concentration of DMSO or DMF below 20%
Poor Antibody Recovery - Antibody precipitation during conjugation- Inefficient purification- Ensure gentle mixing during the reaction- Optimize the purification method (e.g., use a column with the appropriate size exclusion limit)
High Background Staining - Unreacted free dye- Non-specific antibody binding- Inadequate blocking- Ensure thorough purification of the conjugate- Titrate the antibody to find the optimal concentration- Optimize the blocking step in your staining protocol
Weak Fluorescent Signal - Low DOL- Photobleaching- Inappropriate filter sets- Re-label the antibody to achieve a higher DOL- Use an anti-fade mounting medium and minimize light exposure- Use a filter set optimized for AF 555 excitation and emission

Visualizations

experimental_workflow cluster_modification Antibody Modification cluster_conjugation Click Chemistry Conjugation cluster_downstream Purification & Application Ab Purified Antibody Mod_Ab Modified Antibody Ab->Mod_Ab pH 8.3 Mod_reagent Alkyne/DBCO NHS Ester Mod_reagent->Mod_Ab Conj_Ab AF 555-Antibody Conjugate Mod_Ab->Conj_Ab AF555 This compound AF555->Conj_Ab Purify Purification (SEC/Dialysis) Conj_Ab->Purify Catalyst Cu(I) or Strain Catalyst->Conj_Ab QC Characterization (DOL, Function) Purify->QC App Downstream Applications QC->App

Caption: Experimental workflow for this compound antibody conjugation.

EGFR_signaling EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits SOS SOS Grb2->SOS Activates Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes

Caption: Simplified EGFR signaling pathway.[8][9][10][11]

PD1_pathway cluster_APC Tumor Cell / APC cluster_TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binds SHP2 SHP2 PD1->SHP2 Recruits TCR TCR PI3K PI3K TCR->PI3K Activates SHP2->PI3K Dephosphorylates AKT AKT PI3K->AKT Effector T-Cell Effector Function AKT->Effector

Caption: PD-1/PD-L1 immune checkpoint pathway.[12][13][14][15]

References

Application Notes and Protocols for Click Reaction Buffer Preparation with AF 555 Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and use of a reaction buffer for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction, specifically for labeling with Alexa Fluor™ 555 (AF 555) azide (B81097).

Introduction to AF 555 Azide Click Chemistry

The click reaction is a powerful and versatile tool for bioconjugation, enabling the precise and efficient labeling of biomolecules.[1] The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction, where an azide-functionalized molecule, such as this compound, is covalently linked to an alkyne-containing target.[1][2] This reaction is highly specific and bio-orthogonal, meaning it does not interfere with native biological functional groups.[1][3] AF 555 is a bright and photostable fluorescent dye, making it an excellent choice for a wide range of applications, including fluorescence microscopy and flow cytometry.[4][5][] The successful outcome of the click reaction is critically dependent on the composition of the reaction buffer, which must facilitate the catalytic cycle of copper while protecting the integrity of the biomolecules and the fluorophore.[7]

Core Components of the Click Reaction Buffer

A typical click reaction buffer consists of four key components:

  • pH Buffer: Maintains a stable pH to ensure optimal reaction conditions and preserve the structure and function of the target biomolecule. Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS) are commonly used.

  • Copper(II) Source: Typically copper(II) sulfate (B86663) (CuSO₄), which is reduced in situ to the catalytically active copper(I) state.

  • Reducing Agent: Sodium ascorbate (B8700270) is the most common reducing agent used to convert Cu(II) to Cu(I). It is crucial to use a freshly prepared solution of sodium ascorbate for optimal performance.

  • Copper(I)-Chelating Ligand: Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) are essential. They stabilize the Cu(I) catalytic species, enhance reaction efficiency, and protect the target biomolecule and the AF 555 dye from copper-induced damage or fluorescence quenching.[7][8]

Quantitative Data Summary for Click Reaction Buffer Components

The following table summarizes the recommended concentration ranges for the core components of the click reaction buffer. Optimization may be required depending on the specific application and biomolecule being labeled.

ComponentStock Solution ConcentrationFinal Reaction ConcentrationNotes
pH Buffer (e.g., PBS) 10X1X (pH 7.2-7.5)Buffers containing primary amines (e.g., Tris) should be used with caution as they can interfere with other labeling chemistries if used in parallel.
This compound 1-10 mM in DMSO2 µM - 50 µMThe optimal concentration depends on the concentration of the alkyne-modified molecule. A 2 to 10-fold molar excess of the azide is often recommended.[9]
Copper(II) Sulfate (CuSO₄) 20-100 mM in dH₂O50 µM - 2 mMHigher concentrations can increase reaction speed but may also lead to sample damage.[7]
Reducing Agent (Sodium Ascorbate) 100-300 mM in dH₂O2.5 mM - 5 mMAlways prepare fresh. The solution is prone to oxidation.[7][9]
Copper(I)-Chelating Ligand (e.g., THPTA) 100-250 mM in dH₂O250 µM - 10 mMA 5:1 ligand to copper ratio is commonly recommended to protect biomolecules.[7]

Experimental Protocols

Protocol 1: Preparation of Stock Solutions
  • 10X PBS (pH 7.4): Prepare a 10X stock solution containing 1.37 M NaCl, 27 mM KCl, 100 mM Na₂HPO₄, and 18 mM KH₂PO₄ in deionized water (dH₂O). Adjust the pH to 7.4.

  • This compound (10 mM): Dissolve the lyophilized this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 10 mM. Store in small aliquots at -20°C, protected from light and moisture.[4]

  • Copper(II) Sulfate (100 mM): Dissolve copper(II) sulfate pentahydrate in dH₂O to a final concentration of 100 mM. This solution can be stored at room temperature.

  • Sodium Ascorbate (100 mM): Dissolve sodium ascorbate in dH₂O to a final concentration of 100 mM. This solution must be prepared fresh for each experiment.

  • THPTA Ligand (100 mM): Dissolve THPTA in dH₂O to a final concentration of 100 mM. This solution can be stored at -20°C.

Protocol 2: Click Reaction for Labeling of a Protein Sample

This protocol is a general guideline for labeling an alkyne-modified protein with this compound. The final reaction volume is 100 µL.

  • In a microcentrifuge tube, combine the following:

    • 50 µL of the alkyne-modified protein (e.g., 1-5 mg/mL in 1X PBS).

    • 10 µL of 10X PBS.

    • 1 µL of 10 mM this compound stock solution (for a final concentration of 100 µM).

    • Water to bring the volume to 85 µL.

  • Prepare the Catalyst Premix: In a separate tube, mix:

    • 1 µL of 100 mM Copper(II) Sulfate.

    • 5 µL of 100 mM THPTA Ligand.

    • Vortex briefly to mix.

  • Add the 6 µL of the catalyst premix to the protein solution.

  • Initiate the Reaction: Add 10 µL of freshly prepared 100 mM Sodium Ascorbate to the reaction tube.

  • Vortex the reaction mixture gently and incubate at room temperature for 30-60 minutes, protected from light.

  • Following incubation, the labeled protein can be purified from unreacted components using standard methods such as spin desalting columns or dialysis.

Mandatory Visualizations

Click Reaction Experimental Workflow

Click_Reaction_Workflow cluster_prep Stock Solution Preparation cluster_reaction Reaction Assembly cluster_incubation Incubation & Purification P1 Prepare 10X PBS R1 Combine Alkyne-Protein, PBS, this compound, and Water P1->R1 P2 Prepare 10mM this compound in DMSO P2->R1 P3 Prepare 100mM CuSO4 R2 Prepare CuSO4/THPTA Premix P3->R2 P4 Prepare 100mM THPTA P4->R2 P5 Prepare Fresh 100mM Sodium Ascorbate R4 Initiate with Sodium Ascorbate P5->R4 R3 Add Premix to Protein Solution R1->R3 R2->R3 R3->R4 I1 Incubate at RT (30-60 min) R4->I1 I2 Purify Labeled Protein I1->I2

Caption: Workflow for this compound click chemistry labeling.

Signaling Pathway of Copper-Catalyzed Click Chemistry

CuAAC_Mechanism Cu_II Cu(II)SO4 Cu_I Cu(I) (Active Catalyst) Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Cu_I_Ligand Cu(I)-Ligand Complex Cu_I->Cu_I_Ligand Ligand THPTA Ligand Ligand->Cu_I_Ligand Stabilization Intermediate Copper Acetylide Intermediate Cu_I_Ligand->Intermediate Alkyne Alkyne-Biomolecule Alkyne->Intermediate Azide This compound Product Labeled Biomolecule (Triazole Linkage) Azide->Product Intermediate->Product Product->Cu_I_Ligand Catalyst Regeneration

Caption: Catalytic cycle of the CuAAC reaction.

References

Troubleshooting & Optimization

Troubleshooting low fluorescence signal with AF 555 azide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AF 555 azide (B81097). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during their experiments, particularly those related to low fluorescence signals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems in a question-and-answer format, providing detailed guidance to get your experiments back on track.

Q1: I am observing a very weak or no fluorescence signal after performing a copper-catalyzed click reaction with AF 555 azide. What are the potential causes and how can I troubleshoot this?

A1: A low or absent fluorescence signal in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction can stem from several factors, ranging from suboptimal reaction conditions to issues with the reagents themselves. Here is a systematic guide to troubleshooting this issue.

Troubleshooting Steps:

  • Verify Reagent Quality and Storage:

    • This compound: Ensure the this compound has been stored correctly, protected from light and moisture at -20°C.[1] Prolonged exposure to light can cause photobleaching.

    • Copper(II) Sulfate (CuSO₄): Use a fresh, high-quality source of CuSO₄.

    • Reducing Agent (e.g., Sodium Ascorbate): Prepare fresh solutions of sodium ascorbate (B8700270) for each experiment, as it is prone to oxidation.[2]

    • Copper Ligand (e.g., THPTA): Tris(hydroxypropyltriazolylmethyl)amine (THPTA) is a water-soluble ligand that stabilizes the Cu(I) catalyst and is recommended for reactions in aqueous, biological systems.[2][3]

  • Optimize the Click Reaction Protocol:

    • Order of Reagent Addition: The order in which you add the reagents is critical. It is recommended to first mix the CuSO₄ with the ligand (e.g., THPTA), then add this mixture to your alkyne-containing sample, and finally initiate the reaction by adding the fresh sodium ascorbate solution.[4][5] Avoid adding ascorbate directly to the copper solution without the ligand.[4][5]

    • Component Concentrations: The concentrations of the catalyst components are crucial for an efficient reaction. A common starting point for optimization is provided in the table below.

    • Reaction Time and Temperature: While many click reactions proceed efficiently at room temperature within 15-60 minutes, optimizing the incubation time and temperature for your specific biomolecule can improve labeling efficiency.[3]

  • Check for Inefficient Labeling of the Biomolecule:

    • Low Alkyne Incorporation: Ensure that the alkyne-modified biomolecule was successfully synthesized and purified. Inefficient incorporation of the alkyne group will result in poor labeling.

    • Steric Hindrance: The accessibility of the alkyne group on your target molecule can affect the efficiency of the click reaction. Consider if the alkyne is buried within the molecule's structure.

  • Consider Potential Quenching Effects:

    • The local environment of the fluorophore can lead to quenching of the fluorescence signal. Certain amino acids, such as Tryptophan, Tyrosine, Histidine, and Methionine, have been shown to quench the fluorescence of Alexa Fluor dyes.[6][7]

Q2: My fluorescence signal is initially bright but fades quickly during imaging. What is causing this and how can I prevent it?

A2: The phenomenon you are observing is called photobleaching , which is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[8] Alexa Fluor 555 is known for its relatively high photostability, but prolonged or high-intensity illumination will eventually lead to signal loss.[1][9][10]

Strategies to Minimize Photobleaching:

  • Use an Antifade Mounting Medium: This is one of the most effective ways to reduce photobleaching. Antifade reagents scavenge free radicals generated during the fluorescence process.[8]

  • Reduce Excitation Light Intensity: Use the lowest laser power or lamp intensity that still provides a detectable signal.

  • Minimize Exposure Time: Keep the duration of exposure to the excitation light as short as possible. Use a more sensitive detector if available to reduce the required exposure time.[8]

  • Image with Appropriate Settings: Ensure you are using the correct excitation and emission filters for AF 555 (Excitation/Emission maxima: ~555 nm / ~565 nm).[11][12]

  • Proper Sample Storage: Store your labeled samples in the dark at 4°C until you are ready to image them.

Q3: I am seeing high background fluorescence in my images. How can I improve my signal-to-noise ratio?

A3: High background can obscure your specific signal, making it difficult to interpret your results. The goal is to maximize the specific signal while minimizing non-specific background.

Tips for Reducing Background and Improving Signal-to-Noise Ratio:

  • Ensure Complete Removal of Unreacted Dye: After the click reaction, it is crucial to remove any unbound this compound. This can be achieved through methods like dialysis, size exclusion chromatography, or precipitation.[13]

  • Optimize Blocking Steps: If you are performing immunofluorescence or a similar staining protocol, ensure that your blocking steps are adequate to prevent non-specific binding of antibodies or other reagents.

  • Use Validated Reagents: Ensure your primary and secondary antibodies (if applicable) are validated for your specific application to avoid cross-reactivity and non-specific binding.[14]

  • Titrate Your Reagents: Perform a titration of your labeling reagents, including the this compound, to find the optimal concentration that provides a strong specific signal with minimal background.[8]

  • Instrument Settings: Optimize your imaging settings. While increasing gain or exposure time can make a weak signal brighter, it can also amplify background noise. Find a balance that provides the best signal-to-noise ratio.[15][16]

Quantitative Data Summary

The following table provides a summary of key spectral properties for AF 555, which are important for setting up imaging experiments correctly.

PropertyValueReference
Excitation Maximum (nm) ~555[11][12]
Emission Maximum (nm) ~565[11][12]
Extinction Coefficient (cm⁻¹M⁻¹) ~155,000[12]
Recommended Filter Set TRITC / Cy3[17][18]

Experimental Protocols

Optimized Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a starting point for labeling an alkyne-containing biomolecule with this compound in an aqueous buffer. Optimization may be required for your specific application.

Materials:

  • Alkyne-modified biomolecule in a suitable buffer (e.g., PBS)

  • This compound

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 100 mM in water)

  • THPTA ligand stock solution (e.g., 200 mM in water)[3]

  • Sodium Ascorbate stock solution (prepare fresh; e.g., 100 mM in water)[2][3]

Procedure:

  • Prepare the Catalyst Premix: In a microcentrifuge tube, combine the CuSO₄ and THPTA ligand solutions. A common ratio is 1:2 (CuSO₄:THPTA).[3] Let this mixture stand for a few minutes at room temperature.

  • Prepare the Reaction Mixture: In a separate tube, add your alkyne-containing biomolecule and the this compound. The molar excess of the azide can be varied (e.g., 4-50 equivalents relative to the alkyne).[3]

  • Combine and Initiate: Add the catalyst premix to the reaction mixture containing the biomolecule and azide.

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of approximately 5 mM.[2]

  • Incubate: Allow the reaction to proceed at room temperature for 30-60 minutes, protected from light.[3]

  • Purify: Remove the excess reagents and catalyst from the labeled biomolecule using an appropriate purification method (e.g., dialysis, spin column, or HPLC).

Visualizations

Troubleshooting Workflow for Low Fluorescence Signal

The following diagram illustrates a logical workflow for diagnosing and resolving issues of low fluorescence signal with this compound.

TroubleshootingWorkflow cluster_reagents cluster_protocol Start Start: Low/No Fluorescence Signal CheckReagents 1. Check Reagent Quality & Storage Start->CheckReagents OptimizeProtocol 2. Optimize Click Reaction Protocol CheckReagents->OptimizeProtocol Reagents OK Reagent1 This compound (light/moisture) CheckReagents->Reagent1 Reagent2 Fresh Sodium Ascorbate CheckReagents->Reagent2 CheckLabeling 3. Verify Alkyne Incorporation OptimizeProtocol->CheckLabeling Protocol Optimized Protocol1 Order of addition OptimizeProtocol->Protocol1 Protocol2 Concentrations OptimizeProtocol->Protocol2 ConsiderQuenching 4. Evaluate Potential Quenching CheckLabeling->ConsiderQuenching Labeling Confirmed ImagingSettings 5. Check Imaging Setup & Settings ConsiderQuenching->ImagingSettings Quenching Unlikely ProblemSolved Problem Resolved ImagingSettings->ProblemSolved Settings Optimized

Caption: A step-by-step workflow for troubleshooting low fluorescence signals.

Copper-Catalyzed Click Chemistry (CuAAC) Workflow

This diagram outlines the key steps in performing a copper-catalyzed click reaction for fluorescently labeling a biomolecule.

CuAAC_Workflow Start Start: Prepare Reagents PrepareCatalyst 1. Prepare Catalyst Premix (CuSO4 + Ligand) Start->PrepareCatalyst PrepareReaction 2. Prepare Reaction Mix (Alkyne-Biomolecule + this compound) Start->PrepareReaction InitiateReaction 3. Add Catalyst Premix & Initiate with Sodium Ascorbate PrepareCatalyst->InitiateReaction PrepareReaction->InitiateReaction Incubate 4. Incubate (RT, 30-60 min, dark) InitiateReaction->Incubate Purify 5. Purify Labeled Product Incubate->Purify Analyze End: Analyze Labeled Product Purify->Analyze

Caption: Experimental workflow for CuAAC labeling with this compound.

References

How to reduce background fluorescence in AF 555 azide experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence in their AF 555 azide (B81097) experiments.

Troubleshooting Guides

High background fluorescence can obscure specific signals and compromise the quality of your experimental data. This guide provides a systematic approach to identifying and mitigating the common causes of high background in AF 555 azide labeling experiments.

Problem: High, Diffuse Background Fluorescence Across the Entire Sample

This is often indicative of issues with unbound fluorophore or widespread non-specific binding.

Possible Causes & Recommended Solutions

Cause Solution
Insufficient Washing Increase the number of wash steps (e.g., from 3 to 5) and the duration of each wash (e.g., from 5 to 10-15 minutes). Incorporate a mild non-ionic detergent, such as 0.1% Tween-20 or Triton X-100, in your wash buffer (e.g., PBS) to help remove non-specifically bound dye.[1]
This compound Concentration Too High Perform a titration experiment to determine the lowest concentration of this compound that provides a strong specific signal without increasing the background. Start with the manufacturer's recommended concentration and test 2-fold and 5-fold lower concentrations.
Inadequate Blocking Implement a blocking step before the click reaction. Incubate your sample with a suitable blocking buffer for at least 30-60 minutes at room temperature. Common blocking agents include Bovine Serum Albumin (BSA) or normal serum from the same species as the secondary antibody (if applicable).[2][3]
Hydrophobic Interactions For persistent non-specific binding of the dye to cellular proteins, consider post-labeling washes with agents that disrupt hydrophobic interactions, such as 5% Urea or Guanidine hydrochloride.[4]
Problem: Punctate or Localized Background Fluorescence

This type of background can be caused by dye aggregates, cellular autofluorescence, or non-specific binding to particular subcellular structures.

Possible Causes & Recommended Solutions

Cause Solution
This compound Aggregates Prepare fresh this compound solutions for each experiment. Before use, centrifuge the solution at high speed (e.g., >10,000 x g) for 1-5 minutes to pellet any aggregates and use the supernatant.
Cellular Autofluorescence Acquire an image of an unstained control sample to assess the level of autofluorescence. If significant, consider using an autofluorescence quenching kit or a chemical quenching agent like Sudan Black B.[2][5][6] Autofluorescence is often more prominent in the green spectrum, so ensure you are using the correct filter sets for AF 555 (Excitation/Emission: ~555/565 nm).[7]
Non-Specific Binding to Charged Molecules Highly charged fluorescent dyes can contribute to non-specific binding.[5] Using specialized blocking buffers designed to suppress background from charged dyes can be beneficial.[2]
Copper (I) Catalyst-Mediated Non-Specific Binding In copper-catalyzed click chemistry (CuAAC), the copper (I) catalyst can sometimes mediate non-specific interactions.[8] Ensure the correct stoichiometry of copper, a stabilizing ligand (e.g., THPTA or TBTA), and a reducing agent (e.g., sodium ascorbate) to minimize off-target reactions.[9][10]

Experimental Workflow for Minimizing Background

experimental_workflow cluster_prep Sample Preparation cluster_blocking Blocking cluster_click Click Reaction cluster_washing Washing cluster_analysis Analysis a Fix and Permeabilize Cells b Incubate with Blocking Buffer (e.g., 3% BSA in PBS) a->b Crucial for preventing non-specific binding c Incubate with this compound Click Reaction Cocktail b->c d Wash 3-5x with PBS + 0.1% Tween-20 c->d Removes unbound fluorophore e Mount and Image d->e

Caption: A streamlined experimental workflow for this compound labeling with key steps for background reduction.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background fluorescence in this compound experiments?

High background fluorescence can stem from several sources, which can be broadly categorized into two main types:

  • Non-specific binding of the this compound: This occurs when the fluorescent dye binds to cellular components other than the intended target through hydrophobic or electrostatic interactions.[1] This is often exacerbated by using too high a concentration of the dye.

  • Autofluorescence: Many cell and tissue types have endogenous molecules (e.g., NADH, flavins, collagen, elastin) that fluoresce naturally, particularly when excited by shorter wavelengths.[5][7][11] Aldehyde-based fixatives can also induce autofluorescence.[7][11]

Q2: How can I optimize my washing steps to effectively reduce background?

A robust washing protocol is critical. Here are key optimization points:

  • Increase Wash Number and Duration: After the click reaction, increase the number of washes to at least three, and preferably five, with each wash lasting for 5-10 minutes with gentle agitation.[1]

  • Incorporate a Detergent: Adding a non-ionic detergent like 0.1% Tween-20 to your wash buffer (e.g., PBS) is highly effective at disrupting non-specific hydrophobic interactions and removing unbound dye.[1]

  • Final Wash: Perform a final wash with PBS without detergent to remove any residual detergent before imaging.

Q3: What type of blocking buffer should I use and for how long?

Blocking non-specific binding sites is a crucial step.

  • Choice of Blocking Agent: A common and effective blocking buffer is 3% Bovine Serum Albumin (BSA) in Phosphate-Buffered Saline (PBS). For immunofluorescence applications, using a normal serum (e.g., 5-10%) from the species in which the secondary antibody was raised is also a standard practice.[3]

  • Incubation Time: Incubate your samples in the blocking buffer for at least 30-60 minutes at room temperature. For some applications, a longer incubation (e.g., overnight at 4°C) may be beneficial.

Q4: Can the copper catalyst in the click reaction cause background fluorescence?

Yes, the copper (I) catalyst used in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) can contribute to background if not properly managed. It can mediate non-specific interactions between the alkyne-functionalized dye and proteins that do not contain an azide. To minimize this, it is important to use an optimized concentration of copper, a copper-chelating ligand like TBTA or THPTA, and a reducing agent such as sodium ascorbate.[8][9][10] Alternatively, copper-free click chemistry using cyclooctyne-modified dyes (e.g., AF 555 DBCO) can be employed to circumvent copper-related issues.[12][13]

Q5: How do I deal with autofluorescence?

Autofluorescence can be a significant challenge, especially with tissues.

  • Identify the Source: First, image an unstained sample using the same settings as your experiment to confirm that autofluorescence is indeed the problem.

  • Use Quenching Reagents: Several commercial kits and chemical reagents are available to quench autofluorescence. Sudan Black B is a commonly used agent, though it's important to test its compatibility with your specific sample and other fluorescent probes.[11] The Vector® TrueVIEW™ Autofluorescence Quenching Kit is another option that can reduce autofluorescence from various sources.[6]

  • Spectral Separation: Since autofluorescence is often strongest in the blue and green spectral regions, using a red-shifted dye like AF 555 is already a good strategy.[7] Ensure you are using appropriate filters to specifically capture the emission of AF 555 and exclude signals from shorter wavelengths.

Troubleshooting Logic Diagram

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start High Background Fluorescence cause1 Non-Specific Binding start->cause1 cause2 Autofluorescence start->cause2 cause3 Reagent Issues start->cause3 sol1a Optimize Washing cause1->sol1a sol1b Implement/Optimize Blocking cause1->sol1b sol1c Titrate this compound cause1->sol1c sol2a Use Autofluorescence Quenching Reagent cause2->sol2a sol2b Use Appropriate Filters cause2->sol2b sol3a Prepare Fresh Reagents cause3->sol3a sol3b Optimize Click Reaction Components cause3->sol3b

Caption: A decision-making diagram for troubleshooting high background fluorescence in this compound experiments.

Detailed Experimental Protocols

Protocol 1: Standard Staining Protocol with Enhanced Washing and Blocking
  • Cell Fixation and Permeabilization:

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

    • Permeabilize cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Blocking:

    • Prepare a blocking buffer of 3% BSA in PBS.

    • Incubate the samples in the blocking buffer for 1 hour at room temperature with gentle agitation.

  • Click Reaction:

    • Prepare the click reaction cocktail according to the manufacturer's instructions. A typical cocktail includes:

      • This compound (at a pre-optimized concentration)

      • Copper (II) Sulfate

      • A copper-chelating ligand (e.g., TBTA or THPTA)

      • A reducing agent (e.g., Sodium Ascorbate, freshly prepared)

    • Remove the blocking buffer and add the click reaction cocktail to the samples.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Prepare a wash buffer of 0.1% Tween-20 in PBS.

    • Remove the click reaction cocktail.

    • Wash the samples five times with the wash buffer for 10 minutes each with gentle agitation.

    • Perform a final wash with PBS for 5 minutes to remove residual detergent.

  • Counterstaining and Mounting (Optional):

    • If desired, counterstain nuclei with a suitable dye (e.g., DAPI).

    • Mount the samples with an appropriate antifade mounting medium.

  • Imaging:

    • Image the samples using a fluorescence microscope with appropriate filter sets for AF 555 (Excitation/Emission: ~555/565 nm).

Protocol 2: Autofluorescence Quenching with Sudan Black B

This protocol should be performed after the final washing step and before mounting.

  • Prepare Sudan Black B Solution:

    • Prepare a saturated solution of Sudan Black B in 70% ethanol.

    • Let it stir for 1-2 hours and then filter it through a 0.2 µm filter to remove undissolved particles.

  • Quenching:

    • After the final PBS wash in your staining protocol, incubate the samples with the filtered Sudan Black B solution for 5-20 minutes at room temperature in the dark. The optimal incubation time may need to be determined empirically.

  • Washing:

    • Wash the samples extensively with PBS to remove the Sudan Black B solution. Typically, 3-5 washes of 5 minutes each are sufficient.

  • Mounting and Imaging:

    • Proceed with mounting and imaging as described in Protocol 1.

References

Technical Support Center: Preventing Photobleaching of AF 555 Azide in Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AF 555 azide (B81097). This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and prevent photobleaching of Alexa Fluor 555 (AF 555) azide during fluorescence microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is AF 555 azide and why is it used in microscopy?

A1: this compound is a fluorescent probe that belongs to the Alexa Fluor family of dyes. The "555" indicates its approximate excitation maximum in nanometers, and the "azide" is a functional group that allows the dye to be easily attached to other molecules through a process called "click chemistry".[1][2] In microscopy, this compound is used to fluorescently label and visualize specific molecules or structures within cells or tissues. It is known for its high brightness, photostability, and water solubility.[2][3]

Q2: What is photobleaching and why is it a problem when imaging this compound?

A2: Photobleaching is the irreversible photochemical destruction of a fluorophore, like AF 555, upon exposure to excitation light.[4][5] This process leads to a permanent loss of the fluorescent signal, causing the sample to dim over time during an imaging experiment. For researchers using this compound, photobleaching can compromise the quality of images, limit the duration of time-lapse experiments, and affect the accuracy of quantitative analyses.[4][5]

Q3: How photostable is AF 555 compared to other common fluorophores?

A3: AF 555 is known for its relatively high photostability compared to other dyes with similar spectral properties, such as Cy3.[6][7] However, like all fluorophores, it is still susceptible to photobleaching under intense or prolonged illumination. The Alexa Fluor dye series, in general, offers enhanced photostability, allowing for more time to capture images.[7][8]

Q4: Can the choice of imaging buffer affect the photostability of AF 555?

A4: Yes, the composition of the imaging buffer can significantly impact the photostability of AF 555. For instance, some imaging buffers formulated for super-resolution microscopy, like STORM, have been shown to work well with AF 555.[9][10] The presence of oxygen scavengers and triplet state quenchers in the buffer can help reduce photobleaching.[11]

Troubleshooting Guides

This section provides solutions to common problems encountered during the use of this compound in microscopy.

Problem 1: My AF 555 signal is fading very quickly during image acquisition.

  • Possible Cause: Excessive excitation light intensity.

    • Solution: Reduce the laser power or lamp intensity to the lowest level that still provides a sufficient signal-to-noise ratio. Use neutral density filters to attenuate the light without changing its spectral properties.[12]

  • Possible Cause: Prolonged exposure to the excitation light.

    • Solution: Minimize the exposure time for each image. For time-lapse experiments, increase the interval between acquisitions. Use a shutter to block the light path when not actively acquiring an image.[12][13]

  • Possible Cause: Absence of an antifade reagent.

    • Solution: Mount your sample in a commercially available antifade mounting medium or add an antifade reagent to your imaging buffer. These reagents work by scavenging reactive oxygen species that contribute to photobleaching.[14]

Problem 2: I am seeing high background fluorescence in my images.

  • Possible Cause: Unbound this compound in the sample.

    • Solution: Ensure that the post-labeling washing steps are thorough to remove any unreacted dye. Follow the recommended washing protocol for your specific "click" chemistry reaction.

  • Possible Cause: The antifade reagent is causing autofluorescence.

    • Solution: Some antifade reagents can contribute to background fluorescence. Test different types of antifade reagents to find one that is optimal for your experimental conditions and has low intrinsic fluorescence.

Problem 3: My live-cell imaging experiment is showing signs of phototoxicity.

  • Possible Cause: High-intensity light and prolonged exposure are damaging the cells. Phototoxicity is often linked to the same factors that cause photobleaching.[15]

    • Solution: In addition to reducing light intensity and exposure time, consider using a live-cell compatible antifade reagent. These reagents can help reduce phototoxicity by scavenging free radicals.[15] Also, ensure your imaging buffer is optimized for live-cell health.

Quantitative Data on Photostability

The photostability of a fluorophore can be quantified by its photobleaching quantum yield (Φ_b_), which is the probability that an excited fluorophore will be photobleached. A lower Φ_b_ indicates higher photostability. The photobleaching half-life (the time it takes for the fluorescence intensity to decrease by 50%) is another common metric.

FluorophoreAntifade ReagentPhotobleaching Lifetime (s) in live cellsNotes
AF 555 -23.6Measured in live COS7 cells.
PF555-314.4A more photostable alternative to AF555.
JFX549-9.1
TMR-5.6

Data adapted from a study on live-cell imaging of Halo-EGFR.[16]

Experimental Protocols

Protocol 1: General Workflow for Staining and Imaging with this compound using Click Chemistry

This protocol provides a general outline for labeling a target molecule with this compound via a copper-catalyzed click reaction and subsequent imaging.

  • Introduce the Alkyne Handle: Introduce an alkyne-modified substrate to your biological sample (e.g., through metabolic labeling with an alkyne-containing amino acid or sugar).

  • Fix and Permeabilize (for fixed-cell imaging):

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize cells with 0.5% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

  • Click Reaction:

    • Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions. A typical reaction cocktail includes the this compound, a copper(II) sulfate (B86663) solution, and a reducing agent.[17][18][19]

    • Incubate the sample with the reaction cocktail for 30 minutes at room temperature, protected from light.

  • Washing:

    • Wash the sample three times with PBS to remove unreacted components.

  • Mounting:

    • Mount the coverslip onto a microscope slide using an antifade mounting medium (e.g., ProLong™ Gold or VECTASHIELD®).

  • Imaging:

    • Image the sample using a fluorescence microscope with appropriate filters for AF 555 (Excitation/Emission: ~555/565 nm).

    • Use the lowest possible excitation power and exposure time to minimize photobleaching.

Protocol 2: Preparing an n-Propyl Gallate (NPG) Antifade Mounting Medium

This is a recipe for a commonly used homemade antifade mounting medium.

  • Prepare a 10X PBS stock solution.

  • Prepare a 20% (w/v) n-propyl gallate stock solution in dimethyl sulfoxide (B87167) (DMSO).

  • Mix the following:

    • 1 part 10X PBS

    • 9 parts glycerol

  • Slowly add 0.1 part of the 20% n-propyl gallate stock solution to the PBS/glycerol mixture while stirring rapidly.

  • Store the final mounting medium at -20°C in the dark.

Visualizations

TroubleshootingWorkflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Start Rapid Signal Fading (Photobleaching) Cause1 High Excitation Intensity Start->Cause1 Cause2 Long Exposure Time Start->Cause2 Cause3 No Antifade Reagent Start->Cause3 Cause4 Oxygen Presence Start->Cause4 Solution1 Reduce Laser/Lamp Power Use Neutral Density Filters Cause1->Solution1 Solution2 Decrease Exposure Time Increase Time Interval Use Shutter Cause2->Solution2 Solution3 Use Antifade Mounting Medium (e.g., ProLong Gold, VECTASHIELD) Cause3->Solution3 Solution4 Use Oxygen Scavenging System (for in vitro samples) Cause4->Solution4

Caption: Troubleshooting workflow for photobleaching.

ClickChemistryWorkflow cluster_prep Sample Preparation cluster_reaction Click Reaction cluster_post Post-Reaction & Imaging Step1 Metabolic Labeling with Alkyne Step2 Cell Fixation & Permeabilization Step1->Step2 Step3 Prepare Click Reaction Cocktail (this compound, Copper Sulfate, Reducing Agent) Step2->Step3 Step4 Incubate Sample with Cocktail Step3->Step4 Step5 Wash to Remove Unbound Dye Step4->Step5 Step6 Mount with Antifade Reagent Step5->Step6 Step7 Image with Minimized Light Exposure Step6->Step7

Caption: Experimental workflow for this compound labeling.

References

Technical Support Center: A Guide to Overcoming Solubility Challenges with AF 555 Azide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the use of fluorescent dyes like AF 555 azide (B81097) is integral to illuminating complex biological processes. However, the journey from labeling to analysis can be fraught with challenges, most notably the issue of conjugate solubility. This guide provides a comprehensive technical support center, complete with troubleshooting guides and frequently asked questions, to help you navigate and resolve solubility issues encountered during your experiments with AF 555 azide conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility properties?

This compound is a bright, orange-fluorescent dye that is generally water-soluble.[1][2][3] It is designed for covalent attachment to biomolecules containing a terminal alkyne via a copper-catalyzed or copper-free click chemistry reaction.[4][5] Its conjugates with antibodies and proteins are noted to be pH-insensitive over a wide range (pH 4-10).[2] The inherent water solubility of the dye itself is a key feature, intended to minimize precipitation and aggregation issues during labeling and storage.[6][7][8]

Q2: Why is my this compound conjugate precipitating after the labeling reaction?

Precipitation of a protein-dye conjugate is a common issue that can stem from several factors, even when using a water-soluble dye like AF 555. The primary reasons include:

  • Increased Hydrophobicity: The covalent attachment of any small molecule, including fluorescent dyes, can alter the physicochemical properties of a protein. This can lead to an increase in the hydrophobicity of the protein's surface, promoting self-association and aggregation.[2][9][10]

  • Over-labeling: A high degree of labeling (DOL), meaning a high number of dye molecules per protein, can significantly increase the likelihood of precipitation.[2] This is because multiple hydrophobic dye molecules on the protein surface can lead to reduced solubility.

  • Suboptimal Buffer Conditions: The stability of a protein is highly dependent on the pH, ionic strength, and composition of the buffer. If the pH of the reaction or storage buffer is close to the protein's isoelectric point (pI), the net charge of the protein will be minimal, reducing electrostatic repulsion and increasing the risk of aggregation.[4][11][12]

  • High Protein Concentration: Performing labeling reactions at very high protein concentrations can increase the frequency of intermolecular interactions, which can lead to aggregation.[13]

Q3: How does the Degree of Labeling (DOL) impact the solubility of my conjugate?

The Degree of Labeling (DOL) is a critical parameter that specifies the average number of dye molecules attached to a single protein molecule.[14] While a higher DOL can lead to a brighter signal, it also increases the risk of solubility problems and can potentially affect the biological activity of the protein.[15][16] It is recommended to aim for a DOL of around 1 to minimize these issues.[14] Interestingly, studies have shown that for antibodies binding to cells, the mean DOL of the cell-bound fraction can be lower than that of the antibody stock solution, suggesting that highly labeled antibodies may have reduced binding affinity or are more prone to aggregation and are therefore underrepresented in the functional, bound population.[15]

Q4: What are the ideal buffer conditions for labeling and storage to maintain solubility?

Optimizing buffer conditions is crucial for maintaining the solubility of your this compound conjugate. Here are some key considerations:

  • pH: The buffer pH should be at least 1-1.5 units away from the isoelectric point (pI) of your protein to ensure a net surface charge, which promotes electrostatic repulsion between molecules.[11]

  • Ionic Strength: The salt concentration of the buffer can also play a role. While low salt can sometimes lead to aggregation, a physiological salt concentration (e.g., 150 mM NaCl) is often a good starting point.[17]

  • Additives and Stabilizers: The inclusion of certain excipients can significantly improve the solubility and stability of protein conjugates. Common additives include glycerol (B35011) (5-50%), arginine (e.g., 50 mM), and non-ionic detergents.[12][13]

  • Buffer Composition for Labeling: Ensure that your labeling buffer is free of primary amines (e.g., Tris) or ammonium (B1175870) ions if you are using an amine-reactive dye in a multi-step labeling process, as these will compete with your protein for reaction with the dye.[18] For click chemistry, ensure buffer components do not interfere with the catalyst or the reaction.

Q5: How can I improve the solubility of a conjugate that has already precipitated?

While preventing precipitation is always the best strategy, if you do observe aggregation, you can try the following, although success is not guaranteed and may impact protein function:

  • Gentle Resuspension: Try to gently redissolve the precipitate by pipetting or very gentle vortexing.

  • Sonication: Brief pulses of sonication on ice can sometimes break up aggregates, but this can also denature the protein and should be used with caution.

  • Dialysis into a More Favorable Buffer: Exchanging the buffer to one with a different pH, higher ionic strength, or containing solubilizing agents like arginine may help to redissolve the conjugate.

Q6: What solvents should I use to prepare my this compound stock solution?

This compound is typically dissolved in an anhydrous organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) to prepare a concentrated stock solution.[19][20] This stock solution is then added in small volumes to the aqueous reaction buffer containing the alkyne-modified biomolecule.

Troubleshooting Guide for this compound Conjugate Solubility

Problem Potential Cause Recommended Solution
Visible Precipitation During/After Labeling High Degree of Labeling (DOL).Reduce the molar ratio of this compound to protein in the reaction. Aim for a lower DOL (e.g., 1-3).[2]
Buffer pH is too close to the protein's isoelectric point (pI).Adjust the buffer pH to be at least 1-1.5 units away from the pI of the protein.[11]
High protein concentration during labeling.Perform the labeling reaction at a lower protein concentration. The conjugate can be concentrated later if necessary.[13]
Low ionic strength of the buffer.Increase the salt concentration of the buffer (e.g., to 150-500 mM NaCl).[17]
The conjugate is inherently less soluble.Add stabilizing agents to the buffer, such as glycerol (5-50%), arginine (e.g., 50 mM), or a non-ionic detergent.[12][13]
Low Recovery After Purification Aggregates are being removed during the purification step (e.g., size-exclusion chromatography).Optimize the labeling conditions to prevent aggregation in the first place. Analyze the precipitate to confirm it is your protein conjugate.
Non-specific adsorption to purification media.Pre-treat the purification column with a blocking agent like BSA (if compatible with your downstream application).
Inconsistent Results in Downstream Applications Presence of soluble aggregates.Characterize the conjugate for the presence of soluble aggregates using techniques like size-exclusion chromatography (SEC) or dynamic light scattering (DLS).[3]
Heterogeneity of the labeled product.Optimize the labeling and purification protocols to achieve a more homogeneous product with a narrow DOL distribution.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Bring the vial of this compound to room temperature before opening to prevent moisture condensation.

  • Add a small volume of anhydrous DMSO or DMF to the vial to create a concentrated stock solution (e.g., 10 mM).

  • Vortex briefly until the dye is completely dissolved.

  • Store the stock solution at -20°C, protected from light and moisture.

Protocol 2: General Protocol for Copper-Catalyzed Click Chemistry (CuAAC) with an Alkyne-Modified Protein

This protocol is a starting point and should be optimized for your specific protein.

  • Protein Preparation: Ensure your alkyne-modified protein is in a compatible buffer (e.g., PBS, pH 7.4). If the buffer contains interfering substances, perform a buffer exchange using a spin filter (see Protocol 3). The protein concentration should ideally be 1-5 mg/mL.

  • Prepare Click-Chemistry Reagents:

    • This compound: Dilute your stock solution in the reaction buffer. The final concentration will depend on the desired DOL. A 5-10 fold molar excess of dye to protein is a common starting point.

    • Copper(II) Sulfate (CuSO4): Prepare a 50 mM stock solution in water.

    • Reducing Agent (e.g., Sodium Ascorbate): Prepare a 500 mM stock solution in water. This solution should be made fresh immediately before use.

    • Copper Ligand (e.g., THPTA): Prepare a 100 mM stock solution in water.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine your protein solution, the diluted this compound, and the copper ligand.

    • Add the CuSO4 solution to the mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate (B8700270) solution. The final concentrations should be optimized, but a common starting point is 1-2 mM sodium ascorbate, 0.1-0.2 mM CuSO4, and 0.5-1 mM THPTA.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove the unreacted dye and other small molecules by size-exclusion chromatography (e.g., a desalting column) or dialysis.

    • The first colored fraction to elute from the column will be your labeled protein.

  • Characterization:

    • Determine the protein concentration and the Degree of Labeling (DOL) by measuring the absorbance at 280 nm and ~555 nm.

    • Assess the aggregation state of the conjugate using SEC.

Protocol 3: Buffer Exchange and Protein Concentration using Spin Filters
  • Select a Spin Filter: Choose a centrifugal filter unit with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your protein's molecular weight (e.g., at least 3-fold smaller).

  • Pre-rinse the Filter: Add your desired final buffer to the filter unit and centrifuge according to the manufacturer's instructions to remove any preservatives.

  • Add Protein Sample: Add your protein solution to the filter unit.

  • Centrifuge: Centrifuge the unit to reduce the volume. The buffer and small molecules will pass through the membrane, while your protein is retained.

  • Re-dilute: Add your final buffer to the concentrated protein in the filter unit, bringing the volume back to the original sample volume.

  • Repeat: Repeat the centrifugation and re-dilution steps 2-3 times to ensure complete buffer exchange.

  • Recover Sample: After the final centrifugation, carefully collect the concentrated, buffer-exchanged protein from the filter unit.

Data Presentation

Table 1: Solubility of this compound

Solvent Solubility Notes
WaterSoluble[1][2][3]AF 555 is a hydrophilic dye, which aids in its water solubility.
DMSO (Dimethyl sulfoxide)Soluble[19][20]Commonly used to prepare high-concentration stock solutions.
DMF (Dimethylformamide)Soluble[19][20]An alternative to DMSO for preparing stock solutions.

Table 2: Recommended Buffer Additives for Improving Conjugate Solubility

Additive Typical Concentration Mechanism of Action
Glycerol 5-50% (v/v)Increases solvent viscosity and stabilizes protein structure.
Arginine 50-500 mMSuppresses protein aggregation and increases solubility.
Sugars (e.g., Sucrose, Trehalose) 0.25-1 MStabilize protein structure through preferential exclusion.
Non-ionic Detergents (e.g., Tween-20, Triton X-100) 0.01-0.1% (v/v)Can prevent hydrophobic interactions, but may interfere with some downstream applications.

Visualization

experimental_workflow cluster_prep 1. Protein & Reagent Preparation cluster_labeling 2. Bioconjugation (Click Chemistry) cluster_troubleshoot Troubleshooting Point cluster_purification 3. Purification cluster_characterization 4. Characterization & Storage p_start Start: Alkyne-Modified Protein p_buffer Buffer Exchange into Amine-Free Buffer (pH 7.4-8.0) p_start->p_buffer p_check Assess Protein Quality (Purity & Aggregation via SEC) p_buffer->p_check reaction Set up Click Reaction: - Protein - this compound (Control Molar Ratio) - Catalyst & Ligand p_check->reaction dye_prep Prepare this compound Stock in DMSO/DMF incubation Incubate (RT, 1-2h, protected from light) reaction->incubation precipitate Precipitation Observed? incubation->precipitate optimize Optimize Reaction: - Lower DOL - Lower Protein Conc. - Adjust Buffer pH/Ionic Strength - Add Stabilizers precipitate->optimize Yes purify Purify Conjugate (Size-Exclusion Chromatography or Dialysis) precipitate->purify No optimize->reaction Re-run Reaction collect Collect Labeled Protein Fraction purify->collect char Characterize Conjugate: - Determine DOL (UV-Vis) - Assess Aggregation (SEC) collect->char storage Store Conjugate (4°C or -20°C with cryoprotectant, protected from light) char->storage final_product Ready for Downstream Application storage->final_product

Caption: Experimental workflow for bioconjugation of this compound to an alkyne-modified protein, highlighting a key troubleshooting point for solubility issues.

References

How to purify AF 555 azide labeled proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of AF 555 azide-labeled proteins. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful purification of your target proteins.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of purifying this compound-labeled proteins?

A1: The primary goal is to remove any unreacted, free AF 555 azide (B81097) dye from the reaction mixture.[1] This is crucial for accurate downstream analysis, as excess dye can lead to high background noise and interfere with the determination of labeling efficiency (dye-to-protein ratio).[1] Purification also separates the labeled protein from other reaction components and potential protein aggregates.[2][3]

Q2: What are the most common methods for purifying fluorescently labeled proteins?

A2: The most common methods separate molecules based on size. These include size exclusion chromatography (SEC), also known as gel filtration, and dialysis.[4][5][6] Spin columns, which are a form of SEC, are also widely used for rapid and efficient removal of small molecules like free dyes.[1][7]

Q3: How do I choose the right purification method for my protein?

A3: The choice depends on your protein's molecular weight (MW), sample volume, and the required purity.

  • Size Exclusion Chromatography (SEC): Ideal for separating labeled proteins from free dye, especially for proteins with MW > 20 kDa.[8][9] It is a relatively fast method.[4]

  • Dialysis: A simple method for buffer exchange and removing small molecules from larger proteins.[5][6] It is suitable for larger volumes but is a much slower process, often requiring overnight incubation and multiple buffer changes.[6][10]

  • Spin Columns: Excellent for rapid cleanup of small to medium sample volumes (typically up to 2 mL) and provide high protein recovery with efficient dye removal in under 15 minutes.[1]

Q4: How can I determine if my purification was successful?

A4: A successful purification is typically assessed by measuring protein recovery and purity.[3] You can analyze the elution fractions from chromatography using a spectrophotometer to measure absorbance at 280 nm (for protein) and ~555 nm (for the AF 555 dye). The fraction(s) containing the labeled protein should have a peak at both wavelengths, while the later fractions containing the free dye will only show a peak at ~555 nm. Additionally, running the purified sample on an SDS-PAGE gel and visualizing the fluorescence can confirm that the dye is associated with the protein band and not running separately at the dye front.

Experimental Workflows & Signaling Pathways

Purificaton_Workflow cluster_0 Preparation cluster_1 Purification Step (Select One) cluster_2 Analysis & Final Product Reaction Labeling Reaction Mixture (Protein + Free AF555 Azide) SEC Size Exclusion Chromatography (SEC) Reaction->SEC Load onto Column Dialysis Dialysis Reaction->Dialysis Load into Cassette SpinColumn Spin Column Reaction->SpinColumn Load onto Resin Analysis Analyze Fractions (A280 & A555) SEC->Analysis Dialysis->Analysis After Equilibration SpinColumn->Analysis Collect Flow-through Pooling Pool Pure Fractions Analysis->Pooling FinalProduct Purified AF555-Labeled Protein Pooling->FinalProduct Troubleshooting_Logic Start Purification Issue? LowRecovery Low Protein Recovery? Start->LowRecovery HighBackground High Background / Free Dye Present? LowRecovery->HighBackground No Sol_MWCO Check MWCO of Membrane/Resin LowRecovery->Sol_MWCO Yes Precipitation Protein Precipitated? HighBackground->Precipitation No Sol_Separation Increase Column Length Increase Dialysis Time/ Buffer Changes HighBackground->Sol_Separation Yes Sol_Precipitation Reduce Labeling Ratio Optimize Buffer Add Solubilizing Agent Precipitation->Sol_Precipitation Yes End Problem Solved Precipitation->End No Sol_Precipitation->End Sol_Binding Pre-treat Device Add Detergent/Salt Sol_Binding->End Sol_MWCO->Sol_Binding Sol_Overload Reduce Sample Load Follow Volume Guidelines Sol_Separation->Sol_Overload Sol_Overload->End

References

Cell permeability issues with AF 555 azide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using AF 555 azide (B81097) in bioorthogonal click chemistry applications.

Frequently Asked Questions (FAQs)

Q1: Is AF 555 azide inherently cell-permeable for live-cell imaging?

A1: The cell permeability of fluorescent azides is a critical consideration for intracellular labeling.[1] Generally, the azide moiety itself is small and hydrophobic and is not expected to significantly compromise the cell permeability of the parent dye.[2] However, AF 555 is a hydrophilic fluorophore.[3] While some modified versions of similar dyes, like TAMRA, have shown good cell permeability after azide functionalization, others, like Cy5, are considered less permeable due to hydrophilic groups.[2] For reliable live-cell intracellular labeling, it is often recommended to use smaller, more hydrophobic dyes or dye conjugates specifically designed for cell permeability, such as those based on rhodamine or modified to be fluorogenic.[4]

Q2: What is "click chemistry," and why is this compound used for it?

A2: Click chemistry refers to a set of highly reliable and selective reactions for rapidly and efficiently joining molecular subunits.[5] The most common type used in biological imaging is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), where an azide reacts with an alkyne.[5][6] this compound is a version of the bright and photostable AF 555 dye that has an azide group, allowing it to "click" onto molecules that have been metabolically labeled with an alkyne group.[3][7] This enables the specific fluorescent labeling of various biomolecules like proteins, nucleic acids, and carbohydrates.[8]

Q3: Can this compound be used for copper-free click chemistry?

A3: Yes, this compound can participate in copper-free click chemistry, also known as strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction involves using a strained cyclooctyne, such as DBCO or BCN, instead of a terminal alkyne.[7][9] SPAAC is advantageous for live-cell imaging as it avoids the cytotoxicity associated with the copper catalyst required for CuAAC.[10]

Q4: How does AF 555 compare to other dyes like Cy3?

A4: AF 555 is spectrally very similar to Cy3 and can be used with the same filter sets.[9][11] It is often considered an alternative to tetramethylrhodamine (B1193902) (TAMRA) and Cy3.[3] Studies have shown that AF 555 can be significantly more resistant to photobleaching than Cy3.[12] Additionally, protein conjugates of AF 555 tend to be more fluorescent than those of Cy dyes, especially at high labeling degrees, because they exhibit less self-quenching.[12]

Troubleshooting Guide

Problem 1: Low or No Fluorescent Signal

If you are observing weak or absent fluorescence, consider the following potential causes and solutions.

Potential Cause Troubleshooting Steps
Inefficient Cell Permeabilization For intracellular targets in fixed cells, ensure adequate permeabilization. The choice and duration of the permeabilizing agent are critical.[13] Formaldehyde fixation requires a separate permeabilization step with detergents like Triton X-100 or saponin.[13][14]
Low Target Abundance Your protein or molecule of interest may be expressed at very low levels. Confirm target expression using a validated method like Western blot or with a positive control cell line.[15]
Inefficient Click Reaction Ensure all click chemistry reagents are fresh and properly prepared, especially the copper catalyst solution for CuAAC, which should be made fresh.[5] Optimize the concentration of the dye, catalyst, and ligand.
Antibody/Reagent Concentration Too Low If using an indirect detection method, the primary or secondary antibody concentration may be too low. Perform a titration to find the optimal concentration, starting around 1 µg/mL.[15]
Incompatible Fixation Method Aldehyde-based fixatives can sometimes mask epitopes.[14] If using an antibody for detection, ensure it is validated for the fixation method used.
Problem 2: High Background or Non-Specific Staining

High background can obscure your specific signal. Use the following strategies to reduce it.

Potential Cause Troubleshooting Steps
Excess Dye/Antibody Concentration Using too high a concentration of the fluorescent azide or antibody can lead to non-specific binding.[16][17] Titrate your reagents to find the lowest effective concentration that provides a good signal-to-noise ratio.[18]
Inadequate Washing Insufficient washing after the click reaction or antibody incubation fails to remove unbound dye. Increase the number and duration of wash steps. Adding a mild detergent like Tween-20 to the wash buffer can help.[16][18]
Cell Autofluorescence Some cells have high levels of endogenous fluorophores (e.g., NADH, flavins), especially in the blue and green channels.[15][18] Include an unstained control sample to assess the level of autofluorescence. Consider using a commercial quencher if autofluorescence is problematic.[15]
Dye Aggregation Fluorescent dyes can form aggregates, which lead to punctate background staining.[18] Use freshly prepared solutions and consider filtering the dye solution before use.[16][18]
Non-Specific Binding of the Dye Highly charged fluorescent dyes can bind non-specifically to cellular components.[15] Ensure you are using an appropriate blocking buffer and that the pH of your staining solution is optimal.[18]

Quantitative Data

Table 1: Spectral Properties of AF 555 and Spectrally Similar Dyes

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Spectrally Similar Dyes
AF 555 555572155,000Cy3, TAMRA, CF® 555, DyLight® 549
AZDye™ 555 555572155,000Alexa Fluor® 555, Cy3, CF® 555
Cy3 ~550~570~150,000AF 555, TAMRA

Data sourced from references[9][11][12][19].

Table 2: Comparison of Fixation and Permeabilization Reagents

Reagent Type Examples Mechanism Pros Cons
Fixative (Cross-linking) Formaldehyde, Paraformaldehyde (PFA), GlutaraldehydeCreates covalent bonds between proteins, preserving cell structure.[13][14]Good preservation of morphology. Allows for long-term storage.[14]Can mask epitopes. Increases autofluorescence (especially glutaraldehyde).[13][14] Requires a separate permeabilization step.[13]
Fixative (Denaturing) Cold Methanol, Ethanol, AcetoneDenatures and precipitates proteins while also permeabilizing membranes.[13]Fixes and permeabilizes simultaneously. Good for DNA analysis.[13]Can alter or destroy some epitopes through denaturation.[13] May not be suitable for all targets.
Permeabilization (Detergent) Triton™ X-100, Tween-20Non-selectively disrupts all lipid bilayers, including nuclear membranes.[14]Strong permeabilization for accessing most intracellular compartments.Can extract lipids and some membrane proteins.
Permeabilization (Detergent) Saponin, DigitoninSelectively interacts with cholesterol in membranes, creating pores.[13][14]Milder permeabilization, preserving membrane integrity better than Triton X-100.Permeabilization is reversible and must be included in subsequent wash/staining buffers.

Experimental Protocols

Protocol: General Staining of Intracellular Targets in Fixed Cells via CuAAC

This protocol provides a starting point for labeling alkyne-modified biomolecules with this compound in fixed, cultured cells. Optimization of reagent concentrations and incubation times is recommended.

1. Cell Seeding and Metabolic Labeling: a. Seed cells on coverslips at an appropriate density and allow them to adhere overnight. b. Culture cells with the desired alkyne-modified metabolic precursor (e.g., an amino acid or nucleoside analog) for a duration appropriate for your experiment.

2. Fixation: a. Remove the culture medium and wash the cells once with PBS. b. Fix the cells by incubating with 3.7% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[20] c. Wash the cells three times with PBS for 5 minutes each.

3. Permeabilization: a. Incubate the fixed cells with a permeabilization buffer (e.g., 0.25% Triton™ X-100 in PBS) for 10-15 minutes at room temperature.[21] b. Wash the cells three times with PBS.

4. Click-iT® Reaction: a. Prepare the Click-iT® reaction cocktail immediately before use. For a 500 µL reaction, combine the following in order:

  • 430 µL PBS
  • 10 µL of 100 mM Copper (II) Sulfate (CuSO₄) (Final: 2 mM)
  • 2.5 µL of 10 mM this compound stock (Final: 5 µM)
  • 50 µL of 1 M Sodium Ascorbate (add last to initiate the reaction) (Final: 100 mM) b. Remove the PBS from the cells and add the Click-iT® reaction cocktail. c. Incubate for 30 minutes at room temperature, protected from light. d. Wash the cells three times with PBS.

5. (Optional) DNA Staining and Mounting: a. If desired, counterstain the nuclei by incubating with a DNA dye (e.g., DAPI or Hoechst) according to the manufacturer's instructions. b. Wash twice more with PBS. c. Mount the coverslip onto a microscope slide using an antifade mounting medium.

6. Imaging: a. Image the sample using a fluorescence microscope with appropriate filters for AF 555 (e.g., TRITC/Cy3 filter set).

Visualizations

Click_Chemistry_Workflow cluster_CellCulture Cell Culture & Labeling cluster_Processing Sample Processing cluster_Reaction Click Reaction cluster_Imaging Analysis Start Seed Cells on Coverslip MetabolicLabel Incubate with Alkyne-Substrate Start->MetabolicLabel Fix Fixation (e.g., 4% PFA) MetabolicLabel->Fix Perm Permeabilization (e.g., 0.25% Triton X-100) Fix->Perm Click Add Click Reaction Cocktail (this compound, CuSO4, Sodium Ascorbate) Perm->Click Wash Wash Excess Reagents Click->Wash Mount Mount Coverslip Wash->Mount Image Fluorescence Microscopy Mount->Image

Caption: Experimental workflow for labeling intracellular targets using this compound.

CuAAC_Reaction Alkyne Biomolecule-Alkyne Product Labeled Biomolecule (Stable Triazole Linkage) Alkyne->Product Azide AF 555-Azide Azide->Product Catalyst Copper(I) [Cu(I)] Catalyst->Product

References

Non-specific binding of AF 555 azide and how to block it

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address non-specific binding of AF 555 Azide (B81097) during bioconjugation and imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding of AF 555 Azide?

A1: Non-specific binding of this compound and other fluorescent probes is often attributed to several factors:

  • Hydrophobic Interactions: The chemical structure of the fluorophore can lead to non-specific adhesion to cellular components or substrates that have hydrophobic regions. Studies have shown a strong correlation between the hydrophobicity of a dye and its propensity for non-specific binding.[1][2]

  • Electrostatic Interactions: Most fluorescent dyes carry a net negative charge and can be attracted to positively charged areas on cells or tissues, such as the nuclei and mitochondria.

  • Click Chemistry Reaction Components: In copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, the copper (I) catalyst can sometimes mediate non-specific interactions between terminal alkynes and proteins that do not contain an azide group.[3]

  • High Concentration of the Probe: Using an excessive concentration of the this compound can lead to increased non-specific binding.

Q2: How can I be sure that the signal I'm observing is from a specific click reaction?

A2: To validate the specificity of your labeling, it is crucial to include proper controls in your experiment. A key control is to perform the click reaction on a sample that has not been metabolically labeled with an azide. This will help you assess the level of non-specific binding of the this compound itself. If you observe a fluorescent signal in this negative control, it indicates that the dye is binding non-specifically.

Q3: Can the click chemistry reaction itself contribute to background fluorescence?

A3: Yes, particularly in copper-catalyzed reactions (CuAAC). The Cu(I) catalyst can mediate some non-specific labeling of proteins. This effect is dependent on the presence of the copper catalyst.[3][4] Optimizing the concentrations of copper, a stabilizing ligand (like THPTA), and the reducing agent is critical to minimize these off-target reactions.

Troubleshooting Guides

Problem: High, diffuse background fluorescence is observed across the entire sample.

This often indicates widespread, non-specific binding of the this compound.

Potential Cause Recommended Solution
Hydrophobic and Electrostatic Interactions Implement a blocking step before the click reaction. Common blocking agents include Bovine Serum Albumin (BSA), normal serum, or a combination.[5] For intracellular targets, ensure cells are adequately permeabilized to allow the blocking agent to access internal sites.
Inefficient Removal of Unbound Probe Optimize your washing protocol. Increase the number and duration of washes after the click reaction.[6] Incorporate a non-ionic detergent, such as Tween-20 or Triton X-100, at a low concentration (e.g., 0.1%) in your wash buffer to help disrupt non-specific hydrophobic interactions.[3]
Excessive Probe Concentration Perform a titration experiment to determine the lowest effective concentration of this compound that provides a strong specific signal without increasing the background.
Sub-optimal Click Reaction Conditions Ensure the ratios of your click chemistry reagents (copper, ligand, reducing agent) are optimized. An excess of certain components can contribute to background.

Experimental Protocols

Protocol 1: Standard Blocking and Staining for Fixed Cells

This protocol is designed for labeling azide-modified molecules in fixed and permeabilized cells using a copper-catalyzed click reaction.

Materials:

  • Azide-labeled fixed cells on coverslips

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Blocking Buffer: 3% BSA in PBS

  • Wash Buffer: 0.1% Tween-20 in PBS

  • Permeabilization Buffer (if required): 0.1% Triton X-100 in PBS

  • Click Reaction Cocktail (prepare fresh):

    • This compound (final concentration to be optimized by user)

    • Copper(II) Sulfate (CuSO₄)

    • Copper-chelating ligand (e.g., THPTA)

    • Reducing agent (e.g., Sodium Ascorbate)

Procedure:

  • Permeabilization (for intracellular targets): If your target is intracellular, incubate the fixed cells with Permeabilization Buffer for 10-15 minutes at room temperature. Wash three times with PBS.

  • Blocking: Incubate the cells with Blocking Buffer for 1 hour at room temperature to block non-specific binding sites.[6]

  • Click Reaction:

    • Remove the blocking buffer.

    • Add the freshly prepared Click Reaction Cocktail to the cells.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Remove the Click Reaction Cocktail.

    • Wash the cells three to five times with Wash Buffer, with each wash lasting at least 5-10 minutes with gentle agitation.[3]

    • Perform a final wash with PBS to remove any residual detergent.

  • Imaging: Mount the coverslips for microscopy.

Protocol 2: High-Stringency Washing for Persistent Background

For instances where significant non-specific binding persists, a more stringent washing protocol can be employed post-labeling.

Materials:

  • Labeled and washed cells from Protocol 1

  • High-Salt Wash Buffer: PBS supplemented with additional NaCl (e.g., up to 500 mM)

  • Urea or Guanidine Hydrochloride solution (e.g., 5% in PBS) - Use with caution as it can affect protein structure.

Procedure:

  • Following the standard washing steps in Protocol 1, perform one to two additional washes with the High-Salt Wash Buffer for 5 minutes each. This can help to disrupt electrostatic interactions.

  • If background persists, a wash with a solution of 5% Urea or Guanidine Hydrochloride can be attempted to disrupt strong hydrophobic interactions.[7] This should be followed by several washes with PBS to remove the denaturant. Note: This is a harsh treatment and should be tested for its effect on the specific signal.

Data Presentation

The following table summarizes common blocking agents and their relative effectiveness in reducing non-specific binding of fluorescent probes. The effectiveness can be experiment-dependent and may require optimization.

Blocking Agent Typical Concentration Primary Mechanism of Action Compatibility Notes
Bovine Serum Albumin (BSA) 1-5% (w/v)Blocks non-specific hydrophobic and ionic interactions.[5]Generally compatible with most staining protocols. Ensure it is free of contaminants.
Normal Serum 1-10% (v/v)Contains immunoglobulins and other proteins that block reactive sites.[5][8]Use serum from the species in which the secondary antibody was raised (if applicable).
Non-fat Dry Milk 1-5% (w/v)A cost-effective protein-based blocking agent.Can sometimes interfere with certain antibody-antigen interactions.
Detergents (e.g., Tween-20) 0.05-0.5% (v/v) in wash buffersDisrupts non-specific hydrophobic interactions.[3]Primarily used in wash steps rather than as a primary blocking agent.

Mandatory Visualizations

experimental_workflow start Azide-Labeled Cells fix_perm Fixation & Permeabilization start->fix_perm blocking Blocking (e.g., 3% BSA in PBS) fix_perm->blocking click_reaction Click Reaction (this compound Cocktail) blocking->click_reaction washing Washing (PBS + 0.1% Tween-20) click_reaction->washing imaging Imaging washing->imaging

Caption: Experimental workflow for labeling azide-modified cells with this compound.

troubleshooting_logic problem High Non-Specific Binding cause1 Hydrophobic/Electrostatic Interactions problem->cause1 cause2 Inefficient Washing problem->cause2 cause3 High Probe Concentration problem->cause3 solution1 Implement/Optimize Blocking Step cause1->solution1 solution2 Increase Wash Steps & Add Detergent cause2->solution2 solution3 Titrate this compound Concentration cause3->solution3

Caption: Troubleshooting logic for high non-specific binding of this compound.

References

Technical Support Center: Improving Signal-to-Noise Ratio with AF 555 Azide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AF 555 azide (B81097). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize your experiments and enhance the signal-to-noise ratio when using AF 555 azide for fluorescent labeling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a bright, water-soluble, and photostable orange-fluorescent dye.[1][2][3] It is designed for covalent labeling of biomolecules through "click chemistry." Specifically, the azide group on the AF 555 molecule reacts with an alkyne or a strained cyclooctyne (B158145) group on a target molecule to form a stable triazole linkage. This reaction can be either copper-catalyzed (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC) or strain-promoted and copper-free (Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC).[2][3] Its primary applications include fluorescence microscopy and flow cytometry for visualizing and quantifying biomolecules.[2]

Q2: What are the spectral properties of this compound?

This compound is ideally suited for excitation by 532 nm or 555 nm laser lines and can be visualized with TRITC (tetramethylrhodamine) filter sets.[1][3]

PropertyValue
Excitation Maximum ~555 nm[4]
Emission Maximum ~565 nm[4]

Q3: What is the difference between CuAAC and SPAAC for labeling with this compound?

Both CuAAC and SPAAC are types of click chemistry used to conjugate this compound to a target molecule.

  • CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): This method requires a copper(I) catalyst to promote the reaction between the azide and a terminal alkyne. It is a highly efficient reaction. However, the copper catalyst can be toxic to living cells, making this method more suitable for fixed cells or in vitro applications.[5]

  • SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): This is a copper-free click chemistry method that utilizes a strained cyclooctyne (e.g., DBCO) instead of a terminal alkyne. The inherent ring strain of the cyclooctyne allows the reaction to proceed efficiently without the need for a toxic catalyst, making it ideal for live-cell imaging.[6][]

Q4: How should I store this compound?

For long-term storage, this compound should be stored at -20°C, protected from light, and kept in a desiccated environment.[2] When dissolved in an anhydrous solvent like DMSO, the solution is generally stable for several months at -20°C.

Troubleshooting Guide: High Background & Low Signal-to-Noise Ratio

High background fluorescence is a common issue that can significantly reduce the signal-to-noise ratio of your experiment. Below are common causes and solutions to troubleshoot your this compound staining.

Problem Potential Cause Recommended Solution
High Background Non-specific binding of this compound: The fluorescent dye may be binding to cellular components hydrophobically or through charge-based interactions.[8][9][10]1. Optimize Blocking: Use a blocking agent like Bovine Serum Albumin (BSA) or normal serum from the species of the secondary antibody to block non-specific binding sites.[11][12][13] 2. Add Detergent to Buffers: Include a non-ionic detergent like Tween-20 (typically at 0.05%) in your wash and antibody dilution buffers to reduce hydrophobic interactions.[10] 3. Increase Wash Steps: After incubating with this compound, perform extensive washing with a suitable buffer (e.g., PBS with Tween-20) to remove unbound dye.[14] 4. Consider Harsh Washes: For fixed and permeabilized cells, if high background persists, consider a post-labeling wash with a solution containing urea (B33335) or guanidine (B92328) hydrochloride to disrupt hydrophobic interactions.[8]
Suboptimal this compound Concentration: Using too high a concentration of the dye can lead to increased non-specific binding and background.Titrate this compound Concentration: Perform a concentration gradient to determine the optimal concentration that provides a strong signal with minimal background. A starting concentration of 20 µM can be titrated down if high background is observed.[15] Final concentrations can range from 2 µM to 40 µM.[15]
Inefficient Click Reaction: If the click reaction is not efficient, there may be a higher proportion of unbound this compound contributing to background.1. Optimize Buffer Conditions: Avoid Tris-based buffers as they can inhibit the CuAAC reaction.[16] HEPES buffer has been shown to be a better choice for CuAAC.[16] For SPAAC, HEPES at pH 7 has been observed to yield higher reaction rates than PBS.[17] 2. Ensure Fresh Reagents (for CuAAC): Always use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).[15] 3. Check for Competing Azides: Ensure that none of your buffers contain sodium azide as a preservative, as it will compete with the this compound in the click reaction.[17]
Low Signal Inefficient Metabolic Labeling (if applicable): If you are labeling a biomolecule that has been metabolically tagged with an alkyne or cyclooctyne, inefficient incorporation will lead to a weak signal.Optimize Metabolic Labeling: Titrate the concentration of the metabolic label (e.g., an alkyne-modified amino acid or sugar) and the incubation time to ensure sufficient incorporation into your target biomolecule.
Low Concentration of this compound: The concentration of the dye may be too low for detection.Titrate this compound Concentration: As with troubleshooting high background, it is important to find the optimal dye concentration. If the signal is weak, try increasing the concentration.
Degraded this compound: Improper storage can lead to the degradation of the fluorescent dye.Ensure Proper Storage: Store this compound at -20°C, protected from light, and desiccated.[2] Avoid repeated freeze-thaw cycles.
Inaccessible Target: The alkyne or cyclooctyne on your target molecule may be sterically hindered, preventing the this compound from reacting.Consider Linker Length: If possible, use metabolic labels with longer linkers to make the reactive group more accessible.

Experimental Protocols

Protocol 1: General Protocol for Copper-Catalyzed Click Chemistry (CuAAC) Labeling of Fixed and Permeabilized Cells

This protocol is a starting point and may require optimization for your specific cell type and target.

Materials:

  • Fixed and permeabilized cells with alkyne-modified biomolecules

  • This compound

  • Click Reaction Buffer (e.g., PBS, pH 7.4)

  • Copper (II) Sulfate (CuSO4)

  • Reducing Agent (e.g., Sodium Ascorbate)

  • Copper Ligand (e.g., THPTA)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 3% BSA in PBS)

Procedure:

  • Prepare Cells: After fixation and permeabilization, wash the cells twice with PBS.

  • Prepare Click Reaction Cocktail: Note: Prepare this solution fresh and use it within 15 minutes. The components should be added in the order listed.[4]

    • To your desired volume of Click Reaction Buffer, add:

      • This compound to a final concentration of 2-20 µM.

      • Copper (II) Sulfate to a final concentration of 1-2 mM.

      • Copper Ligand (e.g., THPTA) to a final concentration of 2-4 mM (maintain a 1:2 to 1:5 ratio of CuSO4 to ligand).[1]

      • Freshly prepared Sodium Ascorbate to a final concentration of 2.5-5 mM.[1]

  • Labeling Reaction:

    • Remove the PBS from the cells and add the click reaction cocktail.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Remove the reaction cocktail.

    • Wash the cells three times with Wash Buffer, incubating for 5 minutes during each wash.

  • Blocking (Optional, for subsequent immunostaining):

    • Incubate with Blocking Buffer for 30-60 minutes at room temperature.

  • Proceed with Downstream Applications: The cells are now ready for imaging or further staining (e.g., with DAPI for nuclear counterstaining).

Protocol 2: General Protocol for Strain-Promoted (Copper-Free) Click Chemistry (SPAAC) Labeling of Live Cells

This protocol is a starting point and should be optimized for your specific experimental conditions.

Materials:

  • Live cells with cyclooctyne-modified biomolecules (e.g., DBCO)

  • This compound

  • Cell Culture Medium or PBS

  • Wash Buffer (e.g., PBS)

Procedure:

  • Prepare Cells: Culture cells to the desired confluency.

  • Prepare Labeling Solution:

    • Dilute the this compound stock solution in pre-warmed cell culture medium or PBS to the desired final concentration (typically 10-50 µM).[6]

  • Labeling Reaction:

    • Remove the culture medium from the cells and add the labeling solution.

    • Incubate for 30-60 minutes at 37°C, protected from light.[6]

  • Washing:

    • Remove the labeling solution.

    • Wash the cells three times with pre-warmed Wash Buffer to remove any unbound dye.[6]

  • Imaging:

    • Add fresh, pre-warmed imaging medium to the cells.

    • Proceed with live-cell imaging.

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the workflows for CuAAC and SPAAC.

CuAAC_Workflow cluster_prep Cell Preparation cluster_reaction Click Reaction cluster_post Post-Reaction Fixation Fix Cells Permeabilization Permeabilize Cells Fixation->Permeabilization Wash1 Wash Permeabilization->Wash1 PrepareCocktail Prepare CuAAC Cocktail Wash1->PrepareCocktail Incubate Incubate with Cells (30-60 min) PrepareCocktail->Incubate Wash2 Wash (3x) Incubate->Wash2 Blocking Blocking (Optional) Wash2->Blocking Imaging Imaging Blocking->Imaging

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.

SPAAC_Workflow cluster_prep Cell Preparation cluster_reaction Click Reaction cluster_post Post-Reaction LiveCells Live Cells with Cyclooctyne Label PrepareSolution Prepare this compound Solution LiveCells->PrepareSolution Incubate Incubate with Cells (30-60 min) PrepareSolution->Incubate Wash Wash (3x) Incubate->Wash Imaging Live-Cell Imaging Wash->Imaging

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow.

Troubleshooting_Logic Start High Background or Low Signal-to-Noise HighBg High Background? Start->HighBg LowSignal Low Signal? HighBg->LowSignal No TitrateDyeDown Titrate [this compound] Down HighBg->TitrateDyeDown Yes TitrateDyeUp Titrate [this compound] Up LowSignal->TitrateDyeUp Yes OptimizeWashing Optimize Washing (More washes, add detergent) TitrateDyeDown->OptimizeWashing CheckBuffers Check Buffers for Interfering Agents (e.g., Tris, Sodium Azide) OptimizeWashing->CheckBuffers ImproveBlocking Improve Blocking Step CheckBuffers->ImproveBlocking CheckReagentQuality Check Reagent Quality (Storage, Fresh Prep) TitrateDyeUp->CheckReagentQuality OptimizeReaction Optimize Click Reaction (Buffer, Time, pH) CheckReagentQuality->OptimizeReaction ConfirmLabeling Confirm Metabolic Labeling Efficiency OptimizeReaction->ConfirmLabeling

Caption: Troubleshooting Logic for Signal-to-Noise Optimization.

References

Validation & Comparative

AF 555 Azide vs. Alexa Fluor 555 Azide: A Comprehensive Comparison for Labeling and Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in bioorthogonal chemistry for labeling and imaging biomolecules, the choice of fluorescent probe is critical. Among the plethora of available fluorophores, AF 555 azide (B81097) and Alexa Fluor 555 azide have emerged as popular choices for their bright orange-red fluorescence. This guide provides an objective, data-driven comparison of these two azide-functionalized dyes to aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific applications.

Executive Summary

AF 555 and Alexa Fluor 555 are structurally related cyanine (B1664457) dyes that exhibit nearly identical spectral properties.[1] Experimental data suggests that both fluorophores offer comparable performance in terms of fluorescence quantum yield and lifetime.[1] While both are marketed for their high brightness and photostability, Alexa Fluor 555 is a well-established benchmark in the field. AF 555 is often presented as a direct, and sometimes more cost-effective, alternative. The choice between the two may ultimately depend on application-specific requirements and budgetary considerations.

Quantitative Performance Comparison

The following table summarizes the key photophysical and chemical properties of AF 555 azide and Alexa Fluor 555 azide based on available data.

PropertyThis compoundAlexa Fluor 555 AzideReference(s)
Excitation Maximum (λex) ~555 nm~555 nm[2]
Emission Maximum (λem) ~565 nm~565 nm[2]
Molar Extinction Coefficient (ε) ~150,000 cm⁻¹M⁻¹~150,000 cm⁻¹M⁻¹[2]
Fluorescence Quantum Yield (Φ) ~0.1~0.1[1]
Fluorescence Lifetime (τ) ~0.3 ns~0.3 ns[1]
Molecular Weight Varies by supplierVaries by supplier
Reactive Group Azide (-N₃)Azide (-N₃)
Primary Application Click Chemistry (CuAAC & SPAAC)Click Chemistry (CuAAC & SPAAC)[3][4]

Signaling Pathways and Experimental Workflows

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Both this compound and Alexa Fluor 555 azide are primarily utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction. This reaction forms a stable triazole linkage between the azide-functionalized fluorophore and an alkyne-modified biomolecule.

CuAAC_Pathway Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathway cluster_reactants Reactants cluster_catalyst Catalyst System AF555_Azide AF 555 or Alexa Fluor 555 Azide Product Fluorescently Labeled Biomolecule (Triazole Linkage) AF555_Azide->Product + Alkyne_Biomolecule Alkyne-modified Biomolecule Alkyne_Biomolecule->Product Copper Cu(I) Copper->Product catalyzes Ligand Ligand (e.g., THPTA) Ligand->Copper stabilizes

CuAAC Reaction Pathway
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications in living cells where the cytotoxicity of copper is a concern, both azide dyes can be used in strain-promoted azide-alkyne cycloaddition (SPAAC). This copper-free click chemistry variant utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO), to react with the azide.

General Experimental Workflow for Cell Labeling

The following diagram outlines a typical workflow for labeling and imaging cellular components using either this compound or Alexa Fluor 555 azide via click chemistry.

Labeling_Workflow General Workflow for Cell Labeling and Imaging Metabolic_Labeling 1. Metabolic Labeling (Introduce Alkyne/Azide into Biomolecule) Cell_Fixation 2. Cell Fixation & Permeabilization (Optional) Metabolic_Labeling->Cell_Fixation Click_Reaction 3. Click Chemistry Reaction (Incubate with Fluorophore-Azide/Alkyne) Cell_Fixation->Click_Reaction Washing 4. Washing Steps (Remove unbound fluorophore) Click_Reaction->Washing Imaging 5. Fluorescence Imaging (e.g., Confocal Microscopy) Washing->Imaging

Cell Labeling Workflow

Experimental Protocols

Protocol 1: Copper-Catalyzed Click Chemistry (CuAAC) Labeling of Fixed Cells

This protocol provides a general guideline for labeling alkyne-modified proteins in fixed cells.

Materials:

  • Cells cultured on coverslips with alkyne-modified biomolecules.

  • Phosphate-buffered saline (PBS).

  • 4% Paraformaldehyde (PFA) in PBS.

  • 0.1% Triton X-100 in PBS for permeabilization.

  • Click reaction buffer: PBS.

  • This compound or Alexa Fluor 555 azide stock solution (10 mM in DMSO).

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (50 mM in water).

  • Copper ligand (e.g., THPTA) stock solution (100 mM in water).

  • Sodium ascorbate (B8700270) stock solution (1 M in water, freshly prepared).

  • Mounting medium with DAPI.

Procedure:

  • Fixation: Wash cells twice with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Permeabilization: Incubate cells with 0.1% Triton X-100 in PBS for 10-15 minutes.

  • Washing: Wash three times with PBS.

  • Click Reaction Cocktail Preparation (prepare immediately before use):

    • For a 1 mL final volume:

      • 889 µL PBS

      • 10 µL CuSO₄ stock solution (final concentration: 0.5 mM)

      • 1 µL this compound or Alexa Fluor 555 azide stock solution (final concentration: 10 µM)

      • 50 µL THPTA stock solution (final concentration: 5 mM)

      • 50 µL Sodium ascorbate stock solution (final concentration: 50 mM)

    • Vortex gently to mix.

  • Labeling: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash three times with PBS.

  • Nuclear Staining: Incubate with DAPI in PBS for 5 minutes.

  • Final Wash and Mounting: Wash once with PBS and mount the coverslip on a microscope slide using an appropriate mounting medium.

  • Imaging: Visualize using a fluorescence microscope with appropriate filter sets for the 555 nm dye and DAPI.

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for Live-Cell Imaging

This protocol is for labeling azide-modified biomolecules on the surface of living cells with a DBCO-functionalized fluorophore.

Materials:

  • Live cells cultured in appropriate medium, metabolically labeled with an azide-containing precursor.

  • Pre-warmed cell culture medium.

  • DBCO-functionalized AF 555 or Alexa Fluor 555 (stock solution in DMSO).

  • PBS or other appropriate imaging buffer.

Procedure:

  • Preparation: Ensure cells have been incubated with the azide-containing metabolic precursor for a sufficient time to allow for incorporation.

  • Wash: Gently wash the cells twice with pre-warmed culture medium to remove any unincorporated azide precursor.

  • Labeling: Prepare a solution of the DBCO-fluorophore in pre-warmed culture medium at a final concentration of 10-50 µM.

  • Incubation: Add the DBCO-fluorophore solution to the cells and incubate for 30-60 minutes at 37°C in a cell culture incubator, protected from light.

  • Wash: Gently wash the cells three times with pre-warmed culture medium or imaging buffer to remove unbound fluorophore.

  • Imaging: Image the live cells immediately using a fluorescence microscope equipped with a live-cell imaging chamber and appropriate filter sets.

Performance and Photostability

A key study directly comparing AF555 and Alexa Fluor 555 concluded that their spectral properties are "almost indistinguishable," and they exhibit highly similar fluorescence lifetimes and relative quantum yields.[1] This suggests a comparable level of brightness under similar conditions. The same study also found that both dye pairs (AF555/AFD647 and Alexa Fluor 555/Alexa Fluor 647) performed excellently in single-molecule FRET experiments, indicating a high degree of functional equivalence.[1]

Regarding photostability, Alexa Fluor 555 is well-documented to be more photostable than older cyanine dyes like Cy3.[5] Given the structural and spectroscopic similarities between AF 555 and Alexa Fluor 555, it is reasonable to expect that AF 555 also possesses high photostability, a claim often made by its manufacturers.[3][6] For demanding imaging applications that require prolonged or intense illumination, both dyes are expected to perform well.

Conclusion

Both this compound and Alexa Fluor 555 azide are high-performance fluorescent probes suitable for a wide range of bioorthogonal labeling and imaging applications. The available scientific literature indicates that their performance characteristics, including spectral properties, brightness, and likely photostability, are remarkably similar. Researchers can confidently select either dye based on availability, cost, and specific experimental needs, with the expectation of achieving excellent results in their click chemistry applications. For critical experiments, it is always advisable to perform a small-scale pilot study to validate the performance of the chosen dye in the specific experimental context.

References

A Head-to-Head Comparison: AF 555 Azide vs. Cy3 Azide for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in protein analysis, the choice of fluorescent label is a critical determinant of experimental success. The ad-vent of click chemistry has provided a powerful tool for attaching fluorophores to proteins with high specificity and efficiency. Among the plethora of available fluorescent probes, AF 555 azide (B81097) and Cy3 azide are two popular choices for labeling alkyne-modified proteins. This guide provides an objective, data-driven comparison of their performance to aid in the selection of the optimal reagent for your research needs.

Physicochemical and Spectroscopic Properties

A fundamental understanding of the photophysical properties of a fluorophore is paramount for designing and interpreting fluorescence-based experiments. Both AF 555 azide and Cy3 azide exhibit bright orange fluorescence with spectral characteristics suitable for common laser lines and filter sets. However, there are key differences in their performance, particularly in terms of brightness and photostability.

PropertyThis compoundCy3 Azide
Excitation Maximum (nm) ~555~555
Emission Maximum (nm) ~565~570
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~155,000~150,000
Quantum Yield ~0.1~0.15 - 0.31
Brightness (Ext. Coeff. x QY) ~15,500~22,500 - 46,500
Photostability HigherLower

Note: The quantum yield and, consequently, the brightness of fluorescent dyes can be highly dependent on their local environment and conjugation state. While some sources report a higher quantum yield for free Cy3, studies on protein conjugates often show that Alexa Fluor dyes, which are structurally similar to AF dyes, are significantly brighter and more resistant to self-quenching at higher degrees of labeling.[1][2]

Performance in Protein Labeling

While the intrinsic properties of the free dyes are important, their performance when conjugated to a protein is the ultimate measure of their utility in biological research.

Brightness and Signal-to-Noise Ratio: Experimental comparisons between Alexa Fluor 555 (a close analog of AF 555) and Cy3 have consistently demonstrated that protein conjugates of Alexa Fluor 555 are significantly brighter than those of Cy3, especially at higher degrees of labeling.[1][3][4] This is attributed to the reduced self-quenching of the Alexa Fluor dye when multiple fluorophores are in close proximity on a protein. This enhanced brightness directly translates to a higher signal-to-noise ratio in imaging applications, enabling the detection of low-abundance proteins and providing clearer images.

Photostability: One of the most significant advantages of AF 555 over Cy3 is its superior photostability.[5] In fluorescence microscopy, where samples are often subjected to intense and prolonged illumination, photobleaching (the irreversible loss of fluorescence) can be a major limitation. Alexa Fluor 555 is demonstrably more resistant to photobleaching than Cy3, allowing for longer exposure times and the acquisition of more robust time-lapse imaging data.[3][5]

Experimental Protocols

The following is a generalized protocol for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for labeling an alkyne-modified protein with either this compound or Cy3 azide.

Materials:
  • Alkyne-modified protein in a compatible buffer (e.g., PBS, pH 7.4)

  • This compound or Cy3 azide

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., Sodium Ascorbate or Tris(2-carboxyethyl)phosphine (TCEP))

  • Copper-chelating ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA))

  • DMSO (for dissolving dyes and ligands)

  • Purification resin (e.g., size-exclusion chromatography column)

Procedure:
  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of the fluorescent azide (AF 555 or Cy3) in anhydrous DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of the reducing agent (e.g., sodium ascorbate) in water. This solution should be prepared fresh.

    • Prepare a 50 mM stock solution of the copper-chelating ligand (e.g., THPTA) in water or DMSO.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the alkyne-modified protein (final concentration 1-20 µM) with the fluorescent azide (final concentration 100-200 µM).

    • Add the copper-chelating ligand to a final concentration of 500 µM.

    • Add the CuSO₄ solution to a final concentration of 50 µM.

    • Initiate the reaction by adding the freshly prepared reducing agent to a final concentration of 1-5 mM.

    • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purification:

    • Remove the excess dye and catalyst from the labeled protein using a size-exclusion chromatography column or dialysis.

    • Collect the fractions containing the labeled protein.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~555 nm).

Visualizing the Workflow

The following diagrams illustrate the key steps in the protein labeling process.

Protein_Modification_Workflow Protein Modification Workflow cluster_0 Step 1: Introduction of Alkyne Group Unmodified_Protein Unmodified Protein Metabolic_Labeling Metabolic Labeling (e.g., with L-Azidohomoalanine) Unmodified_Protein->Metabolic_Labeling Chemical_Modification Chemical Modification (e.g., NHS-ester alkyne) Unmodified_Protein->Chemical_Modification Alkyne_Modified_Protein Alkyne-Modified Protein Metabolic_Labeling->Alkyne_Modified_Protein Chemical_Modification->Alkyne_Modified_Protein

Caption: Introduction of an alkyne handle into the target protein.

Click_Chemistry_Labeling_Workflow Click Chemistry Labeling Workflow cluster_1 Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Alkyne_Modified_Protein Alkyne-Modified Protein Reaction_Mix Reaction Mix (Protein, Dye, CuSO4, Reductant, Ligand) Alkyne_Modified_Protein->Reaction_Mix Fluorescent_Azide This compound or Cy3 Azide Fluorescent_Azide->Reaction_Mix Labeled_Protein Fluorescently Labeled Protein Reaction_Mix->Labeled_Protein Purification Purification (Size-Exclusion Chromatography) Labeled_Protein->Purification

Caption: Covalent attachment of the fluorescent azide to the protein.

Conclusion and Recommendations

Both this compound and Cy3 azide are effective reagents for labeling alkyne-modified proteins via click chemistry. The choice between them will depend on the specific demands of the experiment.

  • For applications requiring the highest brightness and photostability, this compound is the superior choice. Its resistance to photobleaching and reduced self-quenching make it ideal for demanding imaging applications such as single-molecule studies, super-resolution microscopy, and long-term live-cell imaging. The resulting higher signal-to-noise ratio can be crucial for detecting proteins with low expression levels.

  • Cy3 azide is a more cost-effective alternative that provides good performance for many standard applications. For routine experiments where photobleaching is less of a concern and signal intensity is sufficient, Cy3 azide can be a reliable and economical option.

References

A Head-to-Head Battle of Photostability: AF 555 Azide vs. TAMRA Azide

Author: BenchChem Technical Support Team. Date: December 2025

In the demanding fields of bio-imaging and drug development, the selection of fluorescent probes is a critical determinant of experimental success. For researchers utilizing click chemistry for biomolecular labeling, AF 555 azide (B81097) and tetramethylrhodamine (B1193902) (TAMRA) azide are two prominent options in the orange-red spectral region. While both offer vibrant fluorescence, their performance under prolonged and intense illumination can vary significantly. This guide provides a detailed comparison of the photostability of AF 555 azide and TAMRA azide, supported by available experimental data and detailed methodologies, to aid researchers in making an informed decision for their specific applications.

Quantitative Performance at a Glance

To facilitate a clear comparison, the key photophysical and photostability properties of this compound and TAMRA azide are summarized in the table below. It is important to note that direct comparative studies on the azide derivatives under identical conditions are limited. Therefore, data from closely related derivatives and general dye characteristics are included to provide a comprehensive overview.

PropertyThis compoundTAMRA Azide (5-isomer)Reference(s)
Excitation Maximum (nm) ~555~546
Emission Maximum (nm) ~565~579
Molar Extinction Coefficient (cm⁻¹M⁻¹) >150,000~91,000
Fluorescence Quantum Yield (Φ) ~0.1 (in aqueous buffer)~0.1[1]
Relative Photostability High, superior to TAMRAGood to Robust[1][2][3]
Photobleaching Quantum Yield (Φb) Not consistently reported3.3 x 10⁻⁷[2]
Bleaching Lifetime (s) 23 ± 2 (for free Alexa Fluor 555)Not directly reported in a comparable study[4]

Note: AF 555 is structurally and spectrally similar to Alexa Fluor® 555. Data for Alexa Fluor® 555 is often used as a reliable proxy for AF 555 performance. The photostability of fluorescent dyes can be influenced by their local environment, conjugation partners, and the specific imaging conditions.

In-Depth Photostability Analysis

The data consistently indicates that this compound offers a significant advantage in photostability over TAMRA azide.[1][5] While TAMRA is considered to have good general photostability, the advanced chemical structure of the Alexa Fluor family, to which AF 555 is analogous, is specifically engineered to resist photobleaching.[2] This enhanced stability allows for longer exposure times and more robust image acquisition, which is particularly crucial for demanding applications such as time-lapse microscopy, single-molecule studies, and high-resolution imaging.[1]

Visualizing the Experimental Workflow

To provide a clearer understanding of how the photostability of these dyes is experimentally determined and compared, the following diagram illustrates a generalized workflow.

G cluster_prep Sample Preparation cluster_exp Photobleaching Experiment cluster_analysis Data Analysis cluster_comp Comparison prep_af Prepare this compound Conjugate Solution microscope Fluorescence Microscope Setup (Constant Illumination) prep_af->microscope prep_tamra Prepare TAMRA Azide Conjugate Solution prep_tamra->microscope acquire_af Time-lapse Image Acquisition (this compound) microscope->acquire_af acquire_tamra Time-lapse Image Acquisition (TAMRA Azide) microscope->acquire_tamra measure_af Measure Fluorescence Intensity Decay (this compound) acquire_af->measure_af measure_tamra Measure Fluorescence Intensity Decay (TAMRA Azide) acquire_tamra->measure_tamra plot Plot Normalized Intensity vs. Time measure_af->plot measure_tamra->plot calculate Calculate Photostability Metrics (e.g., Half-life, Quantum Yield) plot->calculate compare Compare Photostability calculate->compare

Caption: Workflow for comparing the photostability of fluorescent dyes.

Experimental Protocols

A standardized protocol is crucial for the accurate assessment and comparison of fluorophore photostability. The following outlines a general methodology for a photobleaching experiment.

Objective:

To quantify and compare the rate of photobleaching of this compound and TAMRA azide under continuous illumination.

Materials:
  • This compound and TAMRA azide conjugated to a biomolecule of interest (e.g., protein, oligonucleotide).

  • Phosphate-buffered saline (PBS), pH 7.4, or other suitable imaging buffer.

  • Microscope slides and coverslips.

  • Antifade mounting medium (optional, but recommended for comparative studies).

  • Fluorescence microscope equipped with:

    • A stable light source (e.g., laser or arc lamp).

    • Appropriate filter sets for AF 555 and TAMRA (e.g., TRITC/Cy3 filter set).

    • A sensitive camera (e.g., sCMOS or EMCCD).

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:
  • Sample Preparation:

    • Prepare solutions of the fluorescently labeled biomolecules in the imaging buffer at a concentration suitable for microscopy. Ensure the degree of labeling is comparable between the AF 555 and TAMRA conjugates.

    • Mount a small volume of the solution on a microscope slide and cover with a coverslip. If using an antifade medium, mix it with the sample solution before mounting. Seal the edges of the coverslip to prevent evaporation.

  • Microscope Setup:

    • Select the appropriate excitation and emission filters for the fluorophores.

    • Set the illumination intensity to a constant and defined level. It is critical to use the exact same illumination power and conditions for both dyes to ensure a fair comparison.

    • Define a region of interest (ROI) for imaging.

  • Image Acquisition:

    • Acquire a time-lapse series of images of the ROI under continuous illumination.

    • The time interval between images and the total acquisition time should be chosen to capture a significant decrease in fluorescence intensity.

  • Data Analysis:

    • For each time-lapse series, measure the mean fluorescence intensity within the ROI for every image.

    • Correct for background fluorescence by measuring the intensity of a region without any fluorescent molecules and subtracting it from the ROI intensity.

    • Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).

    • Plot the normalized fluorescence intensity as a function of time for both dyes.

    • Determine the photobleaching half-life (t½), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. This can be determined from the plotted decay curve.

    • For a more quantitative comparison, the photobleaching quantum yield (Φb) can be calculated if the photon flux and the molar extinction coefficient of the dyes are known. This typically involves more complex analysis and calibration.

Conclusion

For researchers engaged in fluorescence-based studies requiring high sensitivity and prolonged imaging, the photostability of the chosen fluorophore is paramount. The available data strongly suggests that This compound is significantly more photostable than TAMRA azide . This makes this compound the superior choice for demanding applications where photobleaching could compromise data quality and experimental outcomes. While TAMRA azide remains a viable and cost-effective option for less demanding or shorter-duration experiments, the enhanced performance and robustness of this compound justify its selection for cutting-edge research and high-content screening applications. The provided experimental protocol offers a framework for researchers to perform their own comparative analysis under their specific experimental conditions to make the most informed decision.

References

A Comparative Analysis of AF 555 Azide and Other Orange Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioorthogonal chemistry and fluorescence microscopy, the selection of an appropriate fluorescent probe is paramount for achieving high-quality imaging and reliable data. This guide provides a detailed comparison of the quantum yield of AF 555 azide (B81097) against other commonly used orange fluorescent dyes: TAMRA (Tetramethylrhodamine) azide, TMR (Tetramethylrhodamine) azide, and Alexa Fluor 555 azide. This analysis is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Quantitative Comparison of Spectroscopic Properties

The fluorescence quantum yield (Φ), a measure of the efficiency of photon emission after absorption, is a critical parameter for assessing the brightness of a fluorophore. The table below summarizes the key spectroscopic properties of AF 555 azide and its counterparts.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)
This compound555566152,0000.14[1]
TAMRA azide54156784,0000.1
BDP TMR azideNot SpecifiedNot SpecifiedNot Specified0.64[2]
Alexa Fluor 555 succinimidyl ester*555565150,0000.10[3]

Experimental Determination of Relative Quantum Yield

The comparative method is a widely accepted and reliable technique for determining the fluorescence quantum yield of a compound.[3][4] This method involves comparing the fluorescence intensity of the sample to a standard with a known quantum yield.

Principle

The relative quantum yield of a sample (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)²

Where:

  • Φ_std is the quantum yield of the standard.

  • I is the integrated fluorescence intensity.

  • A is the absorbance at the excitation wavelength.

  • n is the refractive index of the solvent.

To minimize errors, a series of dilutions with absorbance values below 0.1 are prepared for both the sample and the standard. The integrated fluorescence intensity is then plotted against absorbance, and the slope of the resulting linear fit is used in the calculation.[3]

Materials
  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Fluorescent dye of interest (e.g., this compound)

  • Quantum yield standard with a known quantum yield in the same spectral region (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

  • Appropriate solvent (e.g., phosphate-buffered saline, ethanol)

Protocol
  • Preparation of Stock Solutions: Prepare concentrated stock solutions of both the sample dye and the standard dye in the desired solvent.

  • Preparation of Dilutions: From the stock solutions, prepare a series of at least five dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to prevent inner filter effects.

  • Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer to the absorbance maximum of the dyes.

    • Record the fluorescence emission spectrum for each dilution of the sample and the standard. Ensure that the experimental conditions (e.g., excitation and emission slit widths) are kept constant for all measurements.

  • Data Analysis:

    • Integrate the area under the emission curve for each recorded spectrum to obtain the integrated fluorescence intensity (I).

    • For both the sample and the standard, plot the integrated fluorescence intensity (y-axis) against the absorbance (x-axis).

    • Determine the slope of the linear fit for both plots.

    • Calculate the quantum yield of the sample using the equation mentioned in the principle section, substituting the slopes for the integrated intensities and absorbances.

Visualizing the Application: Click Chemistry Workflow

Azide-functionalized dyes like this compound are commonly employed in "click chemistry," a set of biocompatible reactions that enable the efficient and specific labeling of biomolecules. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction. The following diagram illustrates a typical workflow for labeling an alkyne-modified protein with an azide-functionalized fluorescent dye.

Click_Chemistry_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System cluster_reaction Click Reaction cluster_product Product Protein_Alkyne Alkyne-Modified Protein Reaction_Mix Reaction Mixture Protein_Alkyne->Reaction_Mix Dye_Azide This compound Dye_Azide->Reaction_Mix Copper Copper(I) Source (e.g., CuSO4) Copper->Reaction_Mix Reducing_Agent Reducing Agent (e.g., Sodium Ascorbate) Reducing_Agent->Reaction_Mix Ligand Ligand (e.g., TBTA) Ligand->Reaction_Mix Labeled_Protein Fluorescently Labeled Protein Reaction_Mix->Labeled_Protein Incubation

References

A Head-to-Head Comparison of AF 555 Azide and TMR Azide for Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of fluorescence microscopy, the careful selection of fluorescent probes is paramount to achieving high-quality, reproducible data. For researchers utilizing bioorthogonal click chemistry, AF 555 azide (B81097) and tetramethylrhodamine (B1193902) (TMR) azide are two commonly employed fluorescent reporters for labeling and visualizing biomolecules. This guide provides an objective, data-driven comparison of their performance to assist researchers, scientists, and drug development professionals in making an informed decision for their specific applications.

Quantitative Performance Comparison

The brightness and photostability of a fluorophore are critical parameters that directly impact the sensitivity and duration of imaging experiments. The following table summarizes the key photophysical properties of AF 555 azide and two common variants of TMR azide.

PropertyThis compound5-TAMRA AzideBDP TMR Azide
Excitation Maximum (nm) ~555~546~545
Emission Maximum (nm) ~565~579~570
**Molar Extinction Coefficient (cm⁻¹M⁻¹) **~155,000~92,000~55,000
Quantum Yield (Φ) ~0.1 (for the structurally similar Alexa Fluor 555)~0.1~0.95
Relative Brightness HighModerateVery High
Photostability HighModerateModerate
pH Sensitivity Low (pH 4-10)ModerateNot specified

Note: Data for this compound is often represented by its parent dye, Alexa Fluor 555, due to their structural and spectral similarity.[1] TMR is available in different isomeric forms (e.g., 5-TAMRA, 6-TAMRA) and as part of different fluorophore scaffolds (e.g., BDP TMR), which can significantly affect its properties.

Performance Analysis

Brightness: A fluorophore's brightness is a product of its molar extinction coefficient and quantum yield. This compound is significantly brighter than 5-TAMRA azide due to its substantially higher molar extinction coefficient.[2] While BDP TMR azide has a remarkably high quantum yield, its lower molar extinction coefficient results in high, but not necessarily superior, brightness compared to this compound in all applications. The overall brightness of AF 555 conjugates is often superior in many biological applications.[2]

Photostability: AF 555 is consistently reported to be more photostable than TMR and its derivatives like Cy3.[3][4][5] This allows for longer exposure times during image acquisition and is particularly advantageous for time-lapse imaging and z-stack acquisition.[2][3] One study reported the photobleaching lifetime of a TMR conjugate to be 5.6 seconds, while the Alexa Fluor 555 conjugate had a lifetime of 23.6 seconds under the same conditions.[6]

pH Sensitivity: The fluorescence of AF 555 is stable over a broad pH range (pH 4-10), which is a significant advantage for live-cell imaging where intracellular pH can fluctuate.[2] TMR dyes can exhibit some pH sensitivity, which may affect signal stability in certain experimental conditions.

Experimental Workflows and Protocols

A common application for this compound and TMR azide is the detection of metabolically labeled biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." A typical workflow involves the metabolic incorporation of an azide-modified precursor, followed by the covalent attachment of the azide-conjugated fluorophore to an alkyne-modified target.

Experimental Workflow: Metabolic Labeling and Detection

MetabolicLabeling cluster_cell Live Cell cluster_detection Detection Metabolic_Incorporation Metabolic Incorporation of Azide-Modified Precursor Azide_Labeled_Biomolecule Azide-Labeled Biomolecule Metabolic_Incorporation->Azide_Labeled_Biomolecule Cellular Metabolism Fixation_Permeabilization Fixation & Permeabilization Azide_Labeled_Biomolecule->Fixation_Permeabilization Click_Reaction Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Fixation_Permeabilization->Click_Reaction Labeled_Biomolecule Labeled Biomolecule Washing Washing Click_Reaction->Washing Imaging Fluorescence Microscopy Washing->Imaging Fluorophore_Azide This compound or TMR Azide Fluorophore_Azide->Click_Reaction Alkyne_Probe Alkyne-Modified Probe Alkyne_Probe->Click_Reaction

Caption: Workflow for labeling and imaging biomolecules using metabolic labeling and click chemistry.

Detailed Experimental Protocol: Labeling and Imaging of Metabolically Labeled Glycans in Mammalian Cells

This protocol provides a general procedure for labeling newly synthesized glycans with an azide-modified sugar and detecting them with either this compound or TMR azide via CuAAC.

Materials:

  • Mammalian cells cultured on coverslips

  • Complete cell culture medium

  • Azide-modified sugar (e.g., N-azidoacetylmannosamine, Ac4ManNAz)

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 3% BSA in PBS)

  • This compound or TMR azide

  • Alkyne-modified detection reagent (if the fluorophore is an alkyne and the metabolic label is an azide)

  • Click chemistry reaction buffer components:

    • Copper(II) sulfate (B86663) (CuSO4)

    • Copper-chelating ligand (e.g., THPTA)

    • Reducing agent (e.g., sodium ascorbate)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope with appropriate filter sets for the chosen fluorophore and DAPI

Procedure:

  • Metabolic Labeling:

    • Culture mammalian cells on coverslips to the desired confluency.

    • Supplement the culture medium with the azide-modified sugar (e.g., 25-50 µM Ac4ManNAz) and incubate for 24-48 hours to allow for metabolic incorporation into cellular glycans.[7]

  • Cell Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[8]

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[8]

    • Wash the cells three times with PBS.

  • Click Chemistry Reaction:

    • Prepare the click reaction cocktail immediately before use. For a 500 µL reaction, mix the following in order:

      • 385 µL PBS

      • 50 µL 30% BSA

      • 10 µL of a 10 mM solution of this compound or TMR azide in DMSO

      • 25 µL of a 2 mM solution of a copper-chelating ligand (e.g., THPTA)

      • 10 µL of a 50 mM solution of CuSO4

      • 20 µL of a 250 mM solution of sodium ascorbate (B8700270) (freshly prepared)

    • Aspirate the PBS from the cells and add the click reaction cocktail to the coverslips.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Counterstaining:

    • Wash the cells three times with PBS.

    • Incubate the cells with a nuclear counterstain (e.g., DAPI) according to the manufacturer's instructions.

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Image the cells using a fluorescence microscope equipped with appropriate filter sets for AF 555/TMR (Excitation/Emission: ~555/565 nm) and DAPI (Excitation/Emission: ~358/461 nm).

Logical Relationship: Choosing the Right Fluorophore

FluorophoreChoice cluster_considerations Key Considerations cluster_choices Fluorophore Choice Start Application Requirements Brightness High Brightness Needed? Start->Brightness Photostability Long-Term Imaging? Start->Photostability Cost Budget Constraints? Start->Cost AF555 This compound Brightness->AF555 Yes TMR TMR Azide Brightness->TMR No Photostability->AF555 Yes Photostability->TMR No Cost->AF555 No Cost->TMR Yes

Caption: Decision tree for selecting between this compound and TMR azide based on experimental needs.

Conclusion

Both this compound and TMR azide are valuable tools for fluorescence microscopy when used in conjunction with click chemistry. However, their performance characteristics differ significantly. This compound is the superior choice for applications demanding high brightness and photostability, such as imaging low-abundance targets or conducting long-term live-cell imaging experiments.[2][3] While TMR azide is a more cost-effective option, its lower brightness and photostability may limit its utility in demanding imaging scenarios. The availability of high-quantum-yield TMR variants like BDP TMR azide offers an alternative, though a comprehensive comparison of all photophysical properties should be considered. Ultimately, the choice between this compound and TMR azide should be guided by the specific requirements of the experiment and the instrumentation available.

References

A Head-to-Head Comparison of AF 555 Azide for High-Efficiency Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging click chemistry for biomolecular labeling, the choice of a fluorescent azide (B81097) is critical to experimental success. AF 555 azide has emerged as a popular choice for its bright fluorescence in the orange spectrum. This guide provides an objective comparison of this compound with its primary alternatives, including Alexa Fluor 555 azide and Cy3 azide, supported by experimental data and detailed protocols to inform your selection for various bioconjugation strategies.

Performance at a Glance: A Quantitative Comparison

The selection of a fluorescent probe is often guided by its photophysical properties, which directly impact signal brightness and stability. Below is a summary of the key performance indicators for this compound and its spectral counterparts.

PropertyThis compoundAlexa Fluor 555 AzideCy3 Azide
Excitation Maximum (λex) ~555 nm~555 nm~555 nm
Emission Maximum (λem) ~566 nm[1]~565 - 572 nm~570 nm
Molar Extinction Coefficient (ε) ~152,000 cm⁻¹M⁻¹[1]~155,000 cm⁻¹M⁻¹~150,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ) ~0.14[1]~0.10Not consistently reported for azide conjugate
Photostability High[2]High, generally considered more photostable than Cy3[3]Moderate
Molecular Weight (protonated) Not specified~915.08 g/mol Varies by supplier
Solubility Hydrophilic[2]Water-solubleWater-soluble

Note: The quantum yield of fluorescent dyes can be influenced by conjugation to biomolecules and the local environment. The values presented are for the azide-functionalized dyes where available.

In-Depth Analysis: Labeling Efficiency and Performance

While the spectral properties of this compound, Alexa Fluor 555 azide, and Cy3 azide are nearly identical, their performance in labeling experiments can differ based on the specific click chemistry reaction employed and the nature of the target biomolecule.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This robust and high-yielding reaction is widely used for labeling proteins and nucleic acids in vitro. The efficiency of CuAAC is generally high for most azide-functionalized dyes. However, the use of a copper catalyst can be a concern for in vivo studies due to its cytotoxicity.[4] Picolyl azides, which incorporate a copper-chelating motif, have been shown to significantly increase the rate of CuAAC reactions, allowing for lower copper concentrations and improved biocompatibility.[5]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For live-cell imaging and in vivo applications, copper-free click chemistry is the method of choice. SPAAC utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which react spontaneously with azides.[4] The reaction kinetics of SPAAC can be influenced by the specific cyclooctyne (B158145) and the structure of the azide. DBCO is one of the most reactive cyclooctynes for SPAAC.[6] While direct comparative kinetic data for this compound versus its alternatives in SPAAC is limited, the choice of the cyclooctyne partner is a critical determinant of the reaction speed.

Photostability and Brightness: AF 555 is described as a hydrophilic fluorophore with high photostability.[2] Studies comparing the parent dyes have shown that Alexa Fluor 555 is significantly more photostable than Cy3, which is an important consideration for imaging applications that require prolonged or intense illumination.[3] Brighter and more photostable dyes allow for longer image acquisition times and the detection of low-abundance targets.[7][8]

Nonspecific Binding: Nonspecific binding of fluorescent probes can be a significant issue, leading to high background signal. The hydrophilicity of AF 555 and Alexa Fluor 555 dyes helps to minimize nonspecific interactions.[2][9] However, it is always recommended to perform control experiments to assess the level of nonspecific binding in your specific application.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments related to validating and comparing the labeling efficiency of this compound and its alternatives.

Protocol 1: Protein Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for labeling an alkyne-modified protein with an azide-functionalized fluorescent dye using a copper catalyst.

Materials:

  • Alkyne-modified protein in a copper-free buffer (e.g., PBS, pH 7.4)

  • This compound (or alternative fluorescent azide)

  • 10 mM stock solution of the fluorescent azide in DMSO

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • Protein labeling buffer (e.g., PBS)

  • Desalting column for purification

Procedure:

  • Prepare Reagents:

    • Prepare a 20 mM solution of CuSO₄ in water.

    • Prepare a 100 mM solution of THPTA in water.

    • Prepare a fresh 50 mM solution of sodium ascorbate in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified protein (e.g., to a final concentration of 1-5 mg/mL) with the protein labeling buffer.

    • Add the fluorescent azide stock solution to achieve the desired molar excess (typically 5-20 fold excess over the protein).

    • Prepare the catalyst premix by combining the CuSO₄ and THPTA solutions in a 1:5 molar ratio.

  • Initiate the Reaction:

    • Add the CuSO₄/THPTA premix to the protein-dye mixture.

    • Add the freshly prepared sodium ascorbate solution to initiate the reaction. The final concentration of copper is typically in the range of 50-200 µM.

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Remove the excess dye and copper catalyst by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).

  • Quantification:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~555 nm).

Protocol 2: Cell Surface Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the labeling of azide-modified cell surface glycans with a DBCO-functionalized fluorescent dye for analysis by flow cytometry or fluorescence microscopy.

Materials:

  • Cells metabolically labeled with an azide-containing sugar (e.g., Ac₄ManNAz)

  • DBCO-functionalized AF 555 (or alternative)

  • Phosphate-buffered saline (PBS), pH 7.4

  • FACS buffer (PBS with 1% BSA and 0.1% sodium azide) for flow cytometry

  • Fixative (e.g., 4% paraformaldehyde in PBS) for microscopy (optional)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Preparation:

    • Harvest the azide-labeled cells and wash them twice with ice-cold PBS.

    • Resuspend the cells in FACS buffer at a concentration of 1x10⁶ cells/mL for flow cytometry or in PBS for microscopy.

  • Labeling Reaction:

    • Add the DBCO-functionalized fluorescent dye to the cell suspension to a final concentration of 10-50 µM.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Wash the cells three to four times with ice-cold FACS buffer or PBS to remove any unbound dye.

  • Analysis:

    • For Flow Cytometry: Analyze the cells on a flow cytometer using the appropriate laser and emission filters for the AF 555 fluorophore. Include an unlabeled cell sample as a negative control.

    • For Fluorescence Microscopy: If desired, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature, followed by washing with PBS. Mount the cells on a microscope slide and image using a fluorescence microscope with the appropriate filter set.

Protocol 3: Determination of Degree of Labeling (DOL) by Spectrophotometry

This protocol provides a method to calculate the average number of dye molecules conjugated to each protein molecule.

Materials:

  • Purified fluorescently labeled protein conjugate

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Measure Absorbance:

    • Measure the absorbance of the purified protein-dye conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (A_max, ~555 nm for AF 555). Dilute the sample if the absorbance is too high.

  • Calculate Protein Concentration:

    • The concentration of the protein can be calculated using the following formula, which corrects for the absorbance of the dye at 280 nm: Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

      • CF is the correction factor (A₂₈₀ of the free dye / A_max of the free dye). This value is dye-specific and should be obtained from the manufacturer or determined experimentally.

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate Dye Concentration:

    • The concentration of the dye is calculated using the Beer-Lambert law: Dye Concentration (M) = A_max / ε_dye

      • ε_dye is the molar extinction coefficient of the dye at its absorbance maximum.

  • Calculate DOL:

    • The DOL is the molar ratio of the dye to the protein: DOL = Dye Concentration (M) / Protein Concentration (M)

Visualizing the Workflow

The following diagrams illustrate the key experimental workflows described in this guide.

G cluster_0 CuAAC Protein Labeling Prepare Reagents Prepare Reagents Reaction Setup Reaction Setup Prepare Reagents->Reaction Setup Initiate Reaction Initiate Reaction Reaction Setup->Initiate Reaction Incubation Incubation Initiate Reaction->Incubation Purification Purification Incubation->Purification Quantification (DOL) Quantification (DOL) Purification->Quantification (DOL)

Workflow for protein labeling using CuAAC.

G cluster_1 SPAAC Cell Surface Labeling Metabolic Labeling Metabolic Labeling Cell Preparation Cell Preparation Metabolic Labeling->Cell Preparation Labeling Reaction Labeling Reaction Cell Preparation->Labeling Reaction Washing Washing Labeling Reaction->Washing Analysis Analysis Washing->Analysis Flow Cytometry Flow Cytometry Analysis->Flow Cytometry Fluorescence Microscopy Fluorescence Microscopy Analysis->Fluorescence Microscopy

Workflow for cell surface labeling via SPAAC.

Conclusion and Recommendations

The choice between this compound and its alternatives depends on the specific requirements of the experiment.

  • For routine in vitro labeling where cost is a consideration, Cy3 azide is a viable option. However, its lower photostability may be a limitation for demanding imaging applications.

  • This compound offers a good balance of brightness, photostability, and hydrophilicity, making it a versatile choice for a wide range of applications.

  • For experiments requiring the highest photostability and brightness, particularly for single-molecule studies or long-term imaging, Alexa Fluor 555 azide is often the preferred choice. [3]

Ultimately, for critical applications, it is advisable to perform a small-scale pilot experiment to compare the performance of the selected dyes under your specific experimental conditions. By carefully considering the photophysical properties and the requirements of the bioconjugation strategy, researchers can select the optimal fluorescent azide to achieve reliable and high-quality data.

References

A Researcher's Guide to the Spectral Overlap of AF 555 Azide with Common Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of fluorescence-based assays, the careful selection of fluorophores is paramount to generating accurate and reproducible data. One critical consideration is the spectral overlap between different dyes used in a multicolor experiment. This guide provides a comprehensive comparison of the spectral properties of AF 555 azide (B81097) with other commonly used fluorophores—Cy3, Alexa Fluor 546, and Rhodamine B—with a focus on their spectral overlap. Understanding these characteristics is essential for designing multiplexed assays, minimizing fluorescence bleed-through, and predicting the efficiency of Förster Resonance Energy Transfer (FRET).

Quantitative Comparison of Fluorophore Spectral Properties

The selection of appropriate fluorophores for multicolor imaging or FRET-based assays is critically dependent on their spectral characteristics. The following table summarizes the key spectral properties of AF 555 azide and other common fluorophores in a similar spectral region. These parameters are essential for predicting potential spectral overlap and bleed-through.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield (Φ)
This compound 552-555[1][2][3]565-572[1][3][4]152,000-155,000[1][4]0.10-0.14[1][5]
Cy3 554[6]568-570[6][7]150,000[6]0.15-0.31[6][8]
Alexa Fluor 546 556[9]573[9]104,000-112,000[9]0.1[9]
Rhodamine B 542-546567-570[8]106,0000.43-0.70

Understanding and Quantifying Spectral Overlap

Spectral overlap occurs when the emission spectrum of one fluorophore (the donor) overlaps with the excitation (absorption) spectrum of another fluorophore (the acceptor). This phenomenon is the basis of FRET but can also be a source of signal bleed-through in multicolor fluorescence microscopy. The degree of spectral overlap is quantified by the spectral overlap integral (J(λ)).

Concept of Spectral Overlap cluster_donor Donor Fluorophore cluster_acceptor Acceptor Fluorophore cluster_overlap Spectral Overlap Donor_Excitation Excitation Donor_Emission Emission Donor_Excitation->Donor_Emission Fluorescence Overlap Overlap Region Donor_Emission->Overlap Acceptor_Excitation Excitation Acceptor_Emission Emission Acceptor_Excitation->Acceptor_Emission Fluorescence Acceptor_Excitation->Overlap FRET FRET Overlap->FRET Enables FRET Bleedthrough Bleedthrough Overlap->Bleedthrough Causes Bleed-through

Caption: Logical relationship of spectral overlap with FRET and bleed-through.

Experimental Protocol for Determining Spectral Overlap

To quantitatively assess the spectral overlap between two fluorophores, such as this compound as a potential donor and another fluorophore as an acceptor, the following protocol can be employed to acquire the necessary data for calculating the spectral overlap integral.

Objective: To measure the fluorescence emission spectrum of the donor (this compound) and the absorption spectrum of the acceptor (e.g., Cy3, Alexa Fluor 546, or Rhodamine B) to calculate the spectral overlap integral.

Materials:

  • This compound (donor)

  • Acceptor fluorophore (e.g., Cy3, Alexa Fluor 546, or Rhodamine B)

  • High-purity solvent (e.g., ethanol (B145695) or phosphate-buffered saline, PBS)

  • UV-Vis spectrophotometer

  • Fluorescence spectrophotometer (spectrofluorometer)

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

Part 1: Measuring the Acceptor's Molar Extinction Coefficient Spectrum

  • Prepare a stock solution of the acceptor fluorophore of a known concentration (e.g., 1 mM) in the chosen solvent.

  • Prepare a series of dilutions from the stock solution. The concentrations should be chosen to have absorbance values between 0.1 and 1.0 at the absorption maximum to ensure linearity according to the Beer-Lambert law.

  • Measure the absorbance spectrum of each dilution using the UV-Vis spectrophotometer across the desired wavelength range (e.g., 400-700 nm). Use the solvent as a blank.

  • Plot absorbance at the maximum wavelength versus concentration. The slope of this line, according to the Beer-Lambert law (A = εcl), will be the molar extinction coefficient (ε) at that wavelength.

  • Normalize the absorption spectrum of a solution with a known concentration to obtain the molar extinction coefficient spectrum, ε(λ), in units of M⁻¹cm⁻¹.

Part 2: Measuring the Donor's Fluorescence Emission Spectrum

  • Prepare a dilute solution of the donor fluorophore (this compound) in the same solvent used for the acceptor. The concentration should be low enough to avoid inner filter effects (typically an absorbance of < 0.1 at the excitation wavelength).

  • Set the excitation wavelength on the spectrofluorometer to the excitation maximum of the donor (approximately 555 nm for AF 555).

  • Measure the fluorescence emission spectrum across a relevant wavelength range (e.g., 560-750 nm).

  • Correct the emission spectrum for instrument-specific variations in detector sensitivity.

  • Normalize the corrected emission spectrum so that the area under the curve is equal to 1. This gives the normalized fluorescence intensity, FD(λ).

Part 3: Calculating the Spectral Overlap Integral (J(λ))

The spectral overlap integral is calculated using the following equation:

J(λ) = ∫ FD(λ) * εA(λ) * λ⁴ dλ

Where:

  • J(λ) is the spectral overlap integral in units of M⁻¹cm⁻¹nm⁴.

  • FD(λ) is the normalized fluorescence emission spectrum of the donor.

  • εA(λ) is the molar extinction coefficient spectrum of the acceptor.

  • λ is the wavelength in nanometers.

The integration is performed over the entire wavelength range where the spectra overlap. This calculation can be performed numerically using software such as Microsoft Excel, Origin, or MATLAB.

Experimental Workflow Visualization

The following diagram illustrates the workflow for experimentally determining the spectral overlap between a donor and an acceptor fluorophore.

Workflow for Determining Spectral Overlap cluster_donor Donor (this compound) Analysis cluster_acceptor Acceptor Analysis cluster_calc Calculation start Start D1 Prepare Donor Solution (Abs < 0.1) start->D1 A1 Prepare Acceptor Solutions (Known Concentrations) start->A1 D2 Measure Emission Spectrum (Spectrofluorometer) D1->D2 D3 Normalize Emission Spectrum (Area = 1) D2->D3 C1 Calculate Spectral Overlap Integral (J(λ)) D3->C1 A2 Measure Absorption Spectra (Spectrophotometer) A1->A2 A3 Calculate Molar Extinction Coefficient Spectrum A2->A3 A3->C1 end_node End C1->end_node

Caption: Experimental workflow for spectral overlap determination.

By following this guide, researchers can make informed decisions about fluorophore selection, enabling the design of robust and reliable multicolor fluorescence experiments. The provided protocols offer a clear path to quantifying spectral overlap, a critical parameter for advanced fluorescence applications.

References

A Head-to-Head Showdown: Unveiling the Cost-Effectiveness of AF 555 Azide versus Alexa Fluor™ 555 Azide for Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of fluorescent labeling, researchers are continually seeking cost-effective alternatives to premium-priced dyes without compromising on performance. This guide provides a detailed comparison of AF 555 azide (B81097) and its renowned counterpart, Alexa Fluor™ 555 azide, focusing on their cost, key photophysical properties, and labeling efficiency. Our analysis, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with the necessary information to make an informed decision based on both budgetary and performance requirements.

At a Glance: Key Performance Indicators and Cost Comparison

To facilitate a direct comparison, the following table summarizes the essential quantitative data for AF 555 azide and Alexa Fluor™ 555 azide.

ParameterThis compound & EquivalentsAlexa Fluor™ 555 Azide
Excitation Maximum (λex) ~555 nm~555 nm
Emission Maximum (λem) ~565 - 572 nm~565 nm
Molar Extinction Coefficient (ε) ~155,000 cm⁻¹M⁻¹[1]~155,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ) 0.14[2]0.10
Apparent Photobleaching Time Constant Data not available33.6 ± 0.3 s[3]
Price (1 mg) $140 - $199.90~$627.81 (for Hydrazide)
Price (5 mg) $450 - $649.90Data not available for direct azide comparison

Note: Prices are subject to change and may vary between vendors. The price for Alexa Fluor™ 555 azide is based on the hydrazide derivative as direct pricing for the azide was not consistently available without a user account. This compound is also marketed as APDye™ 555 Azide and AZDye™ 555 Azide by different vendors.

Diving Deeper: A Performance-Based Analysis

While spectral properties such as excitation and emission maxima are nearly identical, allowing for the use of the same instrument settings and filter sets, the true differentiators lie in the quantum yield, photostability, and labeling efficiency.

Brightness: A Tale of Quantum Yield

The brightness of a fluorophore is a critical factor, determined by the product of its molar extinction coefficient and its fluorescence quantum yield. Both this compound and Alexa Fluor™ 555 azide boast a high molar extinction coefficient of approximately 155,000 cm⁻¹M⁻¹. However, the reported fluorescence quantum yield for this compound is slightly higher at 0.14, compared to 0.10 for Alexa Fluor™ 555. This suggests that, under identical conditions, this compound has the potential to be a brighter fluorophore.

Photostability: The Enduring Glow

Conversely, Alexa Fluor™ 555 is well-documented for its exceptional photostability. Studies have shown it to be significantly more photostable than other spectrally similar dyes like Cy3.[4][5][6] One study reported an apparent photobleaching time constant of 33.6 ± 0.3 seconds for Alexa Fluor 555, providing a quantitative measure of its robustness.[3] For demanding imaging applications where signal stability over time is critical, Alexa Fluor™ 555 may hold an advantage.

Labeling Efficiency: The Click Chemistry Connection

Both this compound and Alexa Fluor™ 555 azide are designed for bioorthogonal labeling via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, commonly known as "click chemistry." This highly specific and efficient reaction allows for the precise labeling of biomolecules in complex biological systems.

Experimental Protocols

To enable researchers to conduct their own comparative studies, we provide detailed methodologies for key experiments.

Protocol for Measuring Photostability

This protocol outlines a common method for determining the photobleaching rate of a fluorescent dye.

Objective: To quantify and compare the photostability of this compound and Alexa Fluor™ 555 azide under controlled illumination.

Materials:

  • Fluorescence microscope (confocal or widefield) with a stable light source (e.g., laser or stabilized lamp).

  • High-sensitivity camera.

  • Microscope slides or imaging dishes.

  • Solutions of this compound and Alexa Fluor™ 555 azide at equal concentrations in the same buffer (e.g., PBS).

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Sample Preparation: Prepare a slide or dish with the fluorescent dye solution. Ensure a uniform field of view.

  • Microscope Setup: Turn on the microscope and select the appropriate filter set and laser line for the dyes (e.g., 555 nm excitation). Set the laser power to a consistent level for both dyes.

  • Image Acquisition:

    • Locate a region of interest (ROI).

    • Acquire a time-lapse series of images under continuous illumination at regular intervals until the fluorescence intensity has significantly decreased.

  • Data Analysis:

    • Measure the mean fluorescence intensity of the ROI in each frame.

    • Correct for background fluorescence.

    • Normalize the fluorescence intensity at each time point to the initial intensity.

    • Plot the normalized intensity versus time and fit the data to an exponential decay curve to determine the photobleaching time constant or half-life.

Protocol for Comparing Click Chemistry Labeling Efficiency

This protocol provides a framework for comparing the labeling efficiency of the two azide dyes in a cell-based assay.

Objective: To quantitatively compare the efficiency of this compound and Alexa Fluor™ 555 azide in labeling alkyne-modified biomolecules in cells.

Materials:

  • Cell line of interest.

  • An alkyne-modified metabolic label (e.g., an alkyne-containing amino acid or sugar).

  • This compound and Alexa Fluor™ 555 azide.

  • Click chemistry reaction components (e.g., copper(II) sulfate, a reducing agent like sodium ascorbate, and a copper-chelating ligand if required).

  • Fixative (e.g., paraformaldehyde).

  • Permeabilization buffer (e.g., Triton X-100 in PBS).

  • Fluorescence microscope or flow cytometer.

  • Image analysis software or flow cytometry analysis software.

Procedure:

  • Metabolic Labeling: Culture cells in the presence of the alkyne-modified metabolic label to incorporate it into biomolecules.

  • Cell Fixation and Permeabilization: Fix and permeabilize the cells to allow entry of the click chemistry reagents.

  • Click Reaction:

    • Prepare the click reaction cocktail containing either this compound or Alexa Fluor™ 555 azide at the same concentration.

    • Incubate the cells with the reaction cocktail for a set period to allow the click reaction to proceed.

  • Washing: Wash the cells to remove unreacted dye.

  • Imaging and Analysis:

    • Microscopy: Acquire images of the labeled cells using identical settings for both dye conditions. Quantify the mean fluorescence intensity per cell.

    • Flow Cytometry: Analyze the fluorescence intensity of the cell population for each dye.

Visualizing the Workflow and Concepts

To further clarify the experimental processes and relationships, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for Dye Comparison cluster_photostability Photostability Assay cluster_labeling Labeling Efficiency Assay prep_photo Prepare Dye Solutions image_photo Time-Lapse Imaging prep_photo->image_photo analyze_photo Analyze Intensity Decay image_photo->analyze_photo comparison Compare Results: Cost, Brightness, Photostability, Efficiency analyze_photo->comparison metabolic_label Metabolic Labeling with Alkyne fix_perm Fix & Permeabilize Cells metabolic_label->fix_perm click_reaction Perform Click Reaction fix_perm->click_reaction wash Wash Cells click_reaction->wash analyze_labeling Quantify Fluorescence wash->analyze_labeling analyze_labeling->comparison start Select Dyes: This compound vs. Alexa Fluor™ 555 Azide cluster_photostability cluster_photostability start->cluster_photostability cluster_labeling cluster_labeling start->cluster_labeling

Caption: Workflow for comparing this compound and Alexa Fluor™ 555 azide.

Click_Chemistry Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) biomolecule Alkyne-modified Biomolecule product Fluorescently Labeled Biomolecule biomolecule->product dye Azide-functionalized Dye (AF 555 or Alexa Fluor™ 555) dye->product catalyst Cu(I) Catalyst catalyst->product

Caption: The fundamental principle of CuAAC click chemistry.

Conclusion: A Bright Future for Cost-Conscious Research

The data presented in this guide suggests that this compound and its commercially available equivalents are highly viable and cost-effective alternatives to Alexa Fluor™ 555 azide. With a potentially higher quantum yield and significantly lower price point, this compound presents a compelling option for a wide range of applications, including fluorescence microscopy and flow cytometry.

However, for experiments that are particularly sensitive to photobleaching, the well-documented and superior photostability of Alexa Fluor™ 555 may justify the additional cost. Ultimately, the choice between these two fluorophores will depend on the specific experimental requirements and budgetary constraints. Researchers are encouraged to perform their own in-house comparisons using the provided protocols to determine the optimal dye for their specific needs.

References

Performance of AF 555 Azide in Diverse Buffer Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging click chemistry for biomolecule labeling, the choice of buffer can significantly impact the efficiency and outcome of the conjugation reaction. This guide provides an objective comparison of the performance of AF 555 azide (B81097), a bright and photostable fluorescent probe, in various buffer systems for both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.

AF 555 azide is a hydrophilic fluorescent dye that is spectrally similar to other popular dyes like Alexa Fluor® 555 and Cy3[1][2]. Its azide functionality allows for its covalent attachment to alkyne-modified biomolecules through a stable triazole linkage[3][4]. The selection of an appropriate buffer system is critical to ensure optimal reaction kinetics, stability of the dye, and integrity of the biomolecules being labeled.

Buffer System Performance for this compound Conjugation

The two primary methods for attaching this compound to biomolecules are the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). The optimal buffer system differs significantly between these two approaches.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC reactions are known for their fast kinetics and high efficiency[5]. However, they require the presence of a Cu(I) catalyst, which can be toxic to living cells. The buffer for CuAAC must be able to support the catalytic cycle and maintain the stability of the biomolecules.

Buffer SystempH RangeKey Components & ConsiderationsPerformance Insights
Phosphate (B84403) Buffer 7.0 - 7.4Sodium Phosphate. A common choice for bioconjugation.Provides a stable pH environment for many proteins. The reaction requires a copper source (e.g., CuSO₄), a reducing agent (e.g., sodium ascorbate) to maintain copper in the Cu(I) state, and a Cu(I)-stabilizing ligand (e.g., THPTA or BTTAA) to enhance reaction efficiency and protect biomolecules from oxidative damage[6][7][8][9].
Tris Buffer 7.0 - 8.0Tris(hydroxymethyl)aminomethane.Can be used for CuAAC, but primary amine buffers can sometimes interact with copper ions. Careful selection of ligands is important.
HEPES Buffer 7.0 - 7.54-(2-hydroxyethyl)-1-piperazineethanesulfonic acid.Often used in cell culture and bioconjugation. It is generally considered more compatible with copper-catalyzed reactions than Tris buffer.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction, making it ideal for applications in living systems[10]. The reaction rate is influenced by the choice of buffer and the pH.

Buffer SystempH RangeKey Components & ConsiderationsPerformance Insights
Phosphate-Buffered Saline (PBS) 7.2 - 7.4A widely used biological buffer.While compatible, some studies have shown that PBS can result in lower SPAAC reaction rates compared to other buffers like HEPES[11].
HEPES Buffer 7.0 - 8.54-(2-hydroxyethyl)-1-piperazineethanesulfonic acid.Often recommended for SPAAC reactions as it can lead to higher reaction rates compared to PBS at the same pH[11]. The pH of the reaction mixture can directly impact the rate of the cycloaddition, with higher pH values generally accelerating SPAAC reactions[11].
Cell Culture Media (e.g., DMEM, RPMI) ~7.4Complex mixtures containing salts, amino acids, and vitamins.Can be used for live-cell labeling. DMEM has been observed to lead to faster reactions compared to RPMI[11]. It is crucial to ensure the media is free of sodium azide, which is often used as a preservative and would compete with the this compound[11].

Comparison with Alternative Fluorescent Azides

While this compound is an excellent choice for many applications, several alternatives with different spectral properties are available. The choice of dye will depend on the specific experimental setup, including the available laser lines and filter sets.

Fluorescent Dye AzideExcitation Max (nm)Emission Max (nm)Key Features
This compound ~555~572Bright, photostable, and hydrophilic. Spectrally similar to Alexa Fluor® 555 and Cy3[1][2].
AF 488 Azide ~495~519A common green-fluorescent dye, compatible with the 488 nm laser line.
Cy5 Azide ~649~670A far-red fluorescent dye, useful for multiplexing with other fluorophores and for in vivo imaging due to reduced tissue autofluorescence.
Cy5.5 Azide ~675~694An alternative far-red dye with slightly longer excitation and emission wavelengths than Cy5.
TAMRA Azide ~546~579A well-established orange-fluorescent dye.

Experimental Protocols

The following are generalized protocols for performing CuAAC and SPAAC reactions with this compound. Optimization may be required for specific biomolecules and applications.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Protein

Materials:

  • Alkyne-modified protein in phosphate buffer (pH 7.4)

  • This compound dissolved in a compatible organic solvent (e.g., DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄) solution

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution

  • Sodium ascorbate (B8700270) solution (freshly prepared)

  • Aminoguanidine (B1677879) solution (optional, to prevent oxidative damage)

Procedure:

  • In a microcentrifuge tube, combine the alkyne-modified protein with the this compound solution. A slight molar excess of the this compound is typically used.

  • Prepare a premixed solution of CuSO₄ and the THPTA ligand. A ligand-to-copper ratio of 5:1 is often recommended[7].

  • Add the aminoguanidine solution (if used) to the protein-azide mixture, followed by the premixed CuSO₄-ligand solution.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours.

  • Purify the labeled protein using an appropriate method, such as size-exclusion chromatography or dialysis, to remove unreacted dye and catalyst components.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of a Protein

Materials:

  • Azide-modified protein in HEPES buffer (pH 7.5)

  • DBCO-functionalized AF 555 (or other cyclooctyne (B158145) derivative) dissolved in a compatible organic solvent (e.g., DMSO)

Procedure:

  • In a microcentrifuge tube, combine the azide-modified protein with the DBCO-functionalized AF 555 solution. A slight molar excess of the cyclooctyne-dye is often used.

  • Gently mix the reaction components.

  • Incubate the reaction at room temperature or 37°C. Reaction times can vary from a few minutes to several hours, depending on the reactants and their concentrations.

  • Purify the labeled protein using a suitable method like size-exclusion chromatography to remove any unreacted dye.

Visualizing the Workflow and a Relevant Pathway

To better illustrate the experimental process and a potential application, the following diagrams are provided.

experimental_workflow cluster_reagents Reagent Preparation cluster_reaction CuAAC Reaction cluster_purification Purification Alkyne-Protein Alkyne-Modified Protein in Buffer Mix Combine Protein and this compound Alkyne-Protein->Mix AF555_Azide This compound in DMSO AF555_Azide->Mix Cu_Ligand CuSO4 + Ligand (e.g., THPTA) Add_Catalyst Add Cu-Ligand Complex Cu_Ligand->Add_Catalyst Reducing_Agent Sodium Ascorbate (Freshly Prepared) Initiate Initiate with Reducing Agent Reducing_Agent->Initiate Mix->Add_Catalyst Add_Catalyst->Initiate Incubate Incubate at RT (1-4 hours) Initiate->Incubate Purify Purify Conjugate (e.g., SEC) Incubate->Purify Labeled_Protein AF 555-Labeled Protein Purify->Labeled_Protein

Caption: Workflow for CuAAC labeling of a protein with this compound.

signaling_pathway Receptor Cell Surface Receptor (Alkyne-Modified) Labeled_Receptor Labeled Receptor (Fluorescent) Receptor->Labeled_Receptor Click Reaction (SPAAC) Ligand Ligand Ligand->Receptor Binding AF555_Azide This compound AF555_Azide->Labeled_Receptor Downstream_Signaling Downstream Signaling Cascade Labeled_Receptor->Downstream_Signaling Signal Transduction Cellular_Response Cellular Response Downstream_Signaling->Cellular_Response

References

AF 555 Azide vs. The Competition: A Researcher's Guide to Click Chemistry Dyes

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioorthogonal chemistry, the selection of a fluorescent probe is a critical determinant for the success of labeling and imaging experiments. For researchers leveraging the power of click chemistry, AF 555 azide (B81097) has emerged as a popular choice for visualizing a wide array of biomolecules. This guide provides an objective, data-driven comparison of AF 555 azide with its primary competitors, namely Alexa Fluor 555 azide and Cy3 azide, to empower researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Performance at a Glance: A Quantitative Comparison

The efficacy of a fluorescent dye is primarily determined by its brightness and photostability. Brightness is a function of the molar extinction coefficient (how efficiently the dye absorbs light) and the quantum yield (how efficiently it converts absorbed light into emitted fluorescence). Photostability dictates the duration a fluorescent signal can be observed under illumination before photobleaching occurs. While direct head-to-head comparisons of the azide conjugates under identical experimental conditions are not always available, the following tables summarize the key photophysical properties of the parent dyes, which are excellent indicators of the performance of their azide derivatives.

Table 1: Spectral and Photophysical Properties of this compound and Alternatives

PropertyThis compoundAlexa Fluor 555 AzideCy3 Azide
Excitation Maximum (λex) ~555 nm~555 nm~550 nm
Emission Maximum (λem) ~565 nm[1][2]~565 nm~570 nm
Molar Extinction Coefficient (ε) ~155,000 cm⁻¹M⁻¹[3][4]~150,000 cm⁻¹M⁻¹~150,000 cm⁻¹M⁻¹
Quantum Yield (Φ) High[5]~0.10~0.15
Brightness (ε x Φ) HighModerate-HighModerate-High
Photostability High[3][5]High[6][7]Moderate
Solubility Water, DMSO, DMF[4]Water, DMSO, DMFGood in DMF, DMSO
pH Sensitivity Insensitive (pH 4-10)[3][4]Insensitive (pH 4-10)Insensitive (pH 4-10)

Note: Quantum yield values are for the parent dye and can vary for the azide conjugate.

AF 555 is a hydrophilic fluorophore known for its high fluorescence quantum yield and photostability, serving as a robust alternative to tetramethylrhodamine (B1193902) (TMR) and Cyanine3 (Cy3) dyes.[5] AZDye™ 555, which is structurally similar to Alexa Fluor® 555 and spectrally almost identical to Cy3, is also noted for its brightness and photostability, making it suitable for imaging low-abundance targets.[3] Studies have shown that Alexa Fluor 555 is significantly more photostable than Cy3.[7] While direct quantitative comparisons of photobleaching rates for the azide versions are scarce, the general trend suggests that both AF 555 and Alexa Fluor 555 offer superior photostability over Cy3, a critical factor for demanding imaging applications like time-lapse microscopy.[8]

Experimental Workflows and Signaling Pathways

The utility of these fluorescent azides lies in their ability to participate in click chemistry reactions, enabling the covalent labeling of alkyne-modified biomolecules. The two primary methods are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and widely used click reaction. It involves the use of a copper(I) catalyst to form a stable triazole linkage between an azide and a terminal alkyne.

CuAAC_Workflow cluster_labeling Cellular Labeling cluster_click Click Reaction cluster_detection Detection Metabolic_Labeling Metabolic Incorporation of Alkyne-Modified Precursor Labeled_Biomolecule Alkyne-Modified Biomolecule Metabolic_Labeling->Labeled_Biomolecule Click_Reaction CuAAC Reaction Labeled_Biomolecule->Click_Reaction AF555_Azide This compound AF555_Azide->Click_Reaction Cu_Catalyst Cu(I) Catalyst (e.g., CuSO4 + Ascorbate) Cu_Catalyst->Click_Reaction Labeled_Product Fluorescently Labeled Biomolecule Click_Reaction->Labeled_Product Microscopy Fluorescence Microscopy Labeled_Product->Microscopy

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry method that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) instead of a terminal alkyne. The inherent ring strain of the cyclooctyne allows the reaction to proceed efficiently without the need for a cytotoxic copper catalyst, making it ideal for live-cell imaging.

SPAAC_Workflow cluster_labeling Cellular Labeling cluster_click Click Reaction cluster_detection Detection Metabolic_Labeling Metabolic Incorporation of Azide-Modified Precursor Labeled_Biomolecule Azide-Modified Biomolecule Metabolic_Labeling->Labeled_Biomolecule Click_Reaction SPAAC Reaction Labeled_Biomolecule->Click_Reaction Strained_Alkyne_Dye Strained Alkyne-Dye (e.g., AF 555-DBCO) Strained_Alkyne_Dye->Click_Reaction Labeled_Product Fluorescently Labeled Biomolecule Click_Reaction->Labeled_Product Microscopy Live-Cell Imaging Labeled_Product->Microscopy

Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental Protocols

To facilitate a direct comparison of these dyes in your own laboratory setting, detailed protocols for key experiments are provided below.

Protocol 1: General Procedure for CuAAC Labeling of Biomolecules in Solution

This protocol is adapted for labeling alkyne-modified proteins or oligonucleotides with a fluorescent azide.

Materials:

  • Alkyne-modified biomolecule

  • Fluorescent azide (this compound, Alexa Fluor 555 azide, or Cy3 azide) dissolved in DMSO (10 mM stock)

  • Copper(II) sulfate (B86663) (CuSO₄) solution (50 mM in water)

  • Sodium ascorbate (B8700270) solution (250 mM in water, freshly prepared)

  • Tris-buffered saline (TBS) or Phosphate-buffered saline (PBS), pH 7.4

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Dissolve the alkyne-modified biomolecule in TBS or PBS to a final concentration of 1-10 mg/mL.

  • Add the fluorescent azide stock solution to the biomolecule solution. A 2- to 10-fold molar excess of the azide over the biomolecule is recommended.

  • Add sodium ascorbate solution to a final concentration of 5 mM.

  • Add CuSO₄ solution to a final concentration of 1 mM.

  • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purify the fluorescently labeled biomolecule from excess reagents using a suitable purification column.

  • Determine the degree of labeling (DOL) by measuring the absorbance of the protein at 280 nm and the dye at its absorption maximum.

Protocol 2: Measurement of Photostability

This protocol outlines a method for comparing the photobleaching rates of different fluorescently labeled samples.

Materials:

  • Fluorescence microscope with a stable light source and a sensitive camera.

  • Labeled samples (e.g., cells or immobilized proteins) prepared with each fluorescent azide.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Prepare slides with your fluorescently labeled samples. Ensure similar labeling densities for a fair comparison.

  • Place the slide on the microscope stage and bring the sample into focus.

  • Select a region of interest (ROI) with clear fluorescent signal.

  • Set the microscope to acquire a time-lapse series of images. Use identical illumination intensity, exposure time, and acquisition interval for all samples.

  • Continuously illuminate the sample and acquire images until the fluorescence intensity has significantly decreased.

  • Using image analysis software, measure the mean fluorescence intensity within the ROI for each image in the time series.

  • Correct for background fluorescence by subtracting the mean intensity of a background region from the ROI intensity at each time point.

  • Normalize the fluorescence intensity for each time point to the initial intensity (at time zero).

  • Plot the normalized intensity as a function of time for each dye. The rate of decay represents the photobleaching rate. The time at which the fluorescence intensity drops to 50% of its initial value is the photobleaching half-life.

Photostability_Workflow Sample_Prep Prepare Labeled Samples Microscope_Setup Set Up Microscope Sample_Prep->Microscope_Setup Image_Acquisition Acquire Time-Lapse Images Microscope_Setup->Image_Acquisition Data_Analysis Analyze Image Data Image_Acquisition->Data_Analysis Plot_Results Plot Normalized Intensity vs. Time Data_Analysis->Plot_Results Compare_Rates Compare Photobleaching Rates Plot_Results->Compare_Rates

Caption: Experimental workflow for measuring and comparing dye photostability.

Conclusion and Recommendations

The choice between this compound, Alexa Fluor 555 azide, and Cy3 azide will ultimately depend on the specific demands of the experiment and budgetary considerations.

  • This compound stands out as a high-performance, hydrophilic dye with excellent brightness and photostability, making it a reliable choice for a broad range of applications, including demanding imaging experiments.[5]

  • Alexa Fluor 555 Azide is a premium alternative renowned for its exceptional photostability and brightness, often considered a gold standard in fluorescence imaging.[6][7] It is particularly well-suited for experiments requiring high sensitivity and long-term imaging.

  • Cy3 Azide is a more traditional and cost-effective option that provides good brightness but is generally less photostable than its AF and Alexa Fluor counterparts. It remains a viable choice for many standard applications where extreme photostability is not the primary concern.

For critical applications, particularly those involving live-cell or super-resolution microscopy, the superior photostability of this compound and Alexa Fluor 555 azide is a significant advantage. It is always recommended to perform a small-scale pilot experiment to directly compare the performance of the selected dyes under your specific experimental conditions.

References

Safety Operating Guide

Safe Disposal of AF 555 Azide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists utilizing AF 555 azide (B81097) and other azide-containing compounds must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. The azide functional group, while useful in bioconjugation reactions like click chemistry, poses significant hazards if not handled and disposed of correctly. Improper disposal can lead to the formation of highly explosive heavy metal azides and the release of toxic hydrazoic acid. This guide provides essential, step-by-step procedures for the safe deactivation and disposal of AF 555 azide waste.

Core Principles of Azide Waste Management

Before proceeding with disposal, it is crucial to understand the primary hazards associated with azide compounds:

  • Explosion Hazard: Azides can react with heavy metals, such as lead and copper commonly found in plumbing, to form shock-sensitive and explosive metal azides.[1][2][3]

  • Toxicity: Azide compounds are acutely toxic.[4][5]

  • Formation of Hydrazoic Acid: Contact with acids converts azides into hydrazoic acid, which is a highly toxic, volatile, and explosive compound.[4][6][7]

Therefore, under no circumstances should untreated azide solutions be poured down the drain .[1] All waste containing this compound must be collected, deactivated, and disposed of as hazardous waste.

Experimental Protocol: Deactivation of Azide-Containing Waste

The following protocol details the chemical deactivation of dilute azide solutions (≤5%). This procedure must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

Materials:

  • Collected aqueous waste containing this compound (concentration ≤ 5%)

  • 20% aqueous solution of sodium nitrite (B80452) (NaNO₂)

  • Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

  • Stir plate and stir bar

  • Three-necked flask equipped with a dropping funnel and an outlet tube leading to the fume hood's flue

  • pH indicator strips or a pH meter

  • Ferric chloride (FeCl₃) solution (for testing for residual azide)

  • Spot plate

Procedure:

  • Preparation: Place the collected this compound waste solution in the three-necked flask and begin stirring.

  • Acidification: Slowly add dilute acid to the solution until the pH is approximately 3. This step should be done carefully to avoid a rapid reaction.

  • Addition of Sodium Nitrite: From the dropping funnel, add a 20% aqueous solution of sodium nitrite. A general rule is to add 1.5 grams of sodium nitrite for every gram of sodium azide estimated to be in the waste.[1] The addition should be done slowly with continuous stirring. Nitric oxide, a toxic gas, will be formed during this reaction, which is why this procedure must be conducted in a fume hood.[1]

  • Reaction Time: Allow the mixture to stir for at least one hour to ensure the complete destruction of the azide.

  • Testing for Residual Azide: To confirm the absence of azide, perform a colorimetric test.[1]

    • Place a drop of the treated solution onto a spot plate.

    • Add 1-2 drops of dilute hydrochloric acid.

    • Add 1 drop of ferric chloride solution.

    • Gently warm the spot plate. A red color indicates the presence of residual hydrazoic acid, meaning the deactivation is incomplete.[1] If the test is positive, add more sodium nitrite and repeat the reaction and testing steps.

  • Neutralization: Once the absence of azide is confirmed, neutralize the solution by adding a dilute sodium hydroxide (B78521) (NaOH) solution until the pH is between 6 and 9.[1]

  • Final Disposal: The neutralized, azide-free solution should be collected in a properly labeled hazardous waste container for disposal through your institution's Environmental Health and Safety (EHS) office.[1][8]

Quantitative Data for Azide Deactivation

ParameterValue/InstructionCitation
Maximum Azide Concentration for Deactivation≤ 5%[1]
Sodium Nitrite to Sodium Azide Ratio1.5 g of NaNO₂ per 1 g of NaN₃[1]
Sodium Nitrite Solution Concentration20% aqueous solution[1]
pH for Neutralization6 - 9[1]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

AF555_Azide_Disposal_Workflow start This compound Waste Generated collect_waste Collect in a Designated, Labeled, Non-Metallic Container start->collect_waste check_concentration Is Azide Concentration ≤ 5%? collect_waste->check_concentration deactivate Chemical Deactivation (Nitrous Acid Method in Fume Hood) check_concentration->deactivate Yes high_conc_waste Treat as High-Concentration Azide Waste check_concentration->high_conc_waste No test_residual Test for Residual Azide (Ferric Chloride Test) deactivate->test_residual test_residual->deactivate Azide Present (Repeat Deactivation) neutralize Neutralize Solution (pH 6-9) test_residual->neutralize Azide Absent package_waste Collect as Hazardous Waste for EHS Pickup neutralize->package_waste ehs_disposal Final Disposal by EHS package_waste->ehs_disposal high_conc_waste->package_waste

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory personnel can mitigate the risks associated with this compound and ensure the safe and compliant disposal of this hazardous waste. Always consult your institution's specific safety and waste disposal guidelines.

References

Essential Safety and Handling of AF 555 Azide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals utilizing AF 555 azide (B81097) in their work must adhere to stringent safety protocols to ensure personal and environmental safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for the proper handling of AF 555 azide.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the required PPE, drawing from safety data sheets and general best practices for handling azide compounds.

PPE CategoryItemSpecification
Hand Protection GlovesNitrile or other appropriate chemical-resistant gloves. Inspect for tears or holes before and during use.
Eye Protection Safety Glasses or GogglesANSI-approved safety glasses with side shields are mandatory. Chemical safety goggles are recommended.
Body Protection Lab CoatA standard laboratory coat must be worn and kept buttoned.
Respiratory Fume HoodAll work with this compound, especially when handling the powder form or creating solutions, must be done in a certified chemical fume hood.

Safe Handling and Operational Workflow

The operational workflow for handling this compound, from receipt to disposal, must be meticulously planned and executed.

Receiving and Storage

Upon receiving this compound, immediately inspect the container for any damage or leaks. The product should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as acids and oxidizing agents. The recommended storage temperature is -20°C in the dark.[1][2]

Preparation of Solutions

All preparations of this compound solutions should be conducted within a chemical fume hood. Use non-metal spatulas to handle the solid compound to avoid the formation of potentially explosive metal azides.[3] The compound is soluble in water, DMF, and DMSO.[1]

Experimental Use (Click Chemistry)

This compound is commonly used in copper-catalyzed click chemistry reactions.[1][2] The optimal final concentration of the azide reagent is sample-dependent and may range from 0.5 µM to 10 µM for cell imaging applications.[4] For labeling proteins in cell lysates, a concentration of around 20 µM may be sufficient.[4]

The following diagram outlines a typical workflow for a copper-catalyzed click chemistry reaction involving this compound.

G cluster_prep Preparation cluster_reaction Click Reaction cluster_analysis Analysis cluster_disposal Disposal Receive Receive & Inspect This compound Store Store at -20°C in the dark Receive->Store Prepare Prepare Stock Solution (in fume hood) Store->Prepare Add_Azide Add this compound (Final Conc. 0.5-10 µM) Add_Reactants Add Alkyne-tagged Sample, Buffer, and Copper Catalyst Add_Reactants->Add_Azide Incubate Incubate at Room Temp (Protect from light) Add_Azide->Incubate Wash Wash Sample Incubate->Wash Image Fluorescence Imaging (Microscopy/Cytometry) Wash->Image Dispose Dispose of all waste as Hazardous Azide Waste Image->Dispose

Figure 1. Experimental workflow for using this compound in a click chemistry reaction.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent accidental exposure and environmental contamination.

Waste Segregation and Collection

All materials that come into contact with this compound, including unused solutions, pipette tips, gloves, and other consumables, must be collected as hazardous waste.[3][5] This waste should be segregated from other waste streams and clearly labeled as "Hazardous Azide Waste."

Prohibited Disposal Methods

Under no circumstances should this compound or its solutions be disposed of down the drain. [3][5] Azides can react with metals in plumbing, such as lead and copper, to form highly explosive metal azides.[3][5]

Decontamination

Work surfaces should be decontaminated with 70% ethanol (B145695) after handling sodium azide.[5]

Hazard and First Aid Information

The following table summarizes the potential hazards associated with this compound, as identified in its Safety Data Sheet.

Hazard TypeDescription
Skin Contact May cause skin irritation.[6] Harmful if absorbed through the skin.[6]
Eye Contact Causes serious eye irritation.[6]
Inhalation May cause respiratory irritation.[6] Harmful if inhaled.[6]
Ingestion May be harmful if swallowed.[6]
First Aid Skin Contact: Rinse skin with water. If irritation occurs, seek medical attention.[6] Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6] Inhalation: Move to fresh air. If not breathing, give artificial respiration.[6] Ingestion: Call a physician or Poison Control Center immediately. Do not induce vomiting.[6]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.